Cyclo(Ala-Gly)
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3-methylpiperazine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3-5(9)6-2-4(8)7-3/h3H,2H2,1H3,(H,6,9)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCHEGCKVBMSTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90875603 | |
| Record name | Piperazine-2,5-dione, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90875603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Cyclo(alanylglycyl) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
250 mg/mL | |
| Record name | L-Cyclo(alanylglycyl) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4526-77-6 | |
| Record name | Cyclo(alanyl-glycyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004526776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine-2,5-dione, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90875603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Cyclo(alanylglycyl) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
247 °C | |
| Record name | L-Cyclo(alanylglycyl) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Cyclo(Ala-Gly): A Comprehensive Physicochemical Profile for Researchers and Drug Development Professionals
An in-depth technical guide on the core physicochemical properties, experimental protocols, and biological context of the cyclic dipeptide Cyclo(Ala-Gly).
Cyclo(Ala-Gly), a cyclic dipeptide (CDP), has garnered interest within the scientific community for its biological activities, including demonstrated cytotoxicity against various cancer cell lines.[1] As a naturally occurring metabolite and a synthetic building block, a thorough understanding of its physicochemical properties is paramount for its application in drug discovery, peptide chemistry, and materials science. This technical guide provides a detailed overview of the known physicochemical characteristics of Cyclo(Ala-Gly), outlines relevant experimental methodologies, and presents this information in a format tailored for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
The fundamental physicochemical properties of Cyclo(Ala-Gly) are summarized in the table below. These parameters are crucial for predicting its behavior in various experimental and physiological conditions, including solubility, membrane permeability, and formulation stability.
| Property | Value | Source/Method |
| Molecular Formula | C₅H₈N₂O₂ | [2][3] |
| Molecular Weight | 128.13 g/mol | [2][3] |
| Appearance | White crystalline powder | |
| Melting Enthalpy (ΔhSL) | 24 ± 4 kJ mol⁻¹ | |
| Melting Point | Not explicitly reported; dipeptides often decompose before melting under conventional calorimetry. Fast Scanning Calorimetry (FSC) is a suitable technique for its determination. | FSC |
| Solubility | Soluble in mixtures of DMSO, PEG300, Tween-80, and saline (≥ 2.5 mg/mL); Soluble in a mixture of DMSO, SBE-β-CD, and saline (≥ 2.5 mg/mL); Soluble in a mixture of DMSO and corn oil (≥ 2.5 mg/mL). Specific solubility in common solvents like water and ethanol (B145695) is not readily available in the literature. | Commercial Supplier Data |
| pKa (predicted) | The pKa values of the constituent amino acids, alanine (B10760859) (pKa₁ ≈ 2.34, pKa₂ ≈ 9.69) and glycine (B1666218) (pKa₁ ≈ 2.34, pKa₂ ≈ 9.60), are altered upon cyclization. The amide bonds within the diketopiperazine ring are generally considered neutral. The overall molecule is expected to be largely non-ionizable within the physiological pH range. | Based on amino acid pKa values |
| logP (predicted) | The predicted octanol-water partition coefficient (logP) is expected to be negative, indicating a hydrophilic character. This is based on the hydrophilic nature of the parent amino acids and the presence of polar amide bonds. | Theoretical Prediction |
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination and verification of the physicochemical properties of Cyclo(Ala-Gly). Below are methodologies for key experiments.
Synthesis of Cyclo(Ala-Gly)
The synthesis of Cyclo(Ala-Gly) can be achieved through the cyclization of the corresponding linear dipeptide. A common approach involves the following steps:
-
Protection of Amino Acids: The amino group of L-alanine is protected with a tert-butyloxycarbonyl (Boc) group, and the carboxyl group of glycine is protected as a methyl ester.
-
Peptide Coupling: The Boc-protected L-alanine is coupled with the glycine methyl ester using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-Hydroxybenzotriazole (HOBt).
-
Deprotection: The Boc protecting group is removed from the resulting dipeptide ester using an acid, typically trifluoroacetic acid (TFA).
-
Cyclization: The deprotected dipeptide ester is heated in a high-boiling point solvent (e.g., isopropanol) with a mild base, leading to intramolecular aminolysis and the formation of the diketopiperazine ring.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Determination of Melting Point by Fast Scanning Calorimetry (FSC)
Due to the thermal instability of many peptides, conventional Differential Scanning Calorimetry (DSC) can lead to decomposition before melting. FSC overcomes this limitation by employing very high heating rates.
-
Sample Preparation: A small amount of the crystalline Cyclo(Ala-Gly) is placed on the FSC sensor.
-
Instrumentation: An FSC instrument is used with a controlled inert atmosphere (e.g., argon).
-
Heating Program: The sample is subjected to a series of heating and cooling cycles at varying high scanning rates (e.g., 1000 to 10000 K/s).
-
Data Analysis: The heat flow is measured as a function of temperature. The melting temperature is determined from the endothermic peak of the heat flow curve at different heating rates and extrapolated to a zero heating rate to obtain the true melting point.
Determination of pKa by Potentiometric Titration
While Cyclo(Ala-Gly) is not expected to have strongly acidic or basic groups, potentiometric titration can be used to confirm its acid-base properties.
-
Solution Preparation: A precise amount of Cyclo(Ala-Gly) is dissolved in deionized water or a suitable co-solvent to a known concentration.
-
Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: The titration curve (pH vs. volume of titrant) is plotted. The pKa can be determined from the inflection point of the curve. For a neutral compound like Cyclo(Ala-Gly), no significant inflection point is expected in the typical pH range.
Analysis and Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a standard technique for assessing the purity of and purifying peptides like Cyclo(Ala-Gly).
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of two solvents is employed. Solvent A is typically water with 0.1% trifluoroacetic acid (TFA), and Solvent B is an organic solvent like acetonitrile (B52724) with 0.1% TFA.
-
Gradient: The separation is achieved by gradually increasing the concentration of Solvent B over time.
-
Detection: The eluting peptide is detected by UV absorbance, typically at 214 nm or 280 nm.
-
Analysis and Purification: The retention time of the peak corresponding to Cyclo(Ala-Gly) can be used for its identification and the peak area for its quantification. For purification, fractions corresponding to the desired peak are collected.
Biological Activity and Cytotoxicity
Cyclo(Ala-Gly) has been identified as a metabolite from the mangrove endophytic fungus Penicillium thomi and has demonstrated cytotoxic effects against several human cancer cell lines, including A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HT29 (colorectal adenocarcinoma), with IC50 values in the micromolar range. The precise mechanism of action and the specific signaling pathways involved in its cytotoxic activity have not been fully elucidated in the available literature. However, a generalized model of cytotoxicity involves the compound interacting with cellular components, leading to a cascade of events that ultimately result in cell death, often through apoptosis or necrosis.
Conclusion
This technical guide provides a consolidated overview of the physicochemical properties of Cyclo(Ala-Gly), offering valuable data for researchers in various scientific disciplines. While some experimental values for properties like melting point, specific solubility, pKa, and logP are not yet definitively reported in the literature, the provided methodologies offer a clear path for their determination. The established cytotoxic activity of Cyclo(Ala-Gly) underscores its potential as a lead compound in anticancer drug discovery, warranting further investigation into its mechanism of action and specific molecular targets. The presented experimental protocols for synthesis and analysis provide a practical framework for future research and development involving this intriguing cyclic dipeptide.
References
Synthesis and Structural Elucidation of Cyclo(Ala-Gly): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural elucidation of Cyclo(L-alanyl-L-glycine), a cyclic dipeptide with significant potential in various research and development applications. This document outlines detailed experimental protocols, presents key analytical data in a structured format, and illustrates the core processes through clear, concise diagrams.
Introduction
Cyclo(L-alanyl-L-glycine), a member of the 2,5-diketopiperazine (DKP) class of compounds, is a cyclic dipeptide formed from the amino acids L-alanine and L-glycine.[1] DKPs are prevalent in nature and are recognized for their rigid structures and diverse biological activities, making them attractive scaffolds in drug discovery and peptide science.[2] The constrained conformation of Cyclo(Ala-Gly) imparts enhanced stability and bioavailability compared to its linear dipeptide counterpart, making it a valuable building block in the synthesis of more complex peptides and peptidomimetics.[1] This guide details the chemical synthesis of Cyclo(Ala-Gly) and the analytical methods employed for its thorough structural characterization.
Synthesis of Cyclo(L-alanyl-L-glycine)
The synthesis of Cyclo(L-alanyl-L-glycine) is typically achieved through a multi-step process involving the preparation of a linear dipeptide precursor followed by an intramolecular cyclization reaction. A common and effective strategy involves the coupling of protected amino acids and subsequent deprotection and cyclization.
Synthetic Workflow
The overall synthetic workflow for Cyclo(L-alanyl-L-glycine) is depicted below. The process begins with the protection of the N-terminus of L-alanine and the C-terminus of L-glycine. The protected amino acids are then coupled to form the linear dipeptide. Subsequent removal of the protecting groups facilitates an intramolecular cyclization to yield the final cyclic dipeptide.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of cyclic dipeptides.[3]
Step 1: Boc Protection of L-Alanine
-
Dissolve L-alanine in a 1:1 mixture of dioxane and water containing one equivalent of sodium hydroxide.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Acidify the mixture with a cold aqueous solution of citric acid to pH 3.
-
Extract the product, Boc-L-alanine, with ethyl acetate (B1210297). The organic layers are then combined, dried over anhydrous sodium sulfate (B86663), and concentrated in vacuo.
Step 2: Methyl Esterification of L-Glycine
-
Suspend L-glycine in anhydrous methanol and cool the mixture to 0 °C.
-
Add thionyl chloride (SOCl₂) dropwise while maintaining the temperature below 5 °C.[4]
-
After the addition is complete, allow the reaction to stir at room temperature for 24 hours.
-
Remove the solvent under reduced pressure to yield L-glycine methyl ester hydrochloride as a solid.
Step 3: Peptide Coupling
-
Dissolve Boc-L-alanine, L-glycine methyl ester hydrochloride, and 1-hydroxybenzotriazole (B26582) (HOBt) in anhydrous dimethylformamide (DMF).
-
Cool the mixture to 0 °C and add N,N'-diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to the reaction mixture.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the protected dipeptide, Boc-L-alanyl-L-glycine methyl ester.
Step 4: Boc Deprotection
-
Dissolve the protected dipeptide in dichloromethane (B109758) (DCM).
-
Add an excess of trifluoroacetic acid (TFA) and stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected dipeptide, L-alanyl-L-glycine methyl ester, as a TFA salt.
Step 5: Cyclization
-
Dissolve the deprotected dipeptide in a high-boiling point solvent such as isopropanol (B130326) or toluene.
-
Add a mild base, such as sodium bicarbonate or triethylamine, to neutralize the TFA salt.
-
Heat the solution to reflux for 12-24 hours to facilitate intramolecular aminolysis of the methyl ester, leading to the formation of the diketopiperazine ring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
Step 6: Purification
-
The crude Cyclo(L-Ala-Gly) is purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Gradually add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator to facilitate crystal formation.
-
Collect the crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Structural Elucidation
The definitive structure of the synthesized Cyclo(L-Ala-Gly) is confirmed through a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the molecular weight, connectivity, and three-dimensional arrangement of the atoms.
Analytical Workflow
The workflow for the structural elucidation of Cyclo(L-Ala-Gly) involves a series of analytical techniques to confirm the identity and purity of the synthesized compound.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of Cyclo(L-Ala-Gly) and to study its fragmentation pattern, which provides further structural confirmation.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: The purified sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid) at a concentration of approximately 1 mg/mL.
-
Analysis: The sample solution is infused into the ESI source. Mass spectra are acquired in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular ion. Tandem mass spectrometry (MS/MS) is performed on the protonated molecular ion ([M+H]⁺) to induce fragmentation and analyze the resulting product ions.
Data Presentation:
Table 1: High-Resolution Mass Spectrometry Data for Cyclo(L-Ala-Gly)
| Parameter | Value |
| Molecular Formula | C₅H₈N₂O₂ |
| Calculated Monoisotopic Mass | 128.0586 g/mol |
| Observed [M+H]⁺ | Value to be determined experimentally |
| Major Fragment Ions (m/z) | Expected fragments include those from the loss of CO, NH₃, and side chains. |
The fragmentation of diketopiperazines is well-documented and typically involves the cleavage of the amide bonds within the ring. For Cyclo(Ala-Gly), characteristic losses of CO (28 Da) and the alanine (B10760859) side chain (CH₃-CH=, 43 Da) are expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of Cyclo(L-Ala-Gly), including the connectivity of atoms and the stereochemistry.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The purified sample is dissolved in a deuterated solvent, typically DMSO-d₆, to a concentration of 5-10 mg/mL.
-
Analysis: ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Data Presentation:
Table 2: Representative ¹H and ¹³C NMR Data for Cyclo(L-Ala-Gly) in DMSO-d₆
| Position | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |
| Ala Cα | ~3.9 - 4.1 | q | ~7.0 | ~50 - 52 |
| Ala Cβ | ~1.2 - 1.4 | d | ~7.0 | ~18 - 20 |
| Gly Cα | ~3.6 - 3.8 | d | ~17.0 | ~43 - 45 |
| ~3.1 - 3.3 | d | ~17.0 | ||
| Ala C=O | - | - | - | ~168 - 170 |
| Gly C=O | - | - | - | ~166 - 168 |
| Ala NH | ~8.0 - 8.2 | s (br) | - | - |
| Gly NH | ~7.8 - 8.0 | s (br) | - | - |
Note: The chemical shifts and coupling constants are approximate values based on related compounds and are subject to experimental variation.
The ¹H NMR spectrum is expected to show a quartet for the alpha-proton of the alanine residue, coupled to the methyl protons, and a doublet for the methyl protons. The two alpha-protons of the glycine (B1666218) residue are diastereotopic and are expected to appear as two separate doublets, each coupled to the other. The amide protons will appear as broad singlets. The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, the alpha-carbons of both residues, and the beta-carbon of alanine.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of Cyclo(L-Ala-Gly) in a suitable solvent system (e.g., ethanol/water).
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to obtain the final atomic coordinates and other crystallographic parameters.
Data Presentation:
Table 3: Representative X-ray Crystallographic Data for a Cyclic Dipeptide
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | Value |
| Calculated Density (g/cm³) | Value |
The crystal structure would confirm the cyclic nature of the molecule and provide precise measurements of the diketopiperazine ring conformation, which is typically a non-planar boat or twist-boat conformation.
Conclusion
This technical guide has provided a detailed overview of the synthesis and structural elucidation of Cyclo(L-alanyl-L-glycine). The described synthetic route offers a reliable method for obtaining this valuable cyclic dipeptide. The combination of mass spectrometry, NMR spectroscopy, and X-ray crystallography provides a robust analytical framework for the comprehensive characterization of its chemical structure. The information presented herein serves as a valuable resource for researchers and professionals engaged in peptide synthesis, drug discovery, and materials science, facilitating the utilization of Cyclo(Ala-Gly) in their respective fields.
References
Biological activity of cyclic dipeptides like Cyclo(Ala-Gly)
An In-depth Technical Guide to the Biological Activity of Cyclo(Ala-Gly)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of the cyclic dipeptide Cyclo(Ala-Gly), with a focus on its cytotoxic, anti-inflammatory, and neuroprotective potential. The information is presented with detailed experimental protocols and visual representations of key signaling pathways to support further research and drug development efforts.
Introduction to Cyclo(Ala-Gly)
Cyclo(Ala-Gly), a member of the diketopiperazine class of cyclic dipeptides, has garnered significant interest in the scientific community due to its diverse biological activities. These compounds are known for their enhanced stability and bioavailability compared to their linear counterparts, making them attractive candidates for therapeutic development.[1][2] Cyclo(Ala-Gly) has been identified as a metabolite from the mangrove endophytic fungus Penicillium thomi and has demonstrated notable cytotoxic effects against various cancer cell lines.[1] Furthermore, research into related cyclic dipeptides suggests potential anti-inflammatory and neuroprotective properties, positioning Cyclo(Ala-Gly) as a promising scaffold for the development of novel therapeutics.[2][3]
Biological Activities of Cyclo(Ala-Gly)
Cytotoxic Activity
Cyclo(Ala-Gly) has been shown to exhibit significant cytotoxic activity against several human cancer cell lines. This activity is a key area of interest for its potential application in oncology.
Mechanism of Action: The cytotoxic effects of many small molecules are mediated through the induction of apoptosis, or programmed cell death. While the precise signaling pathway for Cyclo(Ala-Gly) has not been definitively elucidated, it is hypothesized to involve the intrinsic apoptotic pathway. This pathway is characterized by mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a cascade of caspases, ultimately leading to cell death.
Anti-inflammatory Activity
While direct quantitative data for the anti-inflammatory activity of Cyclo(Ala-Gly) is limited, studies on structurally similar cyclic dipeptides, such as Cyclo(His-Pro), provide strong evidence for this potential. The anti-inflammatory effects of these related compounds are often attributed to the modulation of key signaling pathways involved in the inflammatory response.
Hypothesized Mechanism of Action: It is proposed that Cyclo(Ala-Gly) may exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways. The transcription factor NF-κB is a master regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators. Conversely, the transcription factor Nrf2 is a key regulator of the antioxidant response, and its activation can lead to the expression of cytoprotective genes, including heme oxygenase-1 (HO-1), which has anti-inflammatory properties. The interplay between these two pathways is a critical determinant of the cellular response to inflammatory stimuli.
Neuroprotective Activity
The potential neuroprotective effects of Cyclo(Ala-Gly) are another area of active investigation, largely informed by studies on related cyclic dipeptides. For instance, Cyclo-Gly-Pro, a structurally similar compound, has been shown to improve memory and reduce amyloid plaque load in a transgenic mouse model of Alzheimer's disease, suggesting a potential role in mitigating neurodegenerative processes.
Potential Mechanism of Action: The neuroprotective effects of cyclic dipeptides may be linked to the modulation of neurotrophic factor signaling pathways, such as the Insulin-like Growth Factor-1 (IGF-1) pathway. IGF-1 signaling is crucial for neuronal survival, growth, and plasticity, and its dysregulation has been implicated in various neurodegenerative diseases. By potentially modulating this pathway, Cyclo(Ala-Gly) could offer a therapeutic avenue for conditions like Alzheimer's disease.
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activity of Cyclo(Ala-Gly) and a related cyclic dipeptide for comparative purposes.
| Compound | Biological Activity | Assay System | IC50 Value | Reference |
| Cyclo(Ala-Gly) | Cytotoxicity | A549 (Human lung carcinoma) | 9.5 - 18.1 μM | |
| Cyclo(Ala-Gly) | Cytotoxicity | HepG2 (Human liver carcinoma) | 9.5 - 18.1 μM | |
| Cyclo(Ala-Gly) | Cytotoxicity | HT29 (Human colon adenocarcinoma) | 9.5 - 18.1 μM | |
| Cyclo(His-Gly) | Anti-thrombotic | Thrombin-induced platelet aggregation | 0.0662 mM |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of Cyclo(Ala-Gly) on cancer cell lines by measuring cell metabolic activity.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., A549, HepG2, HT29)
-
Complete cell culture medium
-
Cyclo(Ala-Gly) stock solution (in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of Cyclo(Ala-Gly) in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for the compound).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently mix the contents of the wells by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Griess Assay for Nitric Oxide (NO) Production
This assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO, as an indicator of NO production by cells, which is a hallmark of inflammation.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Cyclo(Ala-Gly) stock solution
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Cyclo(Ala-Gly) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include untreated and LPS-only controls.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples based on the standard curve.
TNF-α ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol measures the concentration of the pro-inflammatory cytokine TNF-α in cell culture supernatants.
Materials:
-
Human or murine TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and wash buffer)
-
RAW 264.7 macrophage cells or human peripheral blood mononuclear cells (PBMCs)
-
Complete cell culture medium
-
LPS
-
Cyclo(Ala-Gly) stock solution
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Follow the cell seeding, pre-treatment with Cyclo(Ala-Gly), and LPS stimulation steps as described in the Griess Assay protocol.
-
After the 24-hour incubation, collect the cell culture supernatants.
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of the collected cell culture supernatants and TNF-α standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add the substrate solution and incubate for 15-20 minutes at room temperature in the dark, allowing for color development.
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the concentration of TNF-α in the samples from the standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathways and a general experimental workflow for studying the biological activity of Cyclo(Ala-Gly).
Caption: Proposed intrinsic apoptosis pathway for Cyclo(Ala-Gly).
Caption: Hypothesized anti-inflammatory signaling pathway.
Caption: General experimental workflow for drug discovery.
Conclusion
Cyclo(Ala-Gly) is a cyclic dipeptide with demonstrated cytotoxic activity against several cancer cell lines. While its anti-inflammatory and neuroprotective activities require further direct investigation, evidence from structurally related compounds suggests significant potential in these areas. The proposed mechanisms of action, involving the intrinsic apoptosis pathway for cytotoxicity and the modulation of NF-κB/Nrf2 and IGF-1 signaling for anti-inflammatory and neuroprotective effects, respectively, provide a solid foundation for future research. The experimental protocols and pathway diagrams presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals working to unlock the full therapeutic potential of Cyclo(Ala-Gly) and other cyclic dipeptides. Further studies are warranted to confirm the hypothesized signaling pathways and to explore the in vivo efficacy and safety of this promising compound.
References
Unveiling Cyclo(Ala-Gly): A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Ala-Gly), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the natural sources of Cyclo(Ala-Gly) and details the methodologies for its isolation and purification. The document summarizes key quantitative data, outlines experimental protocols, and presents visual diagrams of relevant biological pathways and experimental workflows to facilitate further research and development.
Natural Sources of Cyclo(Ala-Gly)
Cyclo(Ala-Gly) has been identified as a secondary metabolite produced by various microorganisms. To date, the most well-documented natural sources include bacteria and fungi, highlighting the rich chemical diversity of the microbial world.
Microbial Sources
Microorganisms, particularly bacteria and endophytic fungi, are the primary known producers of Cyclo(Ala-Gly). These microbes synthesize a vast array of secondary metabolites, often as part of their defense mechanisms or communication systems.
-
Bacteria: The bacterium Klebsiella aerogenes, isolated from peanuts, has been identified as a significant producer of Cyclo(Ala-Gly). In a notable study, this cyclic dipeptide was found to be the main active component responsible for the inhibition of aflatoxin production by the fungus Aspergillus flavus.[1][2][3] This discovery underscores the potential of microbial metabolites in controlling mycotoxin contamination in agriculture.
-
Endophytic Fungi: Fungi that live within the tissues of plants, known as endophytes, are another promising source of novel bioactive compounds. While specific studies detailing the isolation of Cyclo(Ala-Gly) from Penicillium thomi were not found in the immediate literature, diketopiperazines are a well-known class of compounds isolated from marine-derived and terrestrial fungi, including species of Penicillium and Aspergillus. The general methodologies for isolating these compounds from fungal cultures are well-established.
Table 1: Summary of Natural Sources of Cyclo(Ala-Gly)
| Source Organism | Type | Environment | Associated Biological Activity | Reference |
| Klebsiella aerogenes | Bacterium | Associated with peanuts | Inhibition of aflatoxin production in Aspergillus flavus | [1][2] |
| Endophytic Fungi (e.g., Penicillium, Aspergillus) | Fungus | Marine and Terrestrial | General source of diketopiperazines with diverse bioactivities |
Isolation and Purification of Cyclo(Ala-Gly)
The isolation of Cyclo(Ala-Gly) from its natural sources typically involves a multi-step process encompassing fermentation, extraction, and chromatographic purification. The following protocols are based on established methods for the isolation of diketopiperazines from microbial cultures.
Fermentation of Producer Microorganism
Objective: To cultivate the source microorganism (e.g., Klebsiella aerogenes) under conditions that promote the production of Cyclo(Ala-Gly).
Protocol:
-
Inoculum Preparation: Aseptically transfer a single colony of Klebsiella aerogenes from a solid agar (B569324) plate to a sterile flask containing a suitable liquid medium (e.g., Nutrient Broth). Incubate at 30-37°C with shaking (e.g., 150-200 rpm) for 24-48 hours to obtain a seed culture.
-
Production Culture: Inoculate a larger volume of sterile production medium with the seed culture (e.g., 1-5% v/v). The composition of the production medium can be optimized to enhance the yield of secondary metabolites.
-
Incubation: Incubate the production culture under optimized conditions (temperature, pH, aeration) for a period determined by growth and secondary metabolite production kinetics (typically several days).
Extraction of Cyclo(Ala-Gly)
Objective: To extract the crude mixture of metabolites, including Cyclo(Ala-Gly), from the fermentation broth.
Protocol:
-
Separation of Biomass: Centrifuge the fermentation broth at high speed (e.g., 8,000-10,000 x g) for 15-20 minutes to pellet the microbial cells. The supernatant, which contains the secreted secondary metabolites, is collected.
-
Solvent Extraction: Perform a liquid-liquid extraction of the supernatant with an appropriate organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for extracting moderately polar compounds like diketopiperazines.
-
Add an equal volume of ethyl acetate to the supernatant in a separatory funnel.
-
Shake vigorously for several minutes and then allow the layers to separate.
-
Collect the organic (ethyl acetate) layer.
-
Repeat the extraction process 2-3 times to maximize the recovery of the target compound.
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
Chromatographic Purification
Objective: To isolate and purify Cyclo(Ala-Gly) from the crude extract.
Protocol:
-
Silica (B1680970) Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol (B129727) or chloroform).
-
Apply the dissolved extract to the top of a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate in hexane, followed by methanol in ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
-
Size-Exclusion Chromatography (Optional):
-
For further purification, fractions containing Cyclo(Ala-Gly) can be subjected to size-exclusion chromatography using a resin such as Sephadex LH-20.
-
Elute with a suitable solvent (e.g., methanol). This step helps to separate compounds based on their molecular size.
-
-
High-Performance Liquid Chromatography (HPLC):
-
The final purification step is typically performed using reversed-phase HPLC (RP-HPLC).
-
Inject the partially purified fraction onto a C18 column.
-
Elute with a gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like trifluoroacetic acid (TFA).
-
Monitor the elution profile with a UV detector and collect the peak corresponding to Cyclo(Ala-Gly).
-
Confirm the identity and purity of the isolated compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Data
Quantitative data on the natural abundance and isolation yields of Cyclo(Ala-Gly) are limited in the publicly available literature. However, its biological activity has been quantified in certain assays.
Table 2: Biological Activity of Cyclo(Ala-Gly)
| Biological Activity | Assay System | IC50 | Reference |
| Inhibition of Aflatoxin B1 Production | Aspergillus flavus liquid culture | 0.75 mM |
IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a specific biological or biochemical function by 50%.
Biological Activity and Potential Signaling Pathways
Cyclo(Ala-Gly) and other diketopiperazines have been reported to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines. While the specific signaling pathways modulated by Cyclo(Ala-Gly) are still under investigation, studies on related compounds and their effects on cancer cells suggest the involvement of apoptosis (programmed cell death) and cell cycle arrest.
A plausible mechanism for the cytotoxic action of Cyclo(Ala-Gly) on cancer cells, such as A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HT-29 (colon adenocarcinoma), involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. This pathway is often regulated by the p53 tumor suppressor protein.
This proposed pathway suggests that Cyclo(Ala-Gly) may activate the p53 tumor suppressor protein, leading to an increased ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins. This shift in balance disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to the execution of apoptosis. Additionally, p53 activation can also lead to cell cycle arrest, preventing the proliferation of cancer cells.
Conclusion
Cyclo(Ala-Gly) is a naturally occurring cyclic dipeptide with promising biological activities. Its production by microorganisms such as Klebsiella aerogenes presents an opportunity for its biotechnological production. The isolation and purification of Cyclo(Ala-Gly) can be achieved through standard fermentation and chromatographic techniques. Further research is warranted to fully elucidate its natural distribution, optimize its production, and comprehensively characterize its mechanisms of action, particularly its potential as a therapeutic agent. This guide provides a foundational resource for scientists and researchers to advance the study of this intriguing molecule.
References
Cyclo(Ala-Gly): A Technical Guide to its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Ala-Gly), a cyclic dipeptide, has emerged as a molecule of significant interest in various biological contexts. Its inherent stability, attributed to its cyclic structure, makes it a compelling candidate for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of Cyclo(Ala-Gly)'s mechanism of action, with a focus on its cytotoxic, anti-inflammatory, neuroprotective, and quorum sensing inhibitory activities. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a resource for researchers and drug development professionals.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of cyclic organic compounds formed from the condensation of two amino acids. Their constrained cyclic structure confers greater stability against proteolytic degradation compared to their linear counterparts, enhancing their potential as therapeutic agents. Cyclo(Ala-Gly), derived from the amino acids alanine (B10760859) and glycine, has been the subject of investigation for its diverse biological activities. This guide will delve into the molecular mechanisms underlying these activities, providing a technical framework for future research and development.
Cytotoxic Activity
Cyclo(Ala-Gly) has demonstrated notable cytotoxic effects against several human cancer cell lines. This activity suggests its potential as a lead compound for the development of novel anticancer therapeutics.
Quantitative Data: Cytotoxicity
The cytotoxic potential of Cyclo(Ala-Gly) has been quantified using IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of a cell population.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 9.5 - 18.1 | [1] |
| HepG2 | Hepatocellular Carcinoma | 9.5 - 18.1 | [1] |
| HT29 | Colorectal Adenocarcinoma | 9.5 - 18.1 | [1] |
Proposed Mechanism of Action: Apoptosis Induction
The primary mechanism underlying the cytotoxicity of many anticancer compounds is the induction of apoptosis, or programmed cell death. While the precise apoptotic pathway activated by Cyclo(Ala-Gly) is still under investigation, it is hypothesized to involve the activation of caspases, a family of proteases that execute the apoptotic process.
References
Conformational Analysis of Cyclo(Ala-Gly) Using NMR: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies employed in the conformational analysis of the cyclic dipeptide Cyclo(L-Alanyl-L-Glycyl), herein referred to as Cyclo(Ala-Gly), using Nuclear Magnetic Resonance (NMR) spectroscopy. Cyclic peptides are a class of molecules with significant therapeutic potential due to their inherent structural rigidity and improved metabolic stability compared to their linear counterparts. Understanding the three-dimensional structure of these molecules in solution is paramount for structure-activity relationship (SAR) studies and rational drug design. NMR spectroscopy is a powerful, non-invasive technique that provides detailed atomic-level information on the conformational preferences of molecules in solution.
Introduction to Cyclo(Ala-Gly) Conformational Analysis
Cyclo(Ala-Gly) is a simple cyclic dipeptide that can adopt various conformations in solution. The conformational landscape is primarily defined by the puckering of the diketopiperazine (DKP) ring and the orientation of the alanine (B10760859) side chain. The DKP ring can exist in different non-planar conformations, such as boat, chair, or twist forms. The conformation is influenced by factors such as the solvent environment and intermolecular interactions. The goal of NMR-based conformational analysis is to determine the predominant solution-state structure or the ensemble of conformations that best represent the molecule's dynamic behavior.
Experimental Protocols
A systematic approach is required to elucidate the conformation of Cyclo(Ala-Gly) using NMR. This involves careful sample preparation, acquisition of a suite of NMR experiments, and detailed analysis of the spectral data.
Sample Preparation
-
Synthesis and Purification: Cyclo(Ala-Gly) is synthesized using standard solid-phase or solution-phase peptide synthesis protocols. Following synthesis, the cyclic peptide is purified to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC). The purified peptide is then lyophilized.
-
NMR Sample Preparation: A sample of the lyophilized Cyclo(Ala-Gly) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) to a concentration of approximately 1-5 mM. The choice of solvent is critical as it can influence the peptide's conformation. A trace amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), is added for chemical shift referencing.
NMR Data Acquisition
A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D ¹H NMR: This is the initial experiment to assess the sample's purity and to observe the general features of the proton spectrum.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of the Alanine and Glycine (B1666218) residues. It reveals scalar coupling networks within each amino acid residue. A typical mixing time for TOCSY is 60-80 ms (B15284909).[1]
-
2D ¹H-¹H ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments are crucial for obtaining distance constraints between protons that are close in space (< 5 Å). The intensities of the cross-peaks are proportional to the inverse sixth power of the distance between the protons. A mixing time of 200-400 ms is commonly used for ROESY.[1]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, aiding in the assignment of carbon resonances.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is useful for confirming assignments and identifying connectivity across the peptide bond.
Data Presentation: Illustrative NMR Data for Cyclo(Ala-Gly)
The following tables present illustrative quantitative data for Cyclo(Ala-Gly) in DMSO-d₆. Disclaimer: This data is hypothetical and intended for demonstrative purposes, based on typical chemical shifts for Alanine and Glycine residues in peptides.[2][3][4]
Table 1: Illustrative ¹H and ¹³C Chemical Shifts (δ) in ppm
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ala | N-H | 8.15 | - |
| Cα-H | 4.10 | 51.5 | |
| Cβ-H₃ | 1.35 | 18.0 | |
| C' | - | 172.0 | |
| Gly | N-H | 8.30 | - |
| Cα-H₂ | 3.85, 3.95 | 44.0 | |
| C' | - | 170.5 |
Table 2: Illustrative Vicinal Coupling Constants (³J) in Hz
| Coupling | Value (Hz) | Dihedral Angle (φ) Information |
| ³J(H-N, Hα) Ala | 7.5 | Provides information on the φ torsional angle of Alanine. |
| ³J(H-N, Hα) Gly | 5.0, 6.5 | Provides information on the φ torsional angle of Glycine. |
Table 3: Illustrative Nuclear Overhauser Effect (NOE) Constraints
| Proton 1 | Proton 2 | NOE Intensity | Distance Constraint (Å) |
| Ala Cα-H | Gly Cα-H₂ | Strong | < 2.5 |
| Ala N-H | Ala Cα-H | Medium | < 3.0 |
| Gly N-H | Gly Cα-H₂ | Medium | < 3.0 |
| Ala Cα-H | Ala Cβ-H₃ | Strong | < 2.8 |
Mandatory Visualizations
Diagram of Conformational Analysis Workflow
Caption: Workflow for NMR-based conformational analysis of Cyclo(Ala-Gly).
Diagram of Key Dihedral Angles in Cyclo(Ala-Gly)
Caption: Key dihedral angles defining the conformation of Cyclo(Ala-Gly).
Data Interpretation and Structure Calculation
Resonance Assignment
The first step in data analysis is the assignment of all proton and carbon signals to their respective atoms in the Cyclo(Ala-Gly) molecule. The TOCSY spectrum is used to identify the coupled protons within the Alanine and Glycine spin systems. The distinct chemical shifts of the Alanine Cα-H and Cβ-H₃ allow for unambiguous identification of this residue. The Glycine residue is characterized by its two Cα protons.
Derivation of Conformational Constraints
-
Distance Constraints: The ROESY/NOESY spectrum provides through-space correlations, which are translated into upper distance limits between pairs of protons. Strong, medium, and weak NOEs are typically constrained to upper bounds of approximately 2.5 Å, 3.5 Å, and 5.0 Å, respectively.
-
Dihedral Angle Constraints: The vicinal coupling constant, ³J(H-N, Hα), is related to the backbone dihedral angle φ through the Karplus equation. This relationship allows for the estimation of the φ angle for both the Alanine and Glycine residues.
Structure Calculation and Refinement
The experimentally derived distance and dihedral angle constraints are used as input for molecular modeling programs such as CYANA, XPLOR-NIH, or CNS. These programs employ computational methods like molecular dynamics and simulated annealing to generate an ensemble of 3D structures that are consistent with the experimental NMR data. The resulting ensemble of low-energy structures represents the conformational space sampled by Cyclo(Ala-Gly) in solution.
Conclusion
The conformational analysis of Cyclo(Ala-Gly) by NMR spectroscopy provides invaluable insights into its three-dimensional structure in solution. By combining a suite of NMR experiments with computational modeling, a detailed picture of the molecule's conformational preferences can be obtained. This information is crucial for understanding its biological activity and for the rational design of novel cyclic peptide-based therapeutics. The methodologies outlined in this guide provide a robust framework for the structural elucidation of Cyclo(Ala-Gly) and other cyclic peptides.
References
Spectroscopic Characterization of Cyclo(Ala-Gly): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of Cyclo(Ala-Gly), a cyclic dipeptide of interest in various scientific and pharmaceutical research fields. This document compiles quantitative data from nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR), Raman spectroscopy, and mass spectrometry (MS), presenting them in a structured format for easy comparison. Detailed experimental protocols for these techniques are also provided, along with visualizations of experimental workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the solution-state structure and dynamics of molecules. For Cyclo(Ala-Gly), ¹H and ¹³C NMR provide characteristic chemical shifts that are sensitive to the conformation of the diketopiperazine ring and the environments of the alanine (B10760859) and glycine (B1666218) residues.
Quantitative NMR Data
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Glycine-αCH₂ | 3.5 - 4.0 | 40 - 45 |
| Glycine-C=O | - | 165 - 170 |
| Alanine-αCH | 3.8 - 4.3 | 48 - 53 |
| Alanine-βCH₃ | 1.2 - 1.5 | 15 - 20 |
| Alanine-C=O | - | 165 - 170 |
| N-H (Gly) | 7.5 - 8.5 | - |
| N-H (Ala) | 7.5 - 8.5 | - |
Note: Actual chemical shifts can vary depending on solvent, concentration, and temperature.
Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring NMR spectra of cyclic dipeptides like Cyclo(Ala-Gly) is as follows:
-
Sample Preparation:
-
Dissolve 5-10 mg of Cyclo(Ala-Gly) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial.
-
For peptides, concentrations of 1-5 mM are often suitable to obtain a good signal-to-noise ratio.[1]
-
If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Ensure the final sample volume in the NMR tube is sufficient to cover the detector coils (typically a height of about 4-5 cm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for ¹H and ¹³C detection.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional ¹³C spectrum with proton decoupling. Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): For unambiguous assignment of resonances, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra to obtain pure absorption lineshapes.
-
Reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).[2]
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
NMR Experimental Workflow
Vibrational Spectroscopy: FTIR and Raman
Vibrational spectroscopy probes the molecular vibrations of a sample, providing a fingerprint that is characteristic of its chemical structure and conformation. Both FTIR and Raman spectroscopy are valuable for studying the amide bonds and other functional groups within Cyclo(Ala-Gly).
Quantitative Vibrational Data
The following table summarizes the key experimental vibrational frequencies for solid-state Cyclo(Ala-Gly) from FTIR and Raman spectroscopy. These assignments are based on published data and theoretical calculations.
| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |
| Amide A | ~3290 | ~3290 | N-H stretch |
| CH₃ asymmetric stretch | ~2990 | ~2990 | Alanine side chain |
| CH₃ symmetric stretch | ~2940 | ~2940 | Alanine side chain |
| CH₂ symmetric stretch | ~2860 | ~2860 | Glycine side chain |
| Amide I | ~1670 | ~1660 | C=O stretch |
| Amide II | ~1470 | ~1470 | N-H bend, C-N stretch |
| CH₃ deformation | ~1450 | ~1450 | Alanine side chain |
| CH₂ wag | ~1340 | ~1340 | Glycine side chain |
| Amide III | ~1260 | ~1260 | C-N stretch, N-H bend |
| Ring modes | 1000 - 1200 | 1000 - 1200 | Diketopiperazine ring vibrations |
| C-C stretch | ~920 | ~920 | Backbone |
Note: Peak positions can be influenced by sample preparation and physical state.
Experimental Protocols
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.
-
In an agate mortar and pestle, grind approximately 1-2 mg of solid Cyclo(Ala-Gly) with about 100-200 mg of the dry KBr until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with a suitable detector (e.g., DTGS).
-
Allow the instrument to warm up and stabilize.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Place the KBr pellet containing the sample in the sample holder.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.[3]
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Identify and label the characteristic absorption bands.
-
-
Sample Preparation:
-
Place a small amount of the solid Cyclo(Ala-Gly) powder into a glass capillary tube or onto a microscope slide.
-
For solution-state measurements, dissolve the sample in a suitable solvent (e.g., water, acetonitrile) at a concentration that provides a good Raman signal.
-
-
Instrument Setup:
-
Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm).
-
Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer).
-
-
Data Acquisition:
-
Focus the laser beam onto the sample.
-
Acquire the Raman spectrum over the desired spectral range (e.g., 200-3500 cm⁻¹).
-
Adjust the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation. Multiple accumulations are typically averaged.
-
-
Data Processing:
-
Perform cosmic ray removal and baseline correction on the raw spectrum.
-
Normalize the spectrum if necessary for comparison with other spectra.
-
Identify and label the characteristic Raman scattering peaks.
-
Vibrational Spectroscopy Workflow
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of Cyclo(Ala-Gly) and to study its fragmentation pattern, which can provide structural information. Electrospray ionization (ESI) is a common soft ionization technique for analyzing peptides.
Quantitative Mass Spectrometry Data
The fragmentation of cyclic dipeptides in the gas phase can be complex. For Cyclo(Ala-Gly), the protonated molecule [M+H]⁺ is expected at an m/z of 129.1. Based on studies of similar cyclic dipeptides like cyclo(Ala-Ala), characteristic fragment ions are expected from the cleavage of the diketopiperazine ring.[4]
| m/z | Proposed Fragment | Description |
| 129.1 | [C₅H₈N₂O₂ + H]⁺ | Protonated molecular ion |
| 101.1 | [M+H - CO]⁺ | Loss of carbon monoxide |
| 86.1 | [M+H - HNCO]⁺ | Loss of isocyanic acid |
| 72.1 | [Ala residue fragment]⁺ | Fragment corresponding to the alanine residue |
| 57.1 | [Gly residue fragment]⁺ | Fragment corresponding to the glycine residue |
| 44.1 | [Fragment from Ala]⁺ | Further fragmentation of the alanine side chain |
Note: The relative abundances of these fragments can vary depending on the collision energy used in MS/MS experiments.
Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
Prepare a stock solution of Cyclo(Ala-Gly) in a suitable solvent (e.g., methanol, water with 0.1% formic acid) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
-
Liquid Chromatography (LC) Setup (Optional but Recommended for complex samples):
-
Use a reverse-phase HPLC or UHPLC system.
-
A C18 column is commonly used for peptide separations.
-
Set up a gradient elution using two mobile phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
A typical gradient might run from 5% to 95% B over 10-20 minutes.
-
-
Mass Spectrometry (MS) Setup:
-
Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the ESI source in positive ion mode.
-
Optimize the source parameters, such as capillary voltage, nebulizer gas flow, and drying gas temperature, to maximize the signal of the [M+H]⁺ ion.
-
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion of Cyclo(Ala-Gly) (m/z 129.1).
-
Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor.
-
Apply a suitable collision energy (this may need to be optimized) to induce fragmentation.
-
Acquire the MS/MS spectrum to observe the fragment ions.
-
-
Data Analysis:
-
Analyze the full scan spectrum to confirm the molecular weight.
-
Interpret the MS/MS spectrum to identify the characteristic fragment ions and propose fragmentation pathways.
-
Mass Spectrometry Workflow
References
The Enduring Allure of the Cyclic Dipeptide: A Technical Review of the Discovery and History of Diketopiperazines
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the rich history, discovery, and evolving significance of diketopiperazines (DKPs). This whitepaper provides an in-depth exploration of the core science behind these fascinating bicyclic compounds, from their initial synthesis to their current role in cutting-edge research.
Diketopiperazines, the smallest class of cyclic peptides, represent a structurally diverse and biologically significant family of molecules.[1] Formed by the condensation of two α-amino acids, these six-membered rings have captivated chemists and biologists for over a century with their unique conformational constraints and wide-ranging biological activities.[1][2] This technical guide delves into the historical milestones of DKP research, from their serendipitous discovery to their deliberate synthesis and application in modern drug discovery. We will explore key experimental protocols, summarize significant quantitative data, and visualize the intricate signaling pathways influenced by these remarkable compounds.
A Historical Perspective: From By-product to Bioactive Scaffold
The story of diketopiperazines begins not with a targeted discovery, but as an interesting observation in the early days of peptide chemistry. In 1888, Curtius and Goebel reported the first synthesis of a cyclic dipeptide, later identified as cyclo(Leu-Leu).[3] This was followed by the work of Fischer and Forneau, who generated cyclo(Gly-Gly) by treating a dipeptide methyl ester with an excess of ammonia (B1221849) over several days.[3] For many years, DKPs were often regarded as mere by-products, sometimes problematic, in peptide synthesis. A notable example of this was the discovery of DKPs as by-products in solid-phase peptide synthesis by Gisin and Merrifield in 1972.
However, the 20th century saw a paradigm shift in the perception of DKPs, as a growing number of naturally occurring DKPs with potent biological activities were isolated and characterized. This spurred a significant interest in their synthesis, not as a means of avoiding by-products, but as a route to novel therapeutic agents. Today, DKPs are recognized as a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a remarkable spectrum of activities, including anticancer, antibacterial, antiviral, and quorum-sensing modulatory effects.
Key Milestones in Diketopiperazine Research
| Year | Milestone | Key Researchers/Discoveries | Significance |
| 1888 | First synthesis of a cyclic dipeptide | Curtius and Goebel | Marks the beginning of diketopiperazine chemistry. |
| 1907 | Synthesis of cyclo(Gly-Gly) | Fischer and Forneau | Further established the chemical nature of simple diketopiperazines. |
| 1938 | First X-ray crystallographic characterization of a peptide bond | - | The structure of 2,5-diketopiperazine was the first to reveal the geometry of the peptide bond through X-ray crystallography. |
| 1972 | Identification as by-products in solid-phase peptide synthesis | Gisin and Merrifield | Highlighted the propensity for DKP formation in a key peptide synthesis methodology. |
| 1996 | Isolation of Spirotryprostatin B | - | Discovery of a potent, naturally occurring DKP with anticancer activity, inhibiting the cell cycle at the G2/M phase. |
| 2001 | First solid-phase synthesis of a DKP natural product (Tryprostatin B) | Wang et al. | Demonstrated the utility of solid-phase synthesis for the targeted construction of complex DKPs. |
| 2005 | First total synthesis of Stephacidin A | Baran group | A landmark achievement in the synthesis of complex DKP alkaloids. |
Experimental Protocols: A Glimpse into the Chemist's Toolkit
The synthesis and isolation of diketopiperazines have evolved significantly over the years. Below are summaries of key experimental methodologies that have been instrumental in advancing the field.
Early Synthetic Approaches
Synthesis of cyclo(Gly-Gly) (Adapted from Fischer and Forneau): The dipeptide methyl ester of glycine (B1666218) is treated with an excess of ammonia. The reaction mixture is allowed to stand for several days, leading to the cyclization and formation of cyclo(Gly-Gly). This early method, while foundational, often resulted in racemization.
General Synthesis via Dipeptide Ester Cyclization: A common and straightforward method for synthesizing simple DKPs involves the cyclization of dipeptide esters. The protecting group on the N-terminus of a dipeptide ester is removed, and the resulting free amine undergoes intramolecular aminolysis of the ester to form the DKP ring. This reaction can be promoted by heat or mild basic conditions.
Modern Synthetic Strategies: The Advent of Solid-Phase Synthesis
Solid-phase synthesis has revolutionized the production of DKP libraries for drug discovery. A general workflow is as follows:
-
Resin Loading: The first N-protected amino acid is attached to a solid support (resin).
-
Deprotection: The N-protecting group (e.g., Fmoc) is removed.
-
Coupling: The second N-protected amino acid is coupled to the resin-bound amino acid.
-
Deprotection: The N-protecting group of the second amino acid is removed.
-
Cyclization and Cleavage: The linear dipeptide is induced to cyclize, often with concomitant cleavage from the resin, to yield the desired DKP. This can be achieved under acidic or basic conditions depending on the linker used.
Isolation of Natural Diketopiperazines from Fungal Sources
Many bioactive DKPs are secondary metabolites of fungi. A typical isolation protocol involves:
-
Culturing: The fungal strain is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.
-
Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent, such as ethyl acetate.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques, including vacuum liquid chromatography (VLC) over silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., ODS), to isolate the individual DKP compounds.
Biological Activities and Signaling Pathways
Diketopiperazines exert their biological effects through a variety of mechanisms, often by interacting with specific cellular targets and modulating signaling pathways.
G2/M Cell Cycle Arrest
Certain DKPs, such as spirotryprostatin B, have demonstrated potent anticancer activity by inducing cell cycle arrest at the G2/M checkpoint. This prevents cancer cells from entering mitosis and proliferating. While the direct molecular target of many DKPs is still under investigation, the general G2/M checkpoint is a well-elucidated pathway. DNA damage or cellular stress activates sensor proteins like ATM, which in turn activate downstream kinases like Chk2. This leads to the stabilization and activation of the tumor suppressor protein p53. p53 then transcriptionally upregulates p21, a cyclin-dependent kinase (CDK) inhibitor. p21 binds to and inhibits the Cdc2/Cyclin B complex, which is essential for entry into mitosis. This inhibition results in G2/M arrest.
References
In Silico Modeling of Cyclo(Ala-Gly) Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling of the cyclic dipeptide Cyclo(L-Alanyl-L-Glycyl), herein referred to as Cyclo(Ala-Gly). This document details the computational methodologies for structural elucidation, presents quantitative structural data, and explores potential biological interactions.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of cyclic organic compounds formed from the condensation of two amino acids. Their constrained cyclic structure imparts enhanced stability and bioavailability compared to their linear counterparts, making them attractive scaffolds in drug design and development. Cyclo(Ala-Gly) is a simple yet important CDP that serves as a fundamental model for understanding the conformational dynamics and biological activities of this compound class. In silico modeling plays a crucial role in elucidating the three-dimensional structure, stability, and potential interactions of Cyclo(Ala-Gly) with biological targets.
Conformational Analysis and Structure
The primary structure of Cyclo(Ala-Gly) consists of an alanine (B10760859) and a glycine (B1666218) residue linked in a six-membered diketopiperazine ring. Computational studies, primarily using Density Functional Theory (DFT), have shown that the diketopiperazine ring of cyclic dipeptides typically adopts a non-planar conformation. For Cyclo(Ala-Gly), the calculated lowest energy structure for an isolated gas-phase molecule is a boat conformation[1]. This boat conformation is a common feature for many cyclic dipeptides where the diketopiperazine ring is puckered[1][2][3].
Structural Parameters
Quantitative data on the optimized molecular geometry of Cyclo(Ala-Gly) can be obtained through computational methods. The following tables summarize key bond lengths, bond angles, and dihedral angles derived from DFT calculations, providing a basis for comparative structural analysis.
Table 1: Selected Bond Lengths of Cyclo(Ala-Gly)
| Bond | Length (Å) |
| N1-C2 | 1.458 |
| C2-C3 | 1.533 |
| C3-N4 | 1.345 |
| N4-C5 | 1.459 |
| C5-C6 | 1.517 |
| C6-N1 | 1.347 |
| C3-O7 | 1.234 |
| C6-O8 | 1.233 |
| C2-C9 | 1.531 |
Data derived from computational studies on similar cyclic dipeptides and represents a plausible model.
Table 2: Selected Bond Angles of Cyclo(Ala-Gly)
| Angle | Degree (°) |
| C6-N1-C2 | 124.3 |
| N1-C2-C3 | 110.4 |
| C2-C3-N4 | 116.3 |
| C3-N4-C5 | 124.1 |
| N4-C5-C6 | 111.4 |
| C5-C6-N1 | 116.0 |
| O7-C3-N4 | 122.0 |
| O8-C6-N1 | 122.1 |
| N1-C2-C9 | 111.2 |
Data derived from computational studies on similar cyclic dipeptides and represents a plausible model.
Table 3: Key Dihedral Angles of the Diketopiperazine Ring of Cyclo(Ala-Gly)
| Dihedral Angle | Degree (°) |
| C6-N1-C2-C3 | -14.3 |
| N1-C2-C3-N4 | 33.7 |
| C2-C3-N4-C5 | -16.4 |
| C3-N4-C5-C6 | -9.6 |
| N4-C5-C6-N1 | 24.3 |
| C5-C6-N1-C2 | -17.8 |
Data represents a computationally derived boat conformation.
Experimental Protocols for In Silico Modeling
This section outlines the detailed methodologies for the computational analysis of the Cyclo(Ala-Gly) structure, focusing on Density Functional Theory (DFT) for geometry optimization and vibrational analysis, and Molecular Dynamics (MD) simulations for studying its behavior in a solvated environment.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization and the calculation of vibrational frequencies of molecules like Cyclo(Ala-Gly)[2].
Protocol for DFT-based Structure Optimization and Vibrational Analysis:
-
Initial Structure Preparation:
-
Construct the initial 3D structure of Cyclo(L-Ala-Gly) using molecular building software (e.g., Avogadro, ChemDraw).
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.
-
-
Geometry Optimization:
-
Employ a DFT method, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
Utilize a suitable basis set, for example, 6-311++G(d,p) or cc-pVDZ, to provide a good balance between accuracy and computational cost.
-
The optimization is typically performed in the gas phase to represent an isolated molecule.
-
The optimization process is considered converged when the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.
-
-
Vibrational Frequency Calculation:
-
Following successful geometry optimization, perform a vibrational frequency analysis at the same level of theory (e.g., B3LYP/6-311++G(d,p)).
-
The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
The calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model.
-
The following diagram illustrates the workflow for DFT calculations.
Molecular Dynamics (MD) Simulations
MD simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. This approach allows for the study of the conformational dynamics of Cyclo(Ala-Gly) in a simulated biological environment, such as in aqueous solution.
Protocol for Molecular Dynamics Simulation:
-
System Preparation:
-
Start with the optimized structure of Cyclo(Ala-Gly) obtained from DFT calculations.
-
Place the molecule in the center of a simulation box (e.g., a cubic or triclinic box).
-
Solvate the system by adding a pre-equilibrated solvent, typically water (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system if necessary.
-
-
Energy Minimization:
-
Perform an energy minimization of the entire system (Cyclo(Ala-Gly), water, and ions) to remove any steric clashes or unfavorable geometries introduced during the setup. This is often done using the steepest descent algorithm followed by the conjugate gradient method.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble). Position restraints are often applied to the solute to allow the solvent to equilibrate around it.
-
Subsequently, perform an equilibration run at constant pressure (NPT ensemble) to adjust the density of the system. The position restraints on the solute are gradually removed.
-
-
Production Run:
-
Run the simulation for a desired length of time (e.g., 100 ns or more) without any restraints. The trajectory of the atoms is saved at regular intervals.
-
-
Analysis:
-
Analyze the trajectory to study various properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bonding, and conformational changes over time.
-
The following diagram outlines the general workflow for setting up and running an MD simulation.
Potential Biological Interactions and Signaling Pathways
While the specific biological targets and signaling pathways of Cyclo(Ala-Gly) are not extensively characterized, research on structurally similar cyclic dipeptides provides insights into its potential biological activities. For instance, some histidine-containing cyclodipeptides have been shown to inhibit thrombin, which is a key enzyme in the blood coagulation cascade. This suggests a potential role for certain CDPs in modulating hemostasis. Cyclo(L-Ala-L-Gly) has also been noted for its potential in neuroprotective and anti-inflammatory pathways.
The diagram below illustrates a simplified representation of the coagulation cascade, highlighting the inhibitory role of a hypothetical CDP on thrombin. This serves as a conceptual model for how Cyclo(Ala-Gly) or its derivatives might interact with biological pathways.
Conclusion
In silico modeling provides a powerful and efficient approach to characterize the structure and dynamics of Cyclo(Ala-Gly). The methodologies outlined in this guide, including DFT and MD simulations, enable a detailed understanding of its conformational preferences and potential behavior in biological systems. The quantitative structural data presented serves as a valuable reference for further computational and experimental studies. While the precise biological role of Cyclo(Ala-Gly) requires further investigation, the exploration of its interactions with pathways such as the coagulation cascade opens avenues for its potential application in drug development. This technical guide provides a foundational framework for researchers and scientists to advance the study of this and other cyclic dipeptides.
References
- 1. Greenwich Academic Literature Archive - Vibrational spectroscopy and DFT calculations of di-amino acid cyclic peptides. Part I: cyclo(Gly-Gly), cyclo(L-Ala-L-Ala) and cyclo(L-Ala-Gly) in the solid state and in aqueous solution [gala.gre.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Cyclo(Ala-Gly): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Ala-Gly), a cyclic dipeptide, has emerged as a molecule of interest in therapeutic research due to its diverse biological activities. This document provides a comprehensive overview of the current understanding of Cyclo(Ala-Gly)'s potential therapeutic targets, focusing on its cytotoxic, anti-inflammatory, and neuroprotective properties. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the putative signaling pathways involved in its mechanism of action.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are the simplest form of cyclic peptides, formed from the condensation of two amino acids. Their rigid ring structure confers enhanced stability and bioavailability compared to their linear counterparts, making them attractive scaffolds for drug discovery.[1] Cyclo(Ala-Gly) is a CDP that has demonstrated promising biological activities, including cytotoxicity against various cancer cell lines, as well as potential neuroprotective and anti-inflammatory effects.[2] This technical guide aims to provide an in-depth resource for researchers and drug development professionals interested in exploring the therapeutic potential of Cyclo(Ala-Gly).
Quantitative Data on Biological Activities
The following table summarizes the available quantitative data on the cytotoxic activity of Cyclo(Ala-Gly) against several human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 9.5 - 18.1 | [2] |
| HepG2 | Hepatocellular Carcinoma | 9.5 - 18.1 | [2] |
| HT29 | Colorectal Adenocarcinoma | 9.5 - 18.1 | [2] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.
Potential Therapeutic Targets and Signaling Pathways
Based on its observed biological activities and studies on related cyclic dipeptides, the potential therapeutic targets of Cyclo(Ala-Gly) are likely involved in key cellular processes such as apoptosis, inflammation, and neuronal survival. The following sections detail the putative signaling pathways that may be modulated by Cyclo(Ala-Gly).
Anticancer Activity: Induction of Apoptosis
The cytotoxic effects of Cyclo(Ala-Gly) against cancer cells are hypothesized to be mediated through the induction of apoptosis. Apoptosis is a programmed cell death process that can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.
-
Intrinsic Pathway: This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax promote the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the key executioner caspase-3, leading to cell death.
-
Extrinsic Pathway: This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of an initiator caspase (caspase-8), which then activates downstream executioner caspases.
The diagram below illustrates the hypothesized mechanism of Cyclo(Ala-Gly)-induced apoptosis.
Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Signaling
The anti-inflammatory potential of Cyclo(Ala-Gly) is thought to be mediated through the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate gene transcription. Cyclo(Ala-Gly) may inhibit this pathway by preventing the phosphorylation of IKK or the degradation of IκB.
-
MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a critical role in transducing extracellular signals to cellular responses, including inflammation. Activation of these kinases can lead to the production of pro-inflammatory cytokines. Cyclo(Ala-Gly) may exert its anti-inflammatory effects by inhibiting the phosphorylation and activation of one or more of these MAPK pathways.
The diagram below illustrates the potential inhibitory effects of Cyclo(Ala-Gly) on the NF-κB and MAPK signaling pathways.
Neuroprotective Activity
The neuroprotective effects of Cyclo(Ala-Gly) are less well-characterized but may involve the modulation of pathways related to oxidative stress and excitotoxicity. Ischemic conditions, often modeled in vitro by oxygen-glucose deprivation (OGD), lead to excessive glutamate (B1630785) release, activation of NMDA receptors, and a subsequent influx of calcium, triggering a cascade of events that result in neuronal cell death. The neuroprotective mechanism of Cyclo(Ala-Gly) could involve the scavenging of reactive oxygen species (ROS) or the modulation of downstream signaling pathways activated by excitotoxicity.
The workflow below outlines a typical experimental setup to investigate the neuroprotective effects of Cyclo(Ala-Gly).
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments that can be employed to investigate the biological activities of Cyclo(Ala-Gly).
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of Cyclo(Ala-Gly) on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HepG2, HT29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Cyclo(Ala-Gly)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of Cyclo(Ala-Gly) in culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of Cyclo(Ala-Gly) to the cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plates for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)
This protocol measures the ability of Cyclo(Ala-Gly) to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Cyclo(Ala-Gly)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (B80452) standard
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of Cyclo(Ala-Gly) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation and a group with LPS stimulation but no Cyclo(Ala-Gly) treatment.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. The inhibition of NO production is calculated relative to the LPS-stimulated group.
Neuroprotection Assay (Oxygen-Glucose Deprivation)
This protocol simulates ischemic conditions in vitro to assess the neuroprotective effects of Cyclo(Ala-Gly).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Glucose-free culture medium
-
Cyclo(Ala-Gly)
-
Hypoxic chamber (1% O2, 5% CO2, 94% N2)
-
Cell viability assay reagents (e.g., MTT or LDH assay kit)
Procedure:
-
Culture neuronal cells in a 96-well plate to the desired confluency.
-
Replace the normal culture medium with glucose-free medium.
-
Place the cells in a hypoxic chamber for a defined period (e.g., 4-6 hours) to induce oxygen-glucose deprivation (OGD). A control group is maintained in a normoxic incubator with normal glucose-containing medium.
-
After the OGD period, replace the glucose-free medium with normal culture medium containing different concentrations of Cyclo(Ala-Gly).
-
Return the cells to a normoxic incubator for a reperfusion period (e.g., 24 hours).
-
Assess cell viability using a suitable assay (e.g., MTT or LDH assay).
-
Compare the viability of cells treated with Cyclo(Ala-Gly) to the untreated OGD group to determine the neuroprotective effect.
Conclusion
Cyclo(Ala-Gly) is a promising cyclic dipeptide with demonstrated cytotoxic activity against several cancer cell lines and potential anti-inflammatory and neuroprotective properties. The putative mechanisms of action involve the induction of apoptosis in cancer cells and the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. Further research is warranted to fully elucidate the specific molecular targets and signaling cascades affected by Cyclo(Ala-Gly) to validate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers to design and execute further investigations into this intriguing molecule.
References
Methodological & Application
Application Note and Protocol for the Solid-Phase Synthesis of Cyclo(Ala-Gly)
This document provides a detailed protocol for the solid-phase synthesis of the cyclic dipeptide, Cyclo(L-Ala-L-Gly). The synthesis is based on the widely utilized Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[1][2] Solid-phase peptide synthesis (SPPS) offers significant advantages over solution-phase synthesis by simplifying the purification process at each step, as excess reagents and byproducts are removed by simple filtration and washing.[2][3]
The protocol employs a 2-chlorotrityl chloride (2-CTC) resin, which is particularly suitable for the synthesis of cyclic peptides as it allows for the cleavage of the peptide from the resin with the C-terminus as a free carboxylic acid, a prerequisite for head-to-tail cyclization.[4] The linear dipeptide H-Ala-Gly-OH is first assembled on the solid support, then cleaved from the resin, and subsequently cyclized in solution under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Experimental Overview
The synthesis of Cyclo(Ala-Gly) involves the following key stages:
-
Resin Preparation: Swelling of the 2-chlorotrityl chloride resin.
-
First Amino Acid Loading: Attachment of the first amino acid, Fmoc-Gly-OH, to the resin.
-
Capping: Deactivation of any unreacted sites on the resin.
-
Fmoc Deprotection: Removal of the Fmoc protecting group from the N-terminus of the resin-bound glycine.
-
Coupling of the Second Amino Acid: Coupling of Fmoc-Ala-OH to the deprotected glycine.
-
Final Fmoc Deprotection: Removal of the Fmoc group from the N-terminal alanine.
-
Cleavage: Cleavage of the linear dipeptide, H-Ala-Gly-OH, from the resin.
-
Cyclization: Head-to-tail cyclization of the linear dipeptide in solution to form Cyclo(Ala-Gly).
-
Purification and Analysis: Purification of the crude cyclic peptide by preparative HPLC and characterization by mass spectrometry.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the solid-phase synthesis of Cyclo(Ala-Gly) on a 0.1 mmol scale.
| Parameter | Value | Unit | Notes |
| Resin | |||
| Type | 2-Chlorotrityl Chloride Resin | - | 100-200 mesh size is commonly used. |
| Substitution | ~1.0 | mmol/g | This is a typical substitution level for this type of resin. |
| Amount | 100 | mg | For a 0.1 mmol scale synthesis. |
| Amino Acids | |||
| Fmoc-Gly-OH | 59.5 | mg | 2 equivalents relative to resin substitution. |
| Fmoc-Ala-OH | 93.4 | mg | 3 equivalents relative to the deprotected amine. |
| Coupling Reagent | |||
| HATU | 114 | mg | 3 equivalents relative to the deprotected amine. |
| Bases | |||
| DIPEA (for coupling) | 104.5 | µL | 6 equivalents relative to the deprotected amine. |
| 2,4,6-Collidine (for loading) | 79.3 | µL | 3 equivalents relative to resin substitution. |
| Piperidine (B6355638) (for deprotection) | - | - | 20% (v/v) solution in DMF. |
| Cleavage | |||
| Cleavage Cocktail | TFE/DCM (2:8) | v/v | Trifluoroethanol in Dichloromethane (B109758). |
| Reaction Time | 1 | hour | At room temperature. |
| Cyclization | |||
| Cyclization Reagent (HATU) | 38 | mg | 1 equivalent relative to the linear peptide. |
| Cyclization Base (DIPEA) | 34.8 | µL | 2 equivalents relative to the linear peptide. |
| Concentration | ~1 | mmol/L | High dilution is crucial for efficient cyclization. |
| Reaction Time | 4 | hours | At room temperature. |
Experimental Protocol
Resin Preparation (Swelling)
-
Place 100 mg of 2-chlorotrityl chloride resin in a fritted syringe reaction vessel.
-
Add 2 mL of dichloromethane (DCM) to the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with occasional agitation.
-
After swelling, drain the DCM using nitrogen pressure.
First Amino Acid Loading (Fmoc-Gly-OH)
-
In a separate vial, dissolve 59.5 mg (0.2 mmol) of Fmoc-Gly-OH in 1.5 mL of DCM.
-
Add 79.3 µL (0.6 mmol) of 2,4,6-collidine to the amino acid solution.
-
Add the amino acid solution to the swelled resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the reaction solution.
Capping of Unreacted Sites
-
To cap any unreacted chlorotrityl groups, add 2 mL of a methanol/DCM/DIPEA (8:1:1) solution to the resin.
-
Agitate for 30 minutes at room temperature.
-
Drain the capping solution and wash the resin thoroughly with DCM (3 x 2 mL) and DMF (3 x 2 mL).
Fmoc Deprotection
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for another 10 minutes.
-
Drain the solution and wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).
Coupling of the Second Amino Acid (Fmoc-Ala-OH)
-
In a separate vial, dissolve 93.4 mg (0.3 mmol) of Fmoc-Ala-OH and 114 mg (0.3 mmol) of HATU in 1.5 mL of DMF.
-
Add 104.5 µL (0.6 mmol) of DIPEA to the solution and allow it to pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).
Final Fmoc Deprotection
-
Repeat the Fmoc deprotection procedure as described in step 4 to remove the N-terminal Fmoc group from alanine.
Cleavage of the Linear Peptide
-
Wash the deprotected resin with DCM (5 x 2 mL) and dry it under a stream of nitrogen.
-
Add 2 mL of a solution of TFE/DCM (2:8) to the resin.
-
Agitate for 1 hour at room temperature.
-
Filter the solution into a round-bottom flask, collecting the filtrate which contains the linear H-Ala-Gly-OH peptide.
-
Wash the resin with an additional 1 mL of the cleavage solution and combine the filtrates.
-
Evaporate the solvent under reduced pressure.
Cyclization
-
Dissolve the crude linear peptide in a large volume of DCM to achieve a high dilution (approximately 1 mmol/L).
-
In a separate vial, dissolve HATU (38 mg, 0.1 mmol) in a small amount of DMF.
-
Add the HATU solution and DIPEA (34.8 µL, 0.2 mmol) to the peptide solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by LC-MS to confirm the formation of the cyclic product.
-
Once the reaction is complete, evaporate the solvent.
Purification and Analysis
-
Purify the crude Cyclo(Ala-Gly) by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure product.
-
Confirm the identity of the product by mass spectrometry.
Workflow Diagram
Caption: Workflow for the solid-phase synthesis of Cyclo(Ala-Gly).
References
Application Notes and Protocols: Cyclo(Ala-Gly) as a Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Ala-Gly), a cyclic dipeptide, has emerged as a promising scaffold in drug design due to its inherent stability, bioavailability, and ability to mimic peptide conformations.[1] This document provides detailed application notes and protocols for researchers interested in utilizing Cyclo(Ala-Gly) and its derivatives as a foundational structure for developing novel therapeutics. The applications highlighted herein focus on its potential in oncology, neuroprotection, and anti-inflammatory therapies.
Cyclic peptides, in general, offer advantages over their linear counterparts, including enhanced resistance to proteolytic degradation and improved membrane permeability, making them attractive candidates for drug development.[1] Cyclo(Ala-Gly) serves as a rigid and versatile core that can be chemically modified to interact with a variety of biological targets.
Biological Activities and Applications
Cyclo(Ala-Gly) and its derivatives have demonstrated a range of biological activities, making them suitable for investigation in several therapeutic areas.
Cytotoxic Activity in Oncology
Cyclo(Ala-Gly) has been shown to exhibit cytotoxic effects against various cancer cell lines. This activity suggests its potential as a scaffold for the development of novel anti-cancer agents. The proposed mechanism of action involves the induction of apoptosis, a form of programmed cell death that is often dysregulated in cancer.
Table 1: Cytotoxicity of Cyclo(Ala-Gly) against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 9.5 - 18.1 |
| HepG2 | Liver Hepatocellular Carcinoma | 9.5 - 18.1 |
| HT-29 | Colorectal Adenocarcinoma | 9.5 - 18.1 |
Data synthesized from available literature. Actual values may vary based on experimental conditions.
Neuroprotective and Anti-inflammatory Potential
While direct studies on Cyclo(Ala-Gly) are emerging, related cyclic dipeptides have shown significant neuroprotective and anti-inflammatory properties. These effects are often mediated through the modulation of key signaling pathways, such as the NF-κB and Nrf2 pathways. The rigid structure of Cyclo(Ala-Gly) makes it an excellent candidate for designing molecules that can interact with specific targets within these pathways to reduce inflammation and protect neuronal cells from damage.
Experimental Protocols
This section provides detailed protocols for the synthesis of Cyclo(Ala-Gly) and for key biological assays to evaluate its therapeutic potential.
Synthesis of Cyclo(Ala-Gly)
The synthesis of Cyclo(Ala-Gly) is typically achieved through a combination of solid-phase peptide synthesis (SPPS) for the linear dipeptide followed by a solution-phase or on-resin cyclization step.
Protocol 1: Synthesis and Cyclization of Cyclo(Ala-Gly)
Part A: Solid-Phase Synthesis of the Linear Dipeptide (H-Ala-Gly-OH)
This protocol is based on the widely used Fmoc/tBu strategy.[1]
-
Resin Preparation: Start with a pre-loaded Fmoc-Gly-Wang resin. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, and then for an additional 15 minutes to remove the Fmoc protecting group from glycine. Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).
-
Alanine (B10760859) Coupling:
-
In a separate vessel, activate Fmoc-Ala-OH (3 equivalents) with a coupling reagent such as HATU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Add the activated alanine solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.
-
-
Final Fmoc Deprotection: Remove the Fmoc group from alanine by treating with 20% piperidine in DMF as described in step 2.
-
Cleavage from Resin: Cleave the linear dipeptide (H-Ala-Gly-OH) from the resin using a cleavage cocktail of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry under vacuum. The crude linear peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Part B: Solution-Phase Cyclization
-
Dissolution: Dissolve the purified linear H-Ala-Gly-OH peptide in a large volume of DMF to achieve a high dilution (e.g., 0.1-1 mM) to favor intramolecular cyclization over intermolecular polymerization.
-
Cyclization Reaction:
-
Add a coupling reagent such as HATU (1.5 equivalents) and a non-nucleophilic base like DIPEA (3 equivalents) to the peptide solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in a suitable solvent and purify the crude Cyclo(Ala-Gly) by RP-HPLC.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
-
Biological Assays
Protocol 2: MTT Assay for Cytotoxicity
This protocol is used to determine the cytotoxic effect of Cyclo(Ala-Gly) on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., A549, HepG2, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Cyclo(Ala-Gly) (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO or PBS). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol 3: Western Blot for NF-κB Pathway Activation
This protocol can be used to assess the effect of Cyclo(Ala-Gly) on the NF-κB signaling pathway in response to an inflammatory stimulus like lipopolysaccharide (LPS).
-
Cell Culture and Treatment:
-
Culture macrophages (e.g., RAW 264.7) or other relevant cell types in 6-well plates.
-
Pre-treat the cells with different concentrations of Cyclo(Ala-Gly) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes.
-
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key NF-κB pathway proteins (e.g., p65, IκBα) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 4: Caspase-3/7 Activity Assay for Apoptosis
This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.
-
Cell Treatment: Treat cancer cells with Cyclo(Ala-Gly) at its IC50 concentration for a predetermined time (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.
-
Assay Procedure:
-
Use a commercially available caspase-3/7 activity assay kit (e.g., luminescent or colorimetric).
-
Lyse the cells and add the caspase substrate to the lysates according to the manufacturer's protocol.
-
-
Measurement: Measure the luminescence or absorbance using a microplate reader.
-
Data Analysis: Normalize the caspase activity to the protein concentration of the cell lysates and express the results as a fold change relative to the vehicle control.
Signaling Pathways
The therapeutic effects of Cyclo(Ala-Gly)-based compounds can be attributed to their modulation of specific signaling pathways.
NF-κB Signaling in Inflammation
The NF-κB pathway is a central regulator of inflammation.[2][3] In response to inflammatory stimuli, the IκB protein is phosphorylated and degraded, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Compounds based on the Cyclo(Ala-Gly) scaffold may inhibit this pathway by preventing the degradation of IκBα or the nuclear translocation of p65.
Apoptotic Signaling in Cancer
The cytotoxic activity of Cyclo(Ala-Gly) derivatives in cancer cells is likely mediated by the induction of apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The intrinsic pathway involves the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases.
References
Application of Cyclo(Ala-Gly) in Cancer Cell Line Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of the cyclic dipeptide Cyclo(Ala-Gly) in the study of cancer cell lines. It includes known cytotoxic data, detailed protocols for key experimental assays, and visualizations of relevant biological pathways to guide further research and drug development efforts.
Application Notes
Cyclo(Ala-Gly), a cyclic dipeptide, has demonstrated cytotoxic effects against various human cancer cell lines. As a metabolite of the mangrove endophytic fungus Penicillium thomi, it represents a class of natural products with potential as anticancer agents. Current research indicates that Cyclo(Ala-Gly) inhibits the proliferation of lung, liver, and colon cancer cells. While the precise molecular mechanisms of its action are still under investigation, the available data suggests that it may induce cell death pathways, such as apoptosis, and potentially interfere with cell cycle progression. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential.
Quantitative Data Summary
The inhibitory effects of Cyclo(Ala-Gly) on the proliferation of various cancer cell lines have been quantified by determining its half-maximal inhibitory concentration (IC50). The available data is summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 9.5 - 18.1 |
| HepG2 | Hepatocellular Carcinoma | 9.5 - 18.1 |
| HT-29 | Colorectal Adenocarcinoma | 9.5 - 18.1 |
Experimental Protocols
To facilitate further investigation into the anticancer properties of Cyclo(Ala-Gly), detailed protocols for essential in vitro assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Cyclo(Ala-Gly) on cancer cell lines.
Materials:
-
Cyclo(Ala-Gly)
-
Cancer cell line of interest (e.g., A549, HepG2, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Cyclo(Ala-Gly) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Cyclo(Ala-Gly) in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Cyclo(Ala-Gly). Include a vehicle control (medium with the same concentration of solvent as the highest Cyclo(Ala-Gly) concentration) and an untreated control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line treated with Cyclo(Ala-Gly)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with Cyclo(Ala-Gly) at the desired concentrations for the appropriate time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line treated with Cyclo(Ala-Gly)
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
PI staining solution (containing Propidium Iodide and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Treat cells with Cyclo(Ala-Gly) as required.
-
Harvest the cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 1500 rpm for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
-
Potential Signaling Pathways
While the specific signaling pathways modulated by Cyclo(Ala-Gly) have not been definitively elucidated, the following diagrams illustrate common pathways involved in apoptosis and cell cycle arrest that are often targeted by anticancer compounds. These are provided as a reference for potential mechanisms of action that could be investigated for Cyclo(Ala-Gly).
Disclaimer: The following diagrams represent generalized signaling pathways and have not been experimentally validated for Cyclo(Ala-Gly).
Application Note: HPLC Method for the Purification and Analysis of Cyclo(Ala-Gly)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purification and subsequent analysis of the cyclic dipeptide, Cyclo(Ala-Gly). Cyclic dipeptides, also known as 2,5-diketopiperazines, are of significant interest in drug discovery due to their diverse biological activities. The protocol herein provides a comprehensive guide for achieving high purity of Cyclo(Ala-Gly) from a crude synthetic mixture, suitable for downstream biological assays and further research. The method employs a C18 stationary phase with a water/acetonitrile (B52724) mobile phase gradient containing trifluoroacetic acid as an ion-pairing agent. This document provides protocols for both analytical and preparative scale HPLC.
Introduction
Cyclic dipeptides are a class of secondary metabolites found in various natural sources and are also accessible through chemical synthesis. Their constrained cyclic structure often confers unique pharmacological properties. Cyclo(Ala-Gly) is a simple cyclic dipeptide that can serve as a model compound for studying the broader class or may possess intrinsic biological activity. Accurate biological evaluation necessitates a highly purified compound, free from synthesis-related impurities such as unreacted starting materials, linear dipeptides, or by-products.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of peptides and related molecules.[1][2] This technique separates compounds based on their hydrophobicity, allowing for the efficient removal of impurities.[2] This application note provides a generalized yet detailed methodology for the purification and analysis of Cyclo(Ala-Gly) using RP-HPLC, intended to be a starting point for method development and optimization in a research setting.
Experimental Protocols
Analytical Method Development
The initial step involves developing an analytical method to determine the retention time of Cyclo(Ala-Gly) and to assess the purity of the crude sample.
Equipment and Materials:
| Item | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV detector |
| Analytical Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN) |
| Sample | Crude Cyclo(Ala-Gly) |
| Solvents | HPLC-grade water, acetonitrile, trifluoroacetic acid |
Protocol:
-
Sample Preparation: Dissolve the crude Cyclo(Ala-Gly) in a minimal amount of Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.[1]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient: A scouting gradient can be run from 5% to 50% Mobile Phase B over 20 minutes to determine the approximate elution time. Based on data for similar cyclic dipeptides, a shallower gradient is recommended for better resolution.
-
Table 1: Suggested Analytical HPLC Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 70 | 30 |
| 22.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 27.0 | 95 | 5 |
| 30.0 | 95 | 5 |
Preparative Purification
Once the analytical method is established and the retention time of Cyclo(Ala-Gly) is known, the method can be scaled up for preparative purification.
Equipment and Materials:
| Item | Specification |
| Preparative HPLC System | High-pressure binary pump, manual or automated injector, fraction collector, UV detector |
| Preparative Column | C18, 21.2 x 250 mm, 10 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN) |
| Sample | Crude Cyclo(Ala-Gly) |
Protocol:
-
Sample Preparation: Dissolve the crude Cyclo(Ala-Gly) in a minimal volume of Mobile Phase A. The concentration will depend on the amount of crude material and the loading capacity of the column.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions of the optimized gradient.
-
Chromatographic Conditions: The gradient from the analytical method is adapted for the preparative scale. The flow rate is increased proportionally to the column's cross-sectional area.
-
Flow Rate: 20 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 210 nm
-
Injection Volume: Dependent on sample concentration and column capacity
-
Gradient: The gradient duration should be adjusted to ensure good separation while minimizing run time.
-
Table 2: Suggested Preparative HPLC Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 25.0 | 70 | 30 |
| 28.0 | 5 | 95 |
| 32.0 | 5 | 95 |
| 35.0 | 95 | 5 |
| 40.0 | 95 | 5 |
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the peak corresponding to the retention time of Cyclo(Ala-Gly) determined in the analytical run.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Post-Purification: Pool the fractions with the desired purity (e.g., >95%). The solvent is then removed, typically by lyophilization, to yield the purified Cyclo(Ala-Gly) as a solid.
Data Presentation
The following table summarizes the expected outcomes of the purification and analysis. The values are indicative and may vary based on the specific instrumentation and the purity of the crude material.
Table 3: Expected Quantitative Data for Cyclo(Ala-Gly) HPLC
| Parameter | Analytical Scale | Preparative Scale |
| Expected Retention Time | 10 - 15 min (highly dependent on exact conditions) | Elution time will be longer due to column dimensions and flow rate |
| Achievable Purity | - | > 95% |
| Expected Yield | - | Dependent on crude purity (typically 20-50%)[1] |
| Detection Wavelength | 210 nm | 210 nm |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Cell Permeability Assays of Cyclic Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), represent a unique class of cyclic peptides with significant therapeutic potential. Their constrained cyclic structure often imparts improved metabolic stability and target affinity compared to their linear counterparts. However, a critical determinant of their efficacy, particularly for intracellular targets, is their ability to permeate cell membranes. Understanding and accurately quantifying the cell permeability of cyclic dipeptides is therefore a cornerstone of their development as therapeutic agents.
This document provides detailed application notes and experimental protocols for the most common in vitro assays used to assess the cell permeability of cyclic dipeptides: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell permeability assay, and the Madin-Darby Canine Kidney (MDCK) cell permeability assay. These assays offer complementary information, from passive diffusion characteristics to the involvement of active transport mechanisms.
Mechanisms of Cyclic Dipeptide Transport
Cyclic dipeptides can traverse the cell membrane through several mechanisms, and the predominant pathway is influenced by the physicochemical properties of the peptide, such as its size, charge, lipophilicity, and conformational flexibility. The primary transport mechanisms include:
-
Passive Diffusion: This energy-independent process involves the direct movement of the cyclic dipeptide across the lipid bilayer, driven by a concentration gradient. Lipophilic and smaller cyclic dipeptides with the ability to form internal hydrogen bonds to shield polar groups are more likely to utilize this pathway.[1]
-
Carrier-Mediated Transport: This process involves the binding of the cyclic dipeptide to specific transmembrane proteins (transporters) that facilitate its movement across the cell membrane. This can be a form of facilitated diffusion (down a concentration gradient) or active transport (against a concentration gradient, requiring energy).[2][3] The stereospecificity of this transport can be observed when enantiomeric cyclic peptides exhibit different permeability rates.[2]
-
Endocytosis: For larger or more polar cyclic dipeptides, cellular uptake can occur via endocytosis, an energy-dependent process where the cell membrane engulfs the molecule to form an intracellular vesicle.[4] This can be further categorized into pathways like clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis.
Key Cell Permeability Assays
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that specifically measures the passive diffusion of a compound across an artificial lipid membrane. This makes it an excellent tool for the initial screening of cyclic dipeptides to assess their intrinsic ability to cross a lipid bilayer without the complexities of active transport or efflux.
Principle: A 96-well filter plate is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane. The test compound is added to the donor compartment, and its diffusion into the acceptor compartment is measured over time.
Data Presentation: Interpreting PAMPA Results
The apparent permeability coefficient (Pe) is calculated to quantify the rate of diffusion.
| Permeability Classification | Apparent Permeability (Pe) (x 10⁻⁶ cm/s) | Interpretation for Cyclic Dipeptides |
| High | > 10 | Likely to have good passive diffusion across biological membranes. |
| Medium | 1 - 10 | Moderate passive diffusion potential. |
| Low | < 1 | Poor passive diffusion; may require active transport for cellular uptake. |
Note: The exact classification thresholds can vary depending on the specific PAMPA model and laboratory.
Experimental Protocol: PAMPA
-
Preparation of the Artificial Membrane:
-
Prepare a solution of 1-2% (w/v) lecithin in dodecane.
-
Using a multichannel pipette, carefully add 5 µL of the lipid solution to the membrane of each well of a 96-well filter (donor) plate. Avoid touching the membrane with the pipette tips.
-
-
Preparation of Solutions:
-
Prepare a stock solution of the cyclic dipeptide in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a buffer (e.g., PBS, pH 7.4) to the final desired concentration (typically 10-50 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
Prepare the acceptor solution, which is typically the same buffer used for the donor solution.
-
-
Assay Procedure:
-
Add the acceptor solution (e.g., 300 µL) to the wells of a 96-well acceptor plate.
-
Carefully place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".
-
Add the donor solution containing the cyclic dipeptide (e.g., 150-200 µL) to the wells of the donor plate.
-
Incubate the plate assembly at room temperature for a defined period (typically 4-18 hours) in a humidified chamber to prevent evaporation.
-
-
Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of the cyclic dipeptide in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
-
Calculation of Apparent Permeability (Pe): The apparent permeability coefficient is calculated using the following equation:
Pₑ = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [C]A / [C]D, initial)
Where:
-
VD is the volume of the donor well.
-
VA is the volume of the acceptor well.
-
A is the surface area of the membrane.
-
t is the incubation time in seconds.
-
[C]A is the concentration of the compound in the acceptor well at time t.
-
[C]D, initial is the initial concentration of the compound in the donor well.
-
Caco-2 Cell Permeability Assay
The Caco-2 assay is a widely used cell-based model that mimics the human intestinal epithelium. Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer with tight junctions and express various transporters and efflux pumps. This assay provides a more comprehensive assessment of permeability, including passive diffusion, active transport, and efflux.
Principle: Caco-2 cells are cultured on semi-permeable filter inserts, forming a monolayer that separates an apical (AP) and a basolateral (BL) compartment. The transport of the cyclic dipeptide is measured in both directions (AP to BL and BL to AP) to determine the apparent permeability coefficient (Papp) and the efflux ratio.
Data Presentation: Interpreting Caco-2 Results
| Parameter | Calculation | Interpretation for Cyclic Dipeptides |
| Apparent Permeability (Papp) | Papp = (dQ/dt) / (A * C₀) | High Papp (>10 x 10⁻⁶ cm/s): Good intestinal absorption is likely. Medium Papp (1-10 x 10⁻⁶ cm/s): Moderate absorption. Low Papp (<1 x 10⁻⁶ cm/s): Poor absorption. |
| Efflux Ratio (ER) | ER = Papp (BL→AP) / Papp (AP→BL) | ER ≥ 2: Indicates active efflux, suggesting the cyclic dipeptide is a substrate of efflux transporters like P-glycoprotein (P-gp). ER < 2: Suggests that active efflux is not a major factor in the compound's transport. |
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).
-
Seed the cells onto permeable filter inserts (e.g., Transwell®) at an appropriate density.
-
Culture the cells for 18-22 days to allow for differentiation and the formation of a confluent, polarized monolayer.
-
-
Monolayer Integrity Check:
-
Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be above a certain threshold (e.g., >250 Ω·cm²).
-
Alternatively, the permeability of a low-permeability marker, such as Lucifer Yellow, can be measured.
-
-
Transport Experiment:
-
Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at pH 7.4.
-
For AP to BL transport: Add the cyclic dipeptide solution (at a defined concentration, e.g., 10 µM) to the apical compartment and fresh transport buffer to the basolateral compartment.
-
For BL to AP transport: Add the cyclic dipeptide solution to the basolateral compartment and fresh transport buffer to the apical compartment.
-
Incubate the plates at 37°C with 5% CO₂ for a specific time (e.g., 1-2 hours).
-
-
Sample Collection and Analysis:
-
At the end of the incubation period, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of the cyclic dipeptide in the samples using LC-MS/MS.
-
-
Calculation of Papp and Efflux Ratio:
-
Calculate the Papp value for both directions using the formula provided in the data presentation table.
-
Calculate the efflux ratio by dividing the Papp (BL→AP) by the Papp (AP→BL).
-
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay
The MDCK cell line, derived from canine kidney epithelial cells, is another valuable tool for permeability screening. MDCK cells form a polarized monolayer with tight junctions and are often used to predict blood-brain barrier (BBB) permeability. Wild-type MDCK cells have low expression of endogenous transporters, making them a good model for passive permeability. Additionally, MDCK cells can be transfected to overexpress specific transporters, such as P-glycoprotein (MDCK-MDR1), to specifically study the role of efflux in a compound's transport.
Principle: Similar to the Caco-2 assay, MDCK cells are grown on filter inserts, and the transport of the cyclic dipeptide is measured across the cell monolayer in both directions. The use of both wild-type and transporter-overexpressing cell lines can help to elucidate specific transport mechanisms.
Data Presentation: Interpreting MDCK Results
The interpretation of Papp and Efflux Ratio is similar to the Caco-2 assay. A high efflux ratio in MDCK-MDR1 cells compared to wild-type MDCK cells strongly indicates that the cyclic dipeptide is a substrate for P-gp.
| Cell Line | Observation | Interpretation |
| MDCK (Wild-Type) | High Papp (A→B) | Good passive permeability. |
| MDCK-MDR1 | High Efflux Ratio (≥ 2) | Substrate of P-glycoprotein (P-gp). |
| Comparison | Papp (A→B) in MDCK-MDR1 << Papp (A→B) in MDCK-WT | P-gp efflux significantly limits the permeability of the compound. |
Experimental Protocol: MDCK Permeability Assay
-
Cell Culture:
-
Culture MDCK or MDCK-MDR1 cells in an appropriate medium.
-
Seed the cells onto permeable filter inserts and culture for 3-5 days to form a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Verify monolayer integrity by measuring TEER or the leakage of a fluorescent marker like Lucifer Yellow.
-
-
Transport Experiment:
-
The procedure is analogous to the Caco-2 assay. Wash the monolayers with transport buffer.
-
Perform bidirectional transport studies (AP to BL and BL to AP) by adding the cyclic dipeptide solution to the respective donor compartment.
-
Incubate at 37°C for a defined period (e.g., 1 hour).
-
-
Sample Collection and Analysis:
-
Collect samples from the donor and receiver compartments.
-
Quantify the concentration of the cyclic dipeptide using LC-MS/MS.
-
-
Calculations:
-
Calculate Papp values and the efflux ratio as described for the Caco-2 assay.
-
Quantitative Permeability Data for Selected Cyclic Dipeptides
The following table summarizes permeability data for some representative cyclic dipeptides from the literature and databases like CycPeptMPDB. This data illustrates the range of permeability observed for this class of compounds and the utility of the different assays.
| Cyclic Dipeptide | Assay | Papp/Pe (x 10⁻⁶ cm/s) | Efflux Ratio | Reference |
| Cyclosporine A | Caco-2 | 5.4 | ~1 | |
| Enniatin B | PAMPA | > 10 | N/A | |
| Phakellistatin 2 | Caco-2 | 0.1 | N/A | |
| c(L-Pro-L-Tyr) | Caco-2 | < 0.5 | N/A | |
| c(L-Pro-D-Phe) | Caco-2 | 12.6 | N/A | |
| Acylic Decapeptide | RRCK | 0.6 | N/A | |
| Cyclic Decapeptide | RRCK | 5.4 | N/A |
Note: RRCK is another kidney cell line-based permeability assay.
Visualization of Workflows and Pathways
To further clarify the experimental processes and biological mechanisms, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for in vitro permeability assays.
References
Application Notes and Protocols: Cyclo(Ala-Gly) as a Versatile Scaffold for Peptide Library Construction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cyclo(L-Alanyl-L-Glycyl), a diketopiperazine (DKP), as a rigid building block for the synthesis of diverse peptide libraries. The conformational constraint imposed by the Cyclo(Ala-Gly) scaffold offers a unique advantage in drug discovery by pre-organizing appended peptide chains into specific spatial orientations, thereby enhancing binding affinity and specificity to biological targets. This document details the rationale, synthesis protocols, potential applications, and relevant biological data associated with Cyclo(Ala-Gly)-based peptide libraries.
Introduction: The Advantages of a Constrained Scaffold
Cyclic dipeptides, particularly 2,5-diketopiperazines, are a class of naturally occurring compounds with a wide range of biological activities, including neuroprotective, anti-inflammatory, antiviral, and anticancer effects.[1][2] The rigid heterocyclic structure of Cyclo(Ala-Gly) serves as an excellent scaffold for combinatorial chemistry for several key reasons:
-
Conformational Rigidity: The locked cis-amide bond within the DKP ring reduces the conformational flexibility of appended peptide chains. This pre-organization can lead to a lower entropic penalty upon binding to a target, resulting in higher affinity and selectivity.[3]
-
Enhanced Stability: The cyclic nature of the scaffold imparts significant resistance to proteolytic degradation compared to linear peptides, a crucial attribute for therapeutic candidates.[1]
-
Synthetic Tractability: Cyclo(Ala-Gly) can be readily synthesized and functionalized, making it amenable to solid-phase peptide synthesis (SPPS) for the construction of large and diverse libraries.[4]
-
Privileged Structure: DKPs are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple, unrelated classes of receptors with high affinity.
Applications in Drug Discovery
Peptide libraries constructed on a Cyclo(Ala-Gly) scaffold can be screened against a multitude of biological targets to identify novel therapeutic leads.
-
Neuroprotective Agents: Diketopiperazines have shown promise in models of neurodegenerative diseases and traumatic brain injury. Libraries based on Cyclo(Ala-Gly) can be used to discover new compounds that modulate pathways involved in neuronal survival and inflammation.
-
Anti-inflammatory Therapeutics: Cyclic dipeptides can modulate inflammatory signaling pathways. Screening Cyclo(Ala-Gly)-based libraries may yield potent and selective inhibitors of key inflammatory mediators.
-
Anticancer Agents: Certain DKPs exhibit cytotoxic activity against various cancer cell lines. Combinatorial libraries can be employed to optimize this activity and develop novel oncology drug candidates.
-
Modulators of Protein-Protein Interactions (PPIs): The constrained presentation of peptide loops on the Cyclo(Ala-Gly) scaffold makes it an ideal platform for designing inhibitors of challenging PPI targets.
Data Presentation: Bioactivity of Related Diketopiperazines
While extensive quantitative data for libraries specifically built with Cyclo(Ala-Gly) is emerging, the bioactivity of structurally similar diketopiperazines provides a strong rationale for its use. The following tables summarize reported in vitro activities for Cyclo(His-Ala) and Cyclo(His-Gly).
Table 1: Anticancer Activity of Cyclo(His-Ala) and Cyclo(His-Gly)
| Compound | Cell Line | Activity | Concentration / IC50 |
| Cyclo(His-Ala) | HT-29 (Colon Carcinoma) | Growth Inhibition | 100 µM |
| Cyclo(His-Ala) | MCF-7 (Breast Carcinoma) | Growth Inhibition | 100 µM |
| Cyclo(His-Ala) | HeLa (Cervical Carcinoma) | Growth Inhibition / IC50 | 100 µM / 0.0962 mM (folate-targeted) |
| Cyclo(His-Gly) | MCF-7 (Breast Carcinoma) | Growth Inhibition | 100 µM |
Table 2: Antithrombotic and Other Biological Activities
| Compound | Assay | Activity | Result |
| Cyclo(His-Ala) | Thrombin-induced Fibrin Formation | Inhibition | 63.3% reduction |
| Cyclo(His-Gly) | Thrombin-induced Fibrin Formation | Inhibition | 36.7% reduction |
| Cyclo(His-Gly) | Thrombin-induced Platelet Aggregation | Inhibition | IC50 = 0.0662 mM |
| Cyclo(His-Ala) | C. albicans Growth | Inhibition | Significant |
| Cyclo(His-Gly) | C. albicans Growth | Inhibition | Significant |
Experimental Protocols
Protocol for Synthesis of Mono-Boc-Protected Cyclo(Ala-Gly) Building Block
This protocol is adapted from a general method for synthesizing mono-Boc-protected DKPs, which can then be used as building blocks in peptide synthesis.
-
Dipeptide Formation: Synthesize the linear dipeptide, N-PMB-Ala-Gly-OMe, from N-4-methoxybenzyl (N-PMB)-protected alanine (B10760859) and glycine (B1666218) methyl ester using standard peptide coupling methods.
-
Cyclization: Cyclize the N-PMB-dipeptide to form PMB-Cyclo(Ala-Gly).
-
Boc Protection: Protect the second nitrogen of the DKP ring with a Boc group to yield PMB-Cyclo(Ala-Gly)-Boc.
-
PMB Deprotection: Selectively remove the PMB group to afford the mono-Boc-Cyclo(Ala-Gly) building block, ready for incorporation into SPPS.
Protocol for Solid-Phase Synthesis of a Peptide Library using Mono-Boc-Cyclo(Ala-Gly)
This protocol outlines the incorporation of the pre-formed, activated Cyclo(Ala-Gly) scaffold into a peptide chain on a solid support.
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin) and perform the initial amino acid couplings to generate the desired peptide sequence C-terminal to the Cyclo(Ala-Gly) insertion point.
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a solution of 20% piperidine (B6355638) in DMF.
-
Coupling of Mono-Boc-Cyclo(Ala-Gly):
-
Activate the carboxyl group of the mono-Boc-Cyclo(Ala-Gly) building block (if not already activated).
-
Couple the activated mono-Boc-Cyclo(Ala-Gly) to the N-terminus of the resin-bound peptide using standard coupling reagents (e.g., HBTU/DIEA in DMF).
-
-
Library Diversification (N-terminal):
-
Remove the Boc protecting group from the Cyclo(Ala-Gly) scaffold using TFA.
-
Neutralize the resin.
-
Use a split-and-pool synthesis strategy to couple a variety of amino acids or other building blocks to the newly available amino group, thus generating the library.
-
-
Cleavage and Deprotection: Cleave the peptides from the resin and simultaneously remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
-
Purification and Analysis: Purify the individual library members or pools using reverse-phase HPLC and characterize by mass spectrometry.
Protocol for a High-Throughput Screening Assay (Example: Competitive ELISA)
This protocol provides a general framework for screening the synthesized peptide library for binders to a specific protein target.
-
Plate Coating: Coat a 96-well microtiter plate with the target protein and incubate overnight at 4°C.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Competitive Binding:
-
Prepare a solution of a known biotinylated ligand for the target protein at a concentration that gives a submaximal signal.
-
In a separate plate, serially dilute the peptide library members (or pools).
-
Mix the biotinylated ligand with the diluted library members and add to the target-coated plate. Incubate for 1-2 hours.
-
-
Detection:
-
Wash the plate to remove unbound components.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction.
-
-
Data Analysis: Read the absorbance at the appropriate wavelength. A decrease in signal compared to the control (biotinylated ligand only) indicates that a peptide from the library is competing for binding to the target protein. Hits can be further validated and their IC50 values determined.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key processes and concepts related to the use of Cyclo(Ala-Gly) in peptide library development.
Caption: Workflow for the synthesis of the mono-Boc-protected Cyclo(Ala-Gly) building block.
Caption: General workflow for solid-phase synthesis of a peptide library using a Cyclo(Ala-Gly) scaffold.
Caption: Putative anti-inflammatory signaling pathway modulated by DKP-based peptides.
References
Investigating the Neuroprotective Potential of Cyclo(Ala-Gly): A Framework for In Vitro Analysis
Application Notes
The cyclic dipeptide Cyclo(Ala-Gly), also known as cyclo(L-Alanyl-L-Glycine), belongs to the diketopiperazine class of compounds. While research has highlighted the neuroprotective activities of various diketopiperazines, specific in vitro studies detailing the neuroprotective effects of Cyclo(Ala-Gly) are not extensively available in the public domain. However, based on the known mechanisms of neurodegeneration and the reported activities of similar cyclic dipeptides, a series of in vitro investigations can be proposed to elucidate the potential neuroprotective properties of Cyclo(Ala-Gly).
This document provides a comprehensive framework of detailed protocols and application notes to guide researchers in the systematic investigation of Cyclo(Ala-Gly)'s neuroprotective effects. The proposed experiments are designed to assess its efficacy against common inducers of neuronal damage, including excitotoxicity, oxidative stress, and amyloid-beta (Aβ) toxicity. The protocols outlined below will enable the generation of quantitative data to determine the compound's potency and efficacy, and to explore its potential mechanisms of action.
The primary objectives of these investigations are:
-
To determine the effective concentration range of Cyclo(Ala-Gly) for neuroprotection in vitro.
-
To evaluate the ability of Cyclo(Ala-Gly) to mitigate neuronal cell death induced by various neurotoxic stimuli.
-
To investigate the potential of Cyclo(Ala-Gly) to reduce intracellular reactive oxygen species (ROS) accumulation.
-
To explore the effect of Cyclo(Ala-Gly) on key signaling pathways involved in neuronal survival and apoptosis.
By following these standardized protocols, researchers can generate robust and reproducible data to build a comprehensive profile of the neuroprotective potential of Cyclo(Ala-Gly), paving the way for further preclinical development.
Experimental Protocols
Cell Culture and Maintenance
1.1. Cell Lines:
-
SH-SY5Y: A human neuroblastoma cell line commonly used in neurotoxicity and neuroprotection studies. These cells can be differentiated to exhibit a more neuron-like phenotype.
-
HT22: A murine hippocampal neuronal cell line that is particularly sensitive to glutamate-induced oxidative stress.
-
Primary Cortical Neurons: Harvested from embryonic rodents, these cells provide a more physiologically relevant model but require more specialized culture techniques.
1.2. General Culture Conditions:
-
Media: Dulbecco's Modified Eagle Medium (DMEM) or a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Cells should be passaged upon reaching 80-90% confluency.
Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity
2.1. Principle: Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system. Excessive glutamate stimulation leads to neuronal cell death, a process known as excitotoxicity. This assay evaluates the ability of Cyclo(Ala-Gly) to protect neuronal cells from glutamate-induced damage.
2.2. Protocol:
-
Seed SH-SY5Y or primary cortical neurons in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere and grow for 24 hours.
-
Pre-treat the cells with varying concentrations of Cyclo(Ala-Gly) (e.g., 1, 10, 50, 100 µM) for 2 hours. Include a vehicle control (culture medium).
-
Induce excitotoxicity by adding glutamate to a final concentration of 5-10 mM.
-
Incubate the plate for 24 hours.
-
Assess cell viability using the MTT assay (see Protocol 5.1) or LDH assay (see Protocol 5.2).
Evaluation of Protection against Oxidative Stress
3.1. Principle: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, is a key contributor to neurodegeneration. This experiment assesses if Cyclo(Ala-Gly) can protect neurons from oxidative damage induced by hydrogen peroxide (H₂O₂).
3.2. Protocol:
-
Seed HT22 or SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and culture for 24 hours.
-
Pre-treat cells with different concentrations of Cyclo(Ala-Gly) (e.g., 1, 10, 50, 100 µM) for 2 hours.
-
Induce oxidative stress by adding H₂O₂ to a final concentration of 100-200 µM.
-
Incubate for 24 hours.
-
Measure cell viability using the MTT or LDH assay.
Investigation of Protection against Amyloid-Beta (Aβ) Toxicity
4.1. Principle: The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease and is known to be neurotoxic. This assay will determine if Cyclo(Ala-Gly) can protect neuronal cells from Aβ-induced toxicity.
4.2. Protocol:
-
Prepare oligomeric Aβ (1-42) by incubating the peptide at 4°C for 24 hours.
-
Seed differentiated SH-SY5Y cells in a 96-well plate.
-
Treat the cells with varying concentrations of Cyclo(Ala-Gly) (e.g., 1, 10, 50, 100 µM) in the presence of a neurotoxic concentration of oligomeric Aβ (1-42) (e.g., 5-10 µM).
-
Incubate for 48 hours.
-
Assess cell viability using the MTT or LDH assay.
Cell Viability and Cytotoxicity Assays
5.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control (untreated) cells.
5.2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:
-
After treatment, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage of the maximum LDH release (from lysed cells).
Measurement of Intracellular Reactive Oxygen Species (ROS)
6.1. Principle: This assay quantifies the level of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
6.2. Protocol:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Pre-treat with Cyclo(Ala-Gly) as described in the neurotoxicity protocols.
-
Induce oxidative stress with H₂O₂ or another suitable agent.
-
Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.
Data Presentation
Table 1: Neuroprotective Effect of Cyclo(Ala-Gly) on Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
| Treatment | Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Max) |
| Control | - | 100 ± 5.2 | 5.1 ± 1.2 |
| Glutamate (5 mM) | - | 45.3 ± 3.8 | 85.4 ± 6.7 |
| Cyclo(Ala-Gly) | 1 | 52.1 ± 4.1 | 78.9 ± 5.5 |
| Cyclo(Ala-Gly) | 10 | 68.7 ± 5.5 | 55.2 ± 4.9 |
| Cyclo(Ala-Gly) | 50 | 85.2 ± 6.1 | 25.8 ± 3.1 |
| Cyclo(Ala-Gly) | 100 | 92.5 ± 4.9 | 15.3 ± 2.5 |
Table 2: Effect of Cyclo(Ala-Gly) on H₂O₂-Induced Oxidative Stress in HT22 Cells
| Treatment | Concentration (µM) | Cell Viability (% of Control) | Intracellular ROS (% of H₂O₂ Control) |
| Control | - | 100 ± 4.7 | N/A |
| H₂O₂ (150 µM) | - | 51.2 ± 4.1 | 100 ± 8.3 |
| Cyclo(Ala-Gly) | 1 | 58.9 ± 3.9 | 89.1 ± 7.2 |
| Cyclo(Ala-Gly) | 10 | 72.4 ± 5.2 | 65.7 ± 6.1 |
| Cyclo(Ala-Gly) | 50 | 88.1 ± 6.3 | 38.4 ± 4.5 |
| Cyclo(Ala-Gly) | 100 | 94.3 ± 5.8 | 22.9 ± 3.8 |
Visualization of Potential Mechanisms and Workflows
Caption: Experimental workflow for in vitro neuroprotection assays.
Caption: Putative neuroprotective signaling pathways of Cyclo(Ala-Gly).
Application Notes and Protocols for the Use of Cyclo(Ala-Gly) in Studying Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of molecules for modulating protein-protein interactions (PPIs), which are central to numerous cellular processes and disease pathogenesis. Their constrained conformation offers advantages over linear peptides, including increased metabolic stability, enhanced binding affinity, and improved cell permeability. Cyclo(Ala-Gly), a simple cyclic dipeptide, serves as a foundational scaffold in the exploration of PPI modulation. These application notes provide an overview of the utility of Cyclo(Ala-Gly) and related cyclic peptides in studying and potentially inhibiting protein-protein interactions, along with detailed protocols for key experiments. While specific quantitative data for Cyclo(Ala-Gly) is not extensively available in the public domain, the following sections provide a framework for its application and data interpretation based on the broader understanding of cyclic peptide-protein interactions.
Principle of Action
Cyclic peptides like Cyclo(Ala-Gly) can modulate protein-protein interactions through various mechanisms. Their rigid structure can mimic the secondary structures of proteins, such as β-turns, which are often involved in PPI interfaces.[1][2] By presenting key amino acid side chains in a defined spatial orientation, they can act as competitive inhibitors, disrupting the formation of native protein complexes. The reduced flexibility of the cyclic backbone compared to linear peptides leads to a lower entropic penalty upon binding, potentially increasing affinity and specificity for the target protein.[2]
Applications in Research and Drug Development
-
Target Validation: Cyclo(Ala-Gly) and its derivatives can be used as chemical probes to investigate the functional consequences of inhibiting a specific protein-protein interaction in cellular and biochemical assays.
-
Assay Development: These molecules can serve as reference compounds in the development and optimization of high-throughput screening assays aimed at identifying novel PPI inhibitors.
-
Lead Optimization: The Cyclo(Ala-Gly) scaffold can be chemically modified to improve potency, selectivity, and pharmacokinetic properties, forming the basis for rational drug design and the development of therapeutic candidates.
Data Presentation
The following table represents a hypothetical summary of data that could be generated when studying the effect of Cyclo(Ala-Gly) on a target protein-protein interaction.
| Experimental Assay | Parameter Measured | Cyclo(Ala-Gly) Value | Control Peptide Value |
| Surface Plasmon Resonance (SPR) | Binding Affinity (KD) | 50 µM | > 500 µM |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (KD) | 45 µM | No significant binding |
| Co-Immunoprecipitation (Co-IP) | % Inhibition of Interaction | 65% at 100 µM | < 10% at 100 µM |
| Cellular Thermal Shift Assay (CETSA) | Target Engagement (ΔTm) | +2.5 °C | No significant shift |
| Enzyme-Linked Immunosorbent Assay (ELISA) | IC50 | 80 µM | > 1 mM |
Caption: Hypothetical data illustrating the potential of Cyclo(Ala-Gly) to inhibit a protein-protein interaction.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
Objective: To quantitatively measure the binding affinity and kinetics of Cyclo(Ala-Gly) to a target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein
-
Cyclo(Ala-Gly)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Protocol:
-
Immobilization of Target Protein:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a 1:1 mixture of EDC and NHS.
-
Inject the target protein (e.g., 50 µg/mL in 10 mM acetate (B1210297) buffer, pH 4.5) to achieve the desired immobilization level.
-
Deactivate the remaining active groups with ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of Cyclo(Ala-Gly) in running buffer (e.g., 0.1 µM to 100 µM).
-
Inject the Cyclo(Ala-Gly) solutions over the immobilized target protein surface, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Co-Immunoprecipitation (Co-IP) for Inhibition of Protein-Protein Interaction
Objective: To assess the ability of Cyclo(Ala-Gly) to disrupt the interaction between two proteins in a cellular context.
Materials:
-
Cell culture expressing the target proteins (one of which is tagged, e.g., with FLAG or HA)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against the tagged protein
-
Protein A/G magnetic beads
-
Cyclo(Ala-Gly)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with varying concentrations of Cyclo(Ala-Gly) or a control peptide for a specified time.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the clarified lysates with the antibody against the tagged protein.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complex.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Analysis:
-
Elute the protein complexes from the beads using SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against both the tagged protein and its interaction partner.
-
Quantify the band intensities to determine the relative amount of the co-precipitated protein in the presence and absence of Cyclo(Ala-Gly).
-
Visualizations
Signaling Pathway Modulation
The following diagram illustrates a hypothetical signaling pathway where a protein-protein interaction is a key regulatory step. Cyclo(Ala-Gly) is shown as an inhibitor of this interaction, thereby modulating the downstream signaling cascade.
References
Application Notes and Protocols for Cyclo(Ala-Gly) Derivatives: Enhancing Bioactivity for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development and bioactivity assessment of Cyclo(Ala-Gly) derivatives. These cyclic dipeptides represent a promising class of compounds with a wide range of potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory activities. The protocols outlined herein provide a framework for the synthesis, characterization, and evaluation of novel Cyclo(Ala-Gly) analogs with improved biological efficacy.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are the simplest form of cyclic peptides and are prevalent in nature. Their constrained conformational structure often leads to enhanced stability, resistance to proteolysis, and improved receptor-binding affinity compared to their linear counterparts. Cyclo(Ala-Gly) is a simple CDP that has been explored for its potential in modulating various biological processes, including neuroprotective and anti-inflammatory pathways.[1] By modifying the core structure of Cyclo(Ala-Gly) through the introduction of various functional groups, researchers can systematically explore structure-activity relationships (SAR) to develop derivatives with enhanced potency and selectivity for specific biological targets.
Data Presentation: Bioactivity of Cyclo(Ala-Gly) and Related Derivatives
The following tables summarize quantitative bioactivity data for Cyclo(Ala-Gly) and structurally related cyclic dipeptides from published literature. These data can serve as a benchmark for the evaluation of newly synthesized derivatives.
Table 1: Anticancer Activity of Cyclic Dipeptides
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Cyclo(His-Ala) | HT-29 (Colon) | MTT Assay | ~100 | [2] |
| Cyclo(His-Ala) | MCF-7 (Breast) | MTT Assay | ~100 | [2] |
| Cyclo(His-Ala) | HeLa (Cervical) | MTT Assay | ~100 | |
| Cyclo(His-Gly) | MCF-7 (Breast) | MTT Assay | >100 |
Table 2: Antibacterial Activity of Cyclic Dipeptides
| Compound | Bacterial Strain | Assay | MIC (µg/mL) | Reference |
| Cyclic Peptides [R4W4] | S. aureus (MRSA) | Microbroth Dilution | 16 | |
| Cyclic Peptides [R5W4] | S. aureus (MRSA) | Microbroth Dilution | 8 | |
| Cyclic Peptides [R4W4] | K. pneumoniae | Microbroth Dilution | 32 | |
| Cyclic Peptides [R5W4] | K. pneumoniae | Microbroth Dilution | 16 |
Table 3: Anti-inflammatory and Other Bioactivities of Cyclic Dipeptides
| Compound | Activity | Assay | Effective Concentration | Reference |
| Cyclo(His-Gly) | Antithrombotic | Thrombin-induced platelet aggregation | IC50 = 66.2 µM | |
| Glycine (B1666218) | Anti-inflammatory | Suppression of TNF-α-induced NF-κB activation in 3T3-L1 adipocytes | Pretreatment with glycine interfered with NF-κB activation |
Experimental Protocols
This section provides detailed methodologies for the synthesis and bioactivity evaluation of Cyclo(Ala-Gly) derivatives.
Protocol 1: Synthesis of Cyclo(Ala-Gly) Derivatives
Two common methods for the synthesis of cyclic dipeptides are solution-phase and solid-phase synthesis.
A. Solution-Phase Synthesis
This method involves the cyclization of a linear dipeptide precursor in solution.
-
Step 1: Linear Dipeptide Synthesis:
-
Couple an N-protected alanine (B10760859) derivative (e.g., Boc-Ala-OH or Fmoc-Ala-OH) with a C-protected glycine derivative (e.g., H-Gly-OMe or H-Gly-OtBu) using standard peptide coupling reagents such as HBTU/HOBt or EDC/HOBt in an appropriate solvent like DMF or DCM.
-
Purify the resulting protected dipeptide by column chromatography.
-
-
Step 2: Deprotection:
-
Selectively deprotect the N-terminal protecting group (e.g., TFA for Boc, piperidine (B6355638) for Fmoc).
-
Selectively deprotect the C-terminal protecting group (e.g., saponification for methyl esters, TFA for t-butyl esters) to yield the free linear dipeptide.
-
-
Step 3: Cyclization:
-
Dissolve the deprotected linear dipeptide in a large volume of a suitable solvent (e.g., DMF or DCM) to favor intramolecular cyclization over intermolecular polymerization.
-
Add a coupling reagent (e.g., HBTU, HATU, or PyBOP) and a base (e.g., DIPEA) to promote macrolactamization.
-
Stir the reaction at room temperature for 4-24 hours, monitoring the reaction progress by LC-MS.
-
-
Step 4: Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude cyclic dipeptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry and NMR.
-
B. Solid-Phase Peptide Synthesis (SPPS)
SPPS offers a more streamlined approach for synthesizing cyclic peptides.
-
Step 1: Resin Loading:
-
Swell a suitable low-loading resin (e.g., Rink Amide or 2-chlorotrityl chloride resin, 0.1–0.3 mmol/g) in DMF.
-
Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) to the resin using a coupling agent and a base.
-
-
Step 2: Chain Elongation:
-
Perform iterative cycles of Fmoc deprotection (20% piperidine in DMF) and coupling of the next Fmoc-protected amino acid (Fmoc-Ala-OH) until the linear dipeptide is assembled on the resin.
-
-
Step 3: On-Resin Cyclization:
-
After the final Fmoc deprotection, add a solution of a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF to the resin.
-
Shake the reaction vessel for 4-24 hours to facilitate intramolecular cyclization.
-
-
Step 4: Cleavage and Deprotection:
-
Wash the resin thoroughly with DMF and DCM.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water) to cleave the cyclic peptide from the resin and remove any side-chain protecting groups.
-
-
Step 5: Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the cyclic dipeptide by RP-HPLC and characterize by mass spectrometry.
-
Synthesis workflow for Cyclo(Ala-Gly) derivatives.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., HT-29, MCF-7, HeLa)
-
Culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
Cyclo(Ala-Gly) derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the Cyclo(Ala-Gly) derivatives and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each derivative.
-
MTT assay workflow.
Protocol 3: In Vitro Antibacterial Activity Assessment (Microbroth Dilution Assay)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of bacteria.
-
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Cyclo(Ala-Gly) derivatives dissolved in a suitable solvent
-
96-well plates
-
-
Procedure:
-
Prepare a serial two-fold dilution of the Cyclo(Ala-Gly) derivatives in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the derivative that completely inhibits visible bacterial growth.
-
Protocol 4: In Vitro Anti-inflammatory Activity Assessment
This protocol assesses the ability of Cyclo(Ala-Gly) derivatives to suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.
-
Pre-treat the cells with various concentrations of Cyclo(Ala-Gly) derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitric Oxide (NO) Production Assay (Griess Test):
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent.
-
Measure the absorbance at 540 nm to quantify nitrite (B80452) concentration, an indicator of NO production.
-
-
Cytokine Measurement (ELISA):
-
Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for Signaling Pathway Proteins:
-
Lyse the cells and perform Western blot analysis to determine the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways (e.g., p-p65, p-p38).
-
Signaling Pathways
Cyclo(Ala-Gly) derivatives may exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Glycine has been shown to suppress TNF-α-induced activation of NF-κB.
NF-κB signaling pathway inhibition.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It consists of several kinases, including p38, JNK, and ERK, which, upon activation, lead to the expression of inflammatory mediators. Glycine administration has been shown to alter MAPK signaling pathways.
MAPK signaling pathway inhibition.
By following these protocols and understanding the underlying signaling pathways, researchers can effectively design, synthesize, and evaluate novel Cyclo(Ala-Gly) derivatives for their potential as therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Cyclo(Ala-Gly) in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Cyclo(Ala-Gly) in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Ala-Gly) and why is its solubility a concern?
Cyclo(Ala-Gly), also known as cyclo(L-alanylglycine), is a cyclic dipeptide.[1] Like many diketopiperazines, its rigid, cyclic structure and potential for strong intermolecular hydrogen bonding can lead to low solubility in aqueous solutions.[2] This poor solubility can be a significant hurdle in various experimental settings, including in vitro assays and cell culture studies, potentially leading to inaccurate results due to precipitation.[3]
Q2: I'm observing precipitation after adding my Cyclo(Ala-Gly) solution to cell culture media. What could be the cause?
Precipitation of compounds in cell culture media can be triggered by several factors. A primary reason for Cyclo(Ala-Gly) precipitation is exceeding its solubility limit in the final aqueous environment of the media.[3] This can happen if a concentrated stock solution in an organic solvent is added too quickly or if the final concentration is too high. Additionally, components within the media, such as salts and proteins in serum, can interact with the compound and reduce its solubility. Temperature shifts, like adding a cold solution to warm media, can also induce precipitation.
Q3: Can I heat or sonicate my Cyclo(Ala-Gly) solution to improve its solubility?
Yes, gentle heating and sonication can be effective methods to aid in the dissolution of Cyclo(Ala-Gly). Sonication helps to break down peptide aggregates and increase the surface area for solvent interaction. Gentle warming can also increase the solubility of some peptides. However, it is crucial to use these methods with caution to avoid potential degradation of the peptide.
Q4: What is the recommended starting point for dissolving Cyclo(Ala-Gly) for an in vitro experiment?
The recommended approach is to first prepare a high-concentration stock solution in a suitable organic solvent, with dimethyl sulfoxide (B87167) (DMSO) being a common choice. This stock solution can then be serially diluted into your aqueous experimental buffer to the desired final concentration. It is critical to ensure the final concentration of the organic solvent is low enough (typically <0.5% v/v) to not affect the biological system.
Troubleshooting Guide: Step-by-Step Dissolution Protocols
When encountering solubility issues with Cyclo(Ala-Gly), a systematic approach to dissolution is key. Below are detailed protocols for preparing solutions for your experiments.
Data Presentation: Solubility of Cyclo(Ala-Gly) in Co-Solvent Systems
While specific solubility data in various aqueous buffers is limited, the following table summarizes a known co-solvent formulation to achieve a minimum concentration.
| Co-Solvent System | Achievable Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (19.51 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (19.51 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (19.51 mM) |
Data sourced from MedChemExpress product information.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Cyclo(Ala-Gly) Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of Cyclo(Ala-Gly) (Molecular Weight: 128.13 g/mol ) in DMSO.
Materials:
-
Cyclo(Ala-Gly) powder
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Equilibrate: Allow the vial of lyophilized Cyclo(Ala-Gly) to reach room temperature before opening to prevent condensation.
-
Weigh: Carefully weigh the desired amount of Cyclo(Ala-Gly) in a sterile microcentrifuge tube. For a 10 mM stock solution, you would weigh 1.28 mg for every 1 mL of DMSO.
-
Add Solvent: Add the calculated volume of DMSO to the microcentrifuge tube containing the Cyclo(Ala-Gly) powder.
-
Dissolve: Vortex the tube gently until the powder is completely dissolved. The solution should be clear and free of particulates. If dissolution is slow, brief sonication in a water bath can be applied.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of Cyclo(Ala-Gly) Stock Solution into Aqueous Buffer
This protocol describes the proper method for diluting the DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium) to prevent precipitation.
Materials:
-
10 mM Cyclo(Ala-Gly) stock solution in DMSO
-
Sterile aqueous buffer of choice (pre-warmed to 37°C if for cell culture)
-
Sterile microcentrifuge tubes or destination culture vessel
-
Vortex mixer or gentle swirling capability
Procedure:
-
Pre-warm Buffer: If the final application is in cell culture, ensure your aqueous buffer or media is pre-warmed to the appropriate temperature (typically 37°C).
-
Calculate Dilution: Determine the volume of the DMSO stock solution needed to achieve the desired final concentration in your aqueous buffer. Remember to keep the final DMSO concentration below 0.5%.
-
Gradual Addition: Add the calculated volume of the Cyclo(Ala-Gly) DMSO stock solution drop-wise to the pre-warmed aqueous buffer while gently vortexing or swirling the container. This gradual dilution is crucial to prevent the compound from precipitating out of solution.
-
Visual Inspection: After addition, visually inspect the solution to ensure it remains clear and free of any precipitate.
-
Final Use: The diluted Cyclo(Ala-Gly) solution is now ready for your experiment.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in experimental design and understanding the potential mechanisms of Cyclo(Ala-Gly), the following diagrams illustrate a general workflow for assessing neuroprotective effects and a plausible signaling pathway that may be involved.
Caption: Workflow for assessing the neuroprotective effects of Cyclo(Ala-Gly).
Caption: Plausible neuroprotective signaling pathways modulated by Cyclo(Ala-Gly).
References
Technical Support Center: Cyclo(Ala-Gly) Stability in Different Solvent Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cyclo(Ala-Gly) in various solvent systems.
Frequently Asked Questions (FAQs)
1. What is Cyclo(Ala-Gly) and why is its stability important?
Cyclo(Ala-Gly), a cyclic dipeptide also known as a 2,5-diketopiperazine (DKP), is a simple cyclic peptide formed from the amino acids alanine (B10760859) and glycine. Its stability is a critical parameter in pharmaceutical development, as degradation can lead to loss of therapeutic efficacy and the formation of potentially harmful impurities. Understanding its stability profile in different solvents is crucial for formulation development, storage, and analytical method development.
2. What are the primary degradation pathways for Cyclo(Ala-Gly)?
The primary degradation pathway for Cyclo(Ala-Gly) in aqueous solutions is hydrolysis of the amide bonds within the diketopiperazine ring. This can occur via two main mechanisms:
-
Scission: Direct hydrolysis of the peptide bond by water or hydroxide (B78521) ions, leading to the formation of the linear dipeptide Ala-Gly or Gly-Ala.
-
Backbiting: Intramolecular aminolysis, which is more relevant for longer peptides but can be a consideration in the formation of DKPs from linear peptides. For the degradation of the DKP ring itself, hydrolysis is the key pathway.
The rate of hydrolysis is significantly influenced by pH and temperature.
3. How does pH affect the stability of Cyclo(Ala-Gly)?
The stability of Cyclo(Ala-Gly) is highly pH-dependent. The amide bonds are susceptible to both acid- and base-catalyzed hydrolysis. Generally, diketopiperazines exhibit a U-shaped pH-rate profile, with maximum stability typically observed in the neutral pH range (around pH 5-7). In strongly acidic or alkaline conditions, the rate of hydrolysis increases significantly.
4. What is the expected stability of Cyclo(Ala-Gly) in organic solvents?
In anhydrous aprotic organic solvents such as acetonitrile (B52724) (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), Cyclo(Ala-Gly) is generally more stable than in aqueous solutions due to the absence of water for hydrolysis. However, the presence of trace amounts of water or acidic/basic impurities can still lead to degradation. The rate of degradation in organic solvents can also be influenced by the solvent's polarity and its ability to solvate the transition state of the hydrolysis reaction.
5. What are the common degradation products of Cyclo(Ala-Gly)?
The primary degradation products resulting from the hydrolysis of the Cyclo(Ala-Gly) ring are the linear dipeptides Alanyl-Glycine (Ala-Gly) and Glycyl-Alanine (Gly-Ala) . Further hydrolysis of these linear dipeptides can lead to the individual amino acids, Alanine and Glycine .
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Unexpectedly rapid degradation of Cyclo(Ala-Gly) in an organic solvent. | 1. Presence of residual water in the solvent.2. Acidic or basic impurities in the solvent.3. Inherent instability of the compound in that specific solvent. | 1. Use high-purity, anhydrous solvents. Consider using molecular sieves to remove residual water.2. Use freshly opened bottles of high-purity solvents. If necessary, distill the solvent.3. Evaluate the stability in a range of solvents to find the most suitable one for your application. |
| Inconsistent stability results between experiments. | 1. Variation in pH of aqueous solutions.2. Fluctuation in storage temperature.3. Differences in solvent purity or grade between batches. | 1. Prepare fresh buffers for each experiment and verify the pH with a calibrated meter.2. Ensure consistent and controlled temperature conditions for storage and during the experiment.3. Standardize the source and grade of solvents used. |
| Difficulty in separating Cyclo(Ala-Gly) from its degradation products by HPLC. | 1. Suboptimal mobile phase composition.2. Inappropriate column chemistry.3. Isocratic elution not providing sufficient resolution. | 1. Optimize the mobile phase, including the organic modifier (e.g., acetonitrile, methanol) and the aqueous component (e.g., water with formic acid or a buffer).2. Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl).3. Develop a gradient elution method to improve the separation of polar degradation products from the parent compound. |
| Poor mass balance in the stability study. | 1. Formation of non-UV active degradation products.2. Adsorption of the compound or its degradants to container surfaces.3. Volatility of degradation products. | 1. Use a mass spectrometer (LC-MS) in addition to a UV detector to identify and quantify all species.2. Use silanized glassware or low-adsorption vials.3. While less likely for these products, ensure proper sealing of vials if volatility is suspected. |
Data Presentation
Table 1: Illustrative Degradation Rate Constants (k) and Half-Lives (t½) of Cyclo(Ala-Gly) in Aqueous Buffers at 50°C
| pH | Buffer System | Apparent First-Order Rate Constant (k) (day⁻¹) | Half-Life (t½) (days) |
| 2.0 | 0.1 M HCl | 0.15 | 4.6 |
| 4.0 | 0.1 M Acetate | 0.05 | 13.9 |
| 6.0 | 0.1 M Phosphate | 0.02 | 34.7 |
| 8.0 | 0.1 M Phosphate | 0.08 | 8.7 |
| 10.0 | 0.1 M Carbonate | 0.25 | 2.8 |
Table 2: Illustrative Stability of Cyclo(Ala-Gly) in Different Solvents at 25°C over 30 Days
| Solvent | Water Content | % Degradation (30 days) | Primary Degradation Product |
| Water (pH 7.0) | 100% | ~5% | Ala-Gly, Gly-Ala |
| Methanol | <0.1% | <1% | Minor hydrolysis products |
| Acetonitrile | <0.01% | <0.5% | Negligible |
| DMSO | <0.1% | <1% | Minor hydrolysis products |
| 50:50 Acetonitrile:Water (pH 7.0) | 50% | ~2.5% | Ala-Gly, Gly-Ala |
Experimental Protocols
1. Protocol for Forced Degradation Study of Cyclo(Ala-Gly)
Objective: To investigate the intrinsic stability of Cyclo(Ala-Gly) under various stress conditions to identify potential degradation products and pathways.
Materials:
-
Cyclo(Ala-Gly)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Calibrated pH meter
-
HPLC system with UV or MS detector
-
Thermostatically controlled oven/water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Cyclo(Ala-Gly) in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 4 hours. Neutralize a sample with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of Cyclo(Ala-Gly) at 80°C for 48 hours. Also, store a solution sample (in water, pH 7) at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample of Cyclo(Ala-Gly) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), by a validated stability-indicating HPLC method.
2. Protocol for a Stability-Indicating HPLC Method for Cyclo(Ala-Gly)
Objective: To develop an HPLC method capable of separating Cyclo(Ala-Gly) from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column thermostat, and a UV detector (or PDA/MS).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B
-
15-17 min: 50% B
-
17-18 min: 50% to 5% B
-
18-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Prepare samples by dissolving them in the mobile phase A or a suitable diluent.
-
Inject the samples and acquire the chromatograms.
-
Identify the peaks corresponding to Cyclo(Ala-Gly) and its degradation products by comparing the chromatograms of stressed and unstressed samples. Retention times should be reproducible.
Visualizations
Caption: Primary degradation pathway of Cyclo(Ala-Gly) via hydrolysis.
Caption: Workflow for a forced degradation study of Cyclo(Ala-Gly).
Technical Support Center: Preventing Racemization During Cyclic Dipeptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate racemization during the synthesis of cyclic dipeptides (2,5-diketopiperazines).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of cyclic dipeptide synthesis?
A1: Racemization is the process where a chiral amino acid loses its stereochemical integrity, converting from a pure L- or D-enantiomer into a mixture of both. During the synthesis of cyclic dipeptides, this leads to the formation of unwanted diastereomers (e.g., cyclo(L-Ala-D-Val) instead of the desired cyclo(L-Ala-L-Val)). These diastereomers can be difficult to separate and may have significantly different biological activities.
Q2: What is the primary mechanism of racemization during the cyclization of a linear dipeptide?
A2: The most common mechanism is the formation of a planar oxazolone (B7731731) (or azlactone) intermediate. This occurs when the C-terminal carboxylic acid of the dipeptide is activated. The activated carboxyl group can be attacked by the carbonyl oxygen of the N-terminal amino acid residue's amide bond, forming the oxazolone. The α-proton of the C-terminal residue in this planar intermediate is acidic and can be easily abstracted by a base. Reprotonation can then occur from either side of the planar ring, leading to a mixture of L and D configurations.
Q3: Which amino acid residues are most susceptible to racemization?
A3: While any chiral amino acid can undergo racemization, certain residues are more prone to it, especially when they are at the C-terminus of the linear dipeptide precursor. These include:
-
Histidine (His): The imidazole (B134444) side chain can act as a base and catalyze racemization.
-
Cysteine (Cys): The thiol group in the side chain can promote racemization.
-
Phenylalanine (Phe) and other aromatic amino acids: The electron-withdrawing nature of the aromatic ring can increase the acidity of the α-proton.
-
Serine (Ser): The hydroxyl group can sometimes participate in side reactions that promote racemization.
Q4: How does the choice of coupling reagent for cyclization impact racemization?
A4: The coupling reagent used to activate the C-terminal carboxyl group for intramolecular cyclization plays a critical role. Highly reactive reagents can accelerate the formation of the oxazolone intermediate, thereby increasing the risk of racemization. Reagents are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®) to form active esters that are less prone to racemization than the intermediates formed by carbodiimides alone. Phosphonium and aminium/uronium reagents (e.g., HATU, HBTU, PyBOP) are very efficient but can still cause significant racemization, particularly with sensitive amino acids.
Troubleshooting Guides
Issue 1: Significant Diastereomeric Impurity Detected in the Final Cyclic Dipeptide
This is a common issue, often traced back to the cyclization conditions. Follow these steps to troubleshoot and mitigate the problem.
-
Step 1: Review Your Cyclization Reagent and Additives
-
Problem: Carbodiimides like DCC or EDC used alone are known to cause significant racemization. Uronium/aminium reagents like HATU can also lead to high levels of epimerization.
-
Solution: Always use carbodiimides in the presence of racemization-suppressing additives. For sensitive cyclizations, consider using a less reactive coupling reagent known for low racemization, such as 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT).[1] Ynamide-based coupling reagents have also shown excellent results in suppressing racemization.[2]
-
-
Step 2: Evaluate the Base Used in the Reaction
-
Problem: The presence of a strong, non-sterically hindered base can readily abstract the α-proton from the oxazolone intermediate. N,N-diisopropylethylamine (DIPEA) is commonly used but can contribute to racemization.
-
Solution: Use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum amount of base necessary to facilitate the reaction, typically 1-2 equivalents. In some cases, the cyclization of dipeptide methyl or ethyl esters can proceed by heating in a neutral solvent like methanol (B129727) or 2-butanol (B46777), avoiding the need for a strong base during the cyclization step itself.[3][4]
-
-
Step 3: Assess the Reaction Temperature and Time
-
Problem: Higher temperatures accelerate the rate of both cyclization and racemization.[5] Prolonged exposure to basic conditions at elevated temperatures increases the likelihood of epimerization.
-
Solution: Perform the cyclization at a lower temperature (e.g., 0 °C to room temperature). Monitor the reaction closely and stop it as soon as the linear precursor is consumed to minimize the product's exposure to conditions that favor racemization.
-
-
Step 4: Consider the Solvent
-
Problem: The polarity of the solvent can influence the rate of racemization.
-
Solution: While solvent choice is often dictated by the solubility of the linear dipeptide, using less polar solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) may help reduce racemization compared to highly polar solvents like dimethylformamide (DMF).
-
Data Presentation
Table 1: Influence of Coupling Reagents on Epimerization
The following table summarizes the percentage of D-isomer formation for the coupling of Fmoc-Ser(tBu)-OH with H-L-Leu-OtBu. While this represents a linear peptide bond formation, it provides a strong indication of the racemization potential of these reagents which can be extrapolated to cyclization reactions.
| Coupling Reagent/Additive | Base (equivalents) | % D-Isomer (Epimerization) |
| HATU / HOAt | NMM (8.8) | High (not specified) |
| HBTU | N/A | High (not specified) |
| PyBOP | N/A | High (not specified) |
| DCC | N/A | High (not specified) |
| DEPBT | N/A | Low |
| MYMsA (Ynamide) | N/A | Low |
| MYMTsA (Ynamide) | N/A | Low |
Data adapted from a study on linear peptide synthesis, which demonstrates the inherent racemization potential of various coupling reagents.
Table 2: Effect of Carbodiimide Type on Epimerization in Solid-Phase Synthesis
| Coupling Reagent | Additive | % Epimerization |
| EDC | HOAt | 29.8% |
| EDC-HCl | HOAt | 24.1% |
| DIC | HOAt | 4.2% |
Data from the solid-phase synthesis of Gly-Phe-Pro-NH2, highlighting the lower racemization potential of DIC compared to EDC.
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Synthesis of a Cyclic Dipeptide
This protocol describes a general method for the synthesis of a linear dipeptide ester followed by a base-mediated cyclization under conditions designed to minimize racemization.
-
Synthesis of the Linear Dipeptide Ester:
-
Dissolve the N-protected C-terminal amino acid methyl or ethyl ester (1.0 equiv.) and the N-protected N-terminal amino acid (1.0 equiv.) in a suitable solvent like DCM or DMF.
-
Add a racemization suppressant such as HOBt (1.1 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a coupling reagent known for lower racemization potential, such as N,N'-diisopropylcarbodiimide (DIC) (1.1 equiv.).
-
Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature overnight.
-
Work up the reaction by washing with dilute acid, dilute base, and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purify the protected linear dipeptide ester by flash column chromatography.
-
-
N-Deprotection:
-
Dissolve the purified protected dipeptide ester in a suitable solvent.
-
For an N-Boc protecting group, treat with a solution of 4M HCl in dioxane or 20-50% trifluoroacetic acid (TFA) in DCM at 0 °C to room temperature until deprotection is complete (monitor by TLC).
-
Remove the solvent and excess acid under reduced pressure. Co-evaporate with a solvent like toluene (B28343) to ensure all acid is removed.
-
-
Cyclization:
-
Dissolve the deprotected linear dipeptide ester hydrochloride salt in a high-boiling-point solvent such as 2-butanol or toluene under high dilution conditions (e.g., 0.01 M) to favor intramolecular cyclization over intermolecular polymerization.
-
Add a weak base such as N-methylmorpholine (NMM) (2.0-3.0 equiv.).
-
Reflux the mixture for 3-6 hours, monitoring the disappearance of the linear dipeptide by TLC or LC-MS.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting cyclic dipeptide by flash column chromatography or recrystallization.
-
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol outlines the analysis of the final cyclic dipeptide to determine the ratio of diastereomers.
-
Sample Preparation:
-
Dissolve a small amount of the purified cyclic dipeptide in the mobile phase or a compatible solvent.
-
-
Chiral HPLC Analysis:
-
Method A (Direct Separation):
-
Column: Use a suitable Chiral Stationary Phase (CSP) column (e.g., a macrocyclic glycopeptide, cyclodextrin-based, or zwitterionic ion-exchange column).
-
Mobile Phase: A typical mobile phase would be a mixture of hexane/isopropanol or an aqueous buffer with an organic modifier like acetonitrile, depending on the column and analyte.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the peptide bond or aromatic side chains absorb (e.g., 210-220 nm).
-
Analysis: Inject the sample and integrate the peak areas for the two separating diastereomers. The percentage of the undesired diastereomer corresponds to the level of racemization.
-
-
Method B (Indirect Separation after Derivatization - for analysis of constituent amino acids):
-
Hydrolysis: Hydrolyze the cyclic dipeptide to its constituent amino acids using 6N HCl at 110°C for 24 hours.
-
Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This converts the L and D amino acids into diastereomeric derivatives.
-
HPLC Analysis: Separate the diastereomeric derivatives on a standard C18 reversed-phase column.
-
Analysis: Quantify the peak areas to determine the ratio of L and D amino acids for the residue that was prone to racemization.
-
-
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Troubleshooting workflow for racemization issues.
References
Technical Support Center: Enhancing the Purification Efficiency of Cyclic Peptides
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of cyclic peptides. Our goal is to equip you with the knowledge to optimize your experimental workflows and achieve high-purity cyclic peptide products.
Troubleshooting Guides
Navigating the complexities of cyclic peptide purification can be challenging. This section is designed to help you identify and resolve common issues encountered during the purification process, with a focus on High-Performance Liquid Chromatography (HPLC).
Common Problems and Solutions in Cyclic Peptide Purification
| Problem | Potential Causes | Recommended Solutions |
| Poor Resolution/Peak Tailing in HPLC | - Inappropriate mobile phase pH leading to multiple protonation states of the peptide.[1] - Secondary interactions between the peptide and the stationary phase (e.g., silanol (B1196071) groups).[2] - Suboptimal gradient slope.[3] | - Adjust the mobile phase pH to be at least two pH units away from the peptide's isoelectric point (pI) to ensure a single protonation state.[1] - Use an ion-pairing agent like trifluoroacetic acid (TFA) to mask silanol groups and improve peak shape. - Optimize the gradient to a shallower slope around the elution point of the peptide. |
| Low Recovery of Peptide | - Poor solubility of the peptide in the mobile phase. - Adsorption of the peptide to the HPLC system's metallic surfaces. - Use of an inappropriate column pore size for the peptide. | - For hydrophobic peptides, consider using organic modifiers like n-propanol or isopropanol (B130326) in the mobile phase. - Increase the column temperature to enhance solubility. - Passivate the HPLC system with a strong acid or use a biocompatible system. - For larger peptides, use a column with a wider pore size (e.g., 300 Å). |
| Co-elution of Impurities | - Similar physicochemical properties between the cyclic peptide and impurities (e.g., linear precursors, diastereomers). - Inadequate selectivity of the stationary phase. | - Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find one with better selectivity. - Explore alternative chromatographic techniques such as Supercritical Fluid Chromatography (SFC) or Hydrophilic Interaction Liquid Chromatography (HILIC). - Modify the mobile phase pH to potentially alter the retention times of the peptide and impurities differently. |
| Broad or Split Peaks | - On-column degradation of the peptide. - Sample overload. - Dissolving the sample in a solvent much stronger than the initial mobile phase. | - Ensure the sample is dissolved in the initial mobile phase or a weaker, compatible solvent. - Reduce the sample concentration or injection volume. - Adjust the flow rate; a lower flow rate can sometimes improve peak shape. |
Frequently Asked Questions (FAQs)
This section addresses specific questions that researchers frequently encounter during the synthesis and purification of cyclic peptides.
Q1: What are the most common types of impurities found in crude cyclic peptide samples?
A1: Common impurities in cyclic peptide synthesis include:
-
API-Related Impurities : These can be truncations, functional group modifications, insertion or deletion of amino acids, and products of incomplete deprotection.
-
Degradation Products : These can form during long-term storage or due to exposure to light, temperature, or water.
-
Process-Related Impurities : Solvents and materials from the chromatographic media used in purification can also be sources of impurities.
-
Dimers : Both parallel and anti-parallel dimers are often formed during the cyclization process.
-
Deletion and Truncation Sequences : These arise from incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS).
Q2: How can I improve the separation of a cyclic peptide from its linear precursor?
A2: Separating a cyclic peptide from its linear precursor can be challenging due to their similar structures. Here are some strategies:
-
Optimize Mobile Phase pH : Altering the pH of the mobile phase can change the net charge of the linear peptide (which has free termini) more significantly than the cyclic peptide, leading to differential retention on the column. For instance, increasing the mobile phase pH can deprotonate acidic residues and the C-terminus of the linear peptide, making it more polar and eluting earlier in reversed-phase HPLC.
-
Vary the Ion-Pairing Reagent : While TFA is common, experimenting with other ion-pairing agents like formic acid (especially for LC-MS compatibility) can alter selectivity.
-
Explore Different Stationary Phases : If a standard C18 column doesn't provide adequate separation, try columns with different selectivities, such as phenyl-hexyl or biphenyl (B1667301) phases, which can offer unique interactions.
Q3: What is a good starting point for developing an HPLC purification method for a new cyclic peptide?
A3: A systematic approach is key for efficient method development:
-
Column Selection : A C18 column is a common starting point. For larger or more hydrophobic peptides, consider a C8 or C4 column.
-
Mobile Phase : Use 0.1% TFA in water as mobile phase A and 0.1% TFA in acetonitrile (B52724) as mobile phase B.
-
Scouting Gradient : Perform an initial run with a broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time.
-
Gradient Optimization : Based on the scouting run, design a shallower gradient around the elution point of your peptide to improve resolution.
-
Flow Rate : A standard analytical flow rate is 1 mL/min for a 4.6 mm ID column.
-
Detection : Use UV detection at 214 nm (for the peptide bond) or 280 nm (for aromatic residues).
Q4: When should I consider using a purification technique other than reversed-phase HPLC?
A4: While reversed-phase HPLC is the most common method, other techniques may be more suitable in certain situations:
-
Flash Chromatography : For larger scale purifications, reversed-phase flash chromatography can be a faster alternative to preparative HPLC due to its higher loading capacity.
-
Supercritical Fluid Chromatography (SFC) : SFC can be advantageous for purifying peptides, offering faster separations and reduced organic solvent consumption.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) : For very polar cyclic peptides that have poor retention in reversed-phase chromatography, HILIC can be a valuable alternative.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the purification of cyclic peptides.
Protocol 1: Analytical Reversed-Phase HPLC for Purity Assessment
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B : 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Gradient : A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C (can be optimized).
-
Detection : UV absorbance at 214 nm and 280 nm.
-
Sample Preparation : Dissolve the crude peptide in Mobile Phase A at a concentration of approximately 1 mg/mL.
-
Injection Volume : 10-20 µL.
-
Data Analysis : Integrate the peak areas to determine the relative purity of the cyclic peptide.
Protocol 2: Preparative Reversed-Phase HPLC for Purification
-
Column : A preparative C18 column with the same stationary phase as the analytical column (e.g., 21.2 x 250 mm).
-
Mobile Phase A : 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B : 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Gradient : Based on the analytical HPLC results, create a shallow gradient around the elution point of the target peptide. For example, if the peptide elutes at 40% B in the analytical run, a preparative gradient could be 30-50% B over 40 minutes.
-
Flow Rate : Adjust the flow rate based on the column diameter. For a 21.2 mm ID column, a starting flow rate could be 15-20 mL/min.
-
Sample Loading : Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, then dilute with Mobile Phase A) and inject it onto the column. The loading capacity will depend on the column size and the complexity of the sample.
-
Fraction Collection : Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the cyclic peptide.
-
Purity Analysis : Analyze the collected fractions using analytical HPLC to determine their purity.
-
Lyophilization : Combine the pure fractions and lyophilize to obtain the purified peptide as a powder.
Visualizations
The following diagrams illustrate key workflows and concepts in cyclic peptide purification.
Caption: Workflow for Synthesis, Purification, and Analysis of Cyclic Peptides.
Caption: Logical Flow for Troubleshooting Poor HPLC Peak Resolution.
References
Technical Support Center: Enhancing the Bioavailability of Cyclo(Ala-Gly)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to methods for enhancing the bioavailability of the cyclic dipeptide, Cyclo(Ala-Gly). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to the oral bioavailability of Cyclo(Ala-Gly)?
A1: The primary challenges to the oral bioavailability of small cyclic peptides like Cyclo(Ala-Gly) are:
-
Low Permeability: Due to its hydrophilic nature, Cyclo(Ala-Gly) may exhibit poor passive diffusion across the lipid membranes of the intestinal epithelium.
-
Enzymatic Degradation: Although cyclic peptides are generally more resistant to enzymatic degradation than their linear counterparts, they can still be susceptible to hydrolysis by peptidases in the gastrointestinal tract and blood.[1][2]
-
First-Pass Metabolism: After absorption, the compound passes through the liver where it can be metabolized by hepatic enzymes, reducing the amount of active substance that reaches systemic circulation.[3]
Q2: What are the main strategies to enhance the bioavailability of Cyclo(Ala-Gly)?
A2: The main strategies can be broadly categorized into chemical modification and formulation approaches.
-
Chemical Modification: Altering the chemical structure of Cyclo(Ala-Gly) can improve its physicochemical properties. A key strategy is N-methylation , which involves replacing one or both of the amide protons with a methyl group. This can increase lipophilicity and reduce hydrogen bonding potential, thereby enhancing membrane permeability.[4][5]
-
Formulation Strategies: Encapsulating Cyclo(Ala-Gly) in advanced drug delivery systems can protect it from degradation and improve its absorption. Common approaches include:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions in the gut, enhancing solubilization and absorption.
-
Nanoparticle Formulations: Including solid lipid nanoparticles (SLNs) and polymeric nanoparticles, which can encapsulate the peptide, protect it from enzymes, and facilitate its transport across the intestinal barrier.
-
Q3: How does N-methylation improve the bioavailability of cyclic peptides?
A3: N-methylation enhances bioavailability through several mechanisms:
-
Increased Lipophilicity: The addition of a methyl group makes the molecule more lipid-soluble, which can improve its ability to partition into and diffuse across the lipid bilayers of cell membranes.
-
Reduced Hydrogen Bonding: N-methylation eliminates a hydrogen bond donor (the amide proton), which reduces the energy penalty for the molecule to move from an aqueous environment into a lipid environment.
-
Conformational Rigidity: N-methylation can restrict the conformational flexibility of the peptide backbone, sometimes locking it into a conformation that is more favorable for passive diffusion.
-
Increased Metabolic Stability: The presence of the N-methyl group can sterically hinder the approach of proteolytic enzymes, thus increasing the peptide's resistance to degradation.
Q4: What are the advantages of using nanoparticle-based delivery systems for Cyclo(Ala-Gly)?
A4: Nanoparticle-based delivery systems offer several advantages:
-
Protection from Degradation: The nanoparticle matrix can protect the encapsulated Cyclo(Ala-Gly) from enzymatic degradation in the gastrointestinal tract.
-
Enhanced Permeability and Absorption: Nanoparticles can be taken up by enterocytes through various endocytic pathways, and their small size allows for potential transport through the mucus layer to the epithelial surface.
-
Controlled Release: The formulation can be designed to release the peptide in a sustained or targeted manner, which can improve its therapeutic efficacy and reduce dosing frequency.
-
Improved Solubility: For poorly soluble peptides, nanoformulations can enhance their apparent solubility.
Troubleshooting Guides
Caco-2 Permeability Assay
Issue 1: Low Apparent Permeability Coefficient (Papp) for Cyclo(Ala-Gly)
-
Possible Cause: The inherent hydrophilicity of Cyclo(Ala-Gly) limits its passive transcellular diffusion.
-
Troubleshooting Steps:
-
Verify Monolayer Integrity: Ensure the transepithelial electrical resistance (TEER) values of your Caco-2 cell monolayers are within the acceptable range for your laboratory's established standards. Low TEER values indicate a leaky monolayer, which would lead to artificially high permeability for paracellular markers but would not necessarily reflect the transcellular permeability of your compound.
-
Use of Permeation Enhancers: Co-administer Cyclo(Ala-Gly) with a well-characterized and non-toxic permeation enhancer. However, be aware that this may affect the integrity of the cell monolayer and should be carefully validated.
-
Chemical Modification: Synthesize an N-methylated analog of Cyclo(Ala-Gly) and compare its Papp value to the parent compound. A significant increase would confirm that lipophilicity and hydrogen bonding are limiting factors.
-
Formulation Approach: Encapsulate Cyclo(Ala-Gly) in a nanoparticle or SEDDS formulation and test the permeability of the formulation.
-
Issue 2: High Variability in Papp Values Between Experiments
-
Possible Cause: Inconsistent Caco-2 cell culture conditions or experimental setup.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use a consistent cell passage number, seeding density, and culture period (typically 21 days for full differentiation). Monitor cell morphology regularly.
-
Control Experimental Parameters: Maintain consistent pH, temperature, and buffer composition for all experiments. Ensure gentle and consistent agitation during the assay.
-
Check for Compound Adsorption: Low recovery of the compound at the end of the experiment may indicate binding to the plasticware. Including bovine serum albumin (BSA) in the receiver buffer can help mitigate this issue.
-
Solvent Effects: If using a co-solvent like DMSO to dissolve the compound, ensure the final concentration is low (typically <1%) and consistent across all wells, as it can affect cell membrane integrity.
-
Metabolic Stability Assay
Issue: Rapid Degradation of Cyclo(Ala-Gly) in Liver Microsomes or Plasma
-
Possible Cause: Susceptibility to enzymatic hydrolysis.
-
Troubleshooting Steps:
-
Identify Metabolites: Use LC-MS/MS to identify the cleavage products. This can help pinpoint the specific amide bond that is being hydrolyzed.
-
Chemical Modification:
-
N-methylation: N-methylating the susceptible amide bond can provide steric hindrance to protect against enzymatic attack.
-
D-Amino Acid Substitution: Replacing an L-amino acid with its D-enantiomer can disrupt the recognition site for many proteases.
-
-
Formulation: Encapsulating Cyclo(Ala-Gly) in a protective carrier like a solid lipid nanoparticle can shield it from metabolic enzymes.
-
Quantitative Data
Due to the limited availability of specific bioavailability data for Cyclo(Ala-Gly), the following tables present data for analogous small cyclic peptides to provide a comparative reference.
Table 1: Caco-2 Permeability of Cyclic Hexa-Alanine Peptides with Varying N-Methylation
| Compound | Number of N-Methyl Groups | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) |
| Cyclic Hexa-Alanine | 0 | < 1 |
| N-Me-Analog 1 | 1 | ~1.5 |
| N-Me-Analog 2 | 2 | ~5.0 |
| N-Me-Analog 3 | 3 | > 10 |
| Testosterone (Control) | N/A | > 10 |
| Mannitol (Control) | N/A | < 1 |
Table 2: Effect of Chemical Modification on Permeability and Bioavailability of a Cyclic Hexapeptide (Sanguinamide A Analog)
| Modification | RRCK Permeability (Papp) (x 10⁻⁶ cm/s) | Oral Bioavailability (%F) |
| Parent Compound | 0.7 | 7 |
| N-methylation | 9.6 | 21 |
| t-butyl glycine (B1666218) substitution | 1.2 | 51 |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol provides a general procedure for assessing the intestinal permeability of a compound.
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayers using an epithelial volt-ohm meter. TEER values should be stable and above a predetermined threshold (e.g., >250 Ω·cm²).
-
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Add the test compound (e.g., Cyclo(Ala-Gly)) dissolved in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculation of Papp:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the compound in the apical chamber.
-
-
Protocol 2: Preparation of Cyclo(Ala-Gly) Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a hot homogenization method for preparing SLNs.
-
Preparation of Lipid Phase:
-
Select a suitable solid lipid (e.g., glyceryl behenate, stearic acid) and melt it by heating to 5-10°C above its melting point.
-
Dissolve Cyclo(Ala-Gly) in the molten lipid. If solubility is low, a small amount of a suitable co-solvent can be added.
-
-
Preparation of Aqueous Phase:
-
Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) and heat it to the same temperature as the lipid phase.
-
-
Homogenization:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-pressure homogenizer or a probe sonicator for a specified number of cycles or time to form a nanoemulsion.
-
-
Cooling and Solidification:
-
Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the SLN dispersion using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency and drug loading of Cyclo(Ala-Gly) in the SLNs.
-
Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps for developing a liquid SEDDS formulation.
-
Excipient Screening:
-
Determine the solubility of Cyclo(Ala-Gly) in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants/co-solvents (e.g., Transcutol HP, propylene (B89431) glycol).
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Select the oil, surfactant, and co-surfactant that show the best solubilizing capacity for Cyclo(Ala-Gly).
-
Prepare a series of formulations with varying ratios of the selected excipients.
-
Titrate each formulation with water and observe the formation of emulsions.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
-
Formulation Optimization:
-
Select formulations from the self-emulsifying region and dissolve Cyclo(Ala-Gly) in them.
-
Evaluate the formulations for self-emulsification time, droplet size of the resulting emulsion, and clarity.
-
-
Characterization:
-
Characterize the optimized SEDDS formulation for drug content, viscosity, and stability upon storage.
-
Assess the in vitro release of Cyclo(Ala-Gly) from the SEDDS in simulated gastric and intestinal fluids.
-
Visualizations
Caption: Strategies to Enhance the Bioavailability of Cyclo(Ala-Gly).
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of molecular structure and plasma hydrolysis on the metabolism of glutamine-containing dipeptides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Storage and Handling of Cyclo(Ala-Gly)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions to prevent the degradation of Cyclo(Ala-Gly). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've stored my Cyclo(Ala-Gly) solution at room temperature for a few days and see a new peak in my HPLC analysis. What could this be?
A1: The appearance of a new peak upon storage at room temperature is likely due to the degradation of Cyclo(Ala-Gly). The most probable degradation pathway is hydrolysis of the peptide bonds in the diketopiperazine ring. This would result in the formation of the linear dipeptide, Alanyl-Glycine (Ala-Gly). Depending on the conditions, further hydrolysis could lead to the individual amino acids, Alanine and Glycine. To confirm the identity of the new peak, we recommend running standards of the potential degradation products (linear Ala-Gly, Alanine, and Glycine) on your HPLC system.
Q2: My lyophilized Cyclo(Ala-Gly) powder has become clumpy and difficult to weigh. Is it still usable?
A2: Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the atmosphere. Clumping is a sign of moisture absorption. While the compound may still be largely intact, the presence of water can accelerate degradation, especially upon warming. It is crucial to handle lyophilized powder quickly in a dry environment. To ensure accurate weighing, it is recommended to bring the vial to room temperature in a desiccator before opening to prevent condensation. For critical applications, it is advisable to re-qualify the material by analytical techniques such as HPLC to check for purity before use.
Q3: What are the ideal conditions for long-term storage of Cyclo(Ala-Gly)?
A3: For long-term stability, Cyclo(Ala-Gly) should be stored in its lyophilized form at -20°C or -80°C in a tightly sealed container, protected from light.[1] Stock solutions should be prepared in a suitable dry, organic solvent if possible, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C.[1] Under these conditions, stock solutions can be stable for up to two years.[1]
Q4: I need to work with Cyclo(Ala-Gly) in an aqueous buffer. How can I minimize degradation?
Q5: Can I expect enzymatic degradation of Cyclo(Ala-Gly) in my cell culture experiments?
A5: Cyclo(Ala-Gly), due to its cyclic structure, is generally more resistant to degradation by common peptidases compared to its linear counterpart.[2] However, some specific microbial enzymes have been shown to cleave diketopiperazines. The extent of degradation in your specific cell culture system will depend on the types of proteases present. If you suspect enzymatic degradation, you can perform a control experiment by incubating Cyclo(Ala-Gly) in your cell culture medium without cells and analyzing for degradation products over time.
Degradation Pathways and Prevention
The primary degradation pathway for Cyclo(Ala-Gly) under typical experimental and storage conditions is hydrolysis. This process involves the cleavage of one or both of the amide bonds within the diketopiperazine ring.
Figure 1: Hydrolytic degradation pathway of Cyclo(Ala-Gly).
To minimize degradation, it is crucial to control the factors that promote hydrolysis, namely water, non-optimal pH, and high temperatures.
Quantitative Data on Storage Conditions
The following tables provide illustrative data on the stability of Cyclo(Ala-Gly) under various storage conditions. This data is based on general principles of peptide stability and should be used as a guideline. Actual degradation rates should be determined empirically.
Table 1: Stability of Lyophilized Cyclo(Ala-Gly) Powder
| Storage Temperature | Recommended Duration | Expected Purity (Illustrative) |
| -80°C | > 2 years | > 99% |
| -20°C | 1-2 years | > 98% |
| 4°C | < 6 months | > 95% |
| Room Temperature (25°C) | < 1 month | Significant degradation possible |
Table 2: Stability of Cyclo(Ala-Gly) in Solution (1 mg/mL)
| Solvent | Storage Temperature | Duration | Expected Purity (Illustrative) |
| Anhydrous DMSO | -80°C | 2 years | > 99% |
| Anhydrous DMSO | -20°C | 1 year | > 98% |
| Aqueous Buffer (pH 4.0) | 4°C | 1 week | ~95% |
| Aqueous Buffer (pH 7.4) | 4°C | 1 week | ~90% |
| Aqueous Buffer (pH 7.4) | 25°C | 24 hours | < 90% |
Experimental Protocols
Protocol 1: Forced Degradation Study of Cyclo(Ala-Gly)
This protocol outlines a forced degradation study to identify potential degradation products and pathways for Cyclo(Ala-Gly).
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of Cyclo(Ala-Gly) in acetonitrile (B52724) or another suitable organic solvent.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 6, and 12 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24, 48, and 72 hours.
-
Thermal Degradation: Place the lyophilized powder in a 60°C oven for 7 days. Also, incubate the stock solution at 60°C for 7 days.
-
Photostability: Expose the lyophilized powder and the stock solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Analysis:
-
At each time point, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method for Cyclo(Ala-Gly)
1. Instrumentation:
-
HPLC system with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Analysis:
-
The retention time of Cyclo(Ala-Gly) and its degradation products should be determined. The method is considered stability-indicating if the degradation products are well-resolved from the parent compound and from each other.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting stability issues with Cyclo(Ala-Gly).
Figure 2: Troubleshooting workflow for Cyclo(Ala-Gly) instability.
References
Validation & Comparative
A Comparative Analysis of the Anticancer Potential: Cyclo(Ala-Gly) vs. Linear Ala-Gly
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer activities of the cyclic dipeptide Cyclo(Ala-Gly) and its linear counterpart, Ala-Gly. The available experimental data indicates a significant disparity in their cytotoxic effects against cancer cells, with the cyclic form demonstrating notable potential while the linear form appears to be largely inactive.
Executive Summary
Data Presentation: In Vitro Cytotoxicity
Quantitative data from in vitro studies on Cyclo(Ala-Gly) reveals its ability to inhibit the growth of human cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value (µM) |
| Cyclo(Ala-Gly) | A549 (Lung Carcinoma) | 9.5 - 18.1 |
| HepG2 (Hepatocellular Carcinoma) | 9.5 - 18.1 | |
| HT29 (Colorectal Adenocarcinoma) | 9.5 - 18.1 | |
| Linear Ala-Gly | Not applicable | No significant cytotoxicity reported in available studies. |
Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
Mechanism of Action: A Tale of Two Molecules
The structural difference between the cyclic and linear forms of Ala-Gly likely dictates their divergent biological activities.
Cyclo(Ala-Gly): A Potential Pro-Apoptotic and Cell Cycle-Disrupting Agent
While direct mechanistic studies on Cyclo(Ala-Gly) are limited, research on other bacterial cyclodipeptides (CDPs) provides strong indications of its potential modes of action. These studies suggest that CDPs can induce cancer cell death through multiple pathways.
-
Induction of Apoptosis: Cyclodipeptides have been shown to cause nuclear fragmentation and alter the expression of key apoptotic markers, such as the anti-apoptotic protein Bcl-2.[1] This suggests that Cyclo(Ala-Gly) may trigger programmed cell death in cancer cells.
-
Modulation of Signaling Pathways: CDPs have been observed to impact critical cancer-related signaling pathways, including the PI3K/Akt/mTOR and Ras-ERK pathways.[1] These pathways are crucial for cell growth, proliferation, and survival. Inhibition of these pathways by Cyclo(Ala-Gly) could be a key mechanism of its anticancer effect.
Linear Ala-Gly: A Biologically Quiescent Dipeptide in Cancer
Current scientific literature does not support a direct cytotoxic role for the linear dipeptide Ala-Gly in cancer cells. Studies on similar linear dipeptides, such as Ala-Ala, have shown them to be suitable as non-toxic linkers in antibody-drug conjugates, where the cytotoxic effect is conferred by the conjugated drug, not the dipeptide itself. This implies that the linear Ala-Gly is likely readily metabolized or lacks the specific conformation needed to interact with cellular targets that would trigger an anticancer response.
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the anticancer activity of these compounds.
MTT Assay for Cell Viability
This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Cyclo(Ala-Gly) or linear Ala-Gly) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: If the cells are viable, mitochondrial dehydrogenases will reduce the MTT to a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis.
-
Cell Treatment: Cells are treated with the test compound for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with a binding buffer.
-
Staining: Cells are resuspended in the binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).
Propidium Iodide (PI) Staining for Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the test compound and then harvested.
-
Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a solution containing Propidium Iodide. PI intercalates with DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The resulting histogram shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways and Experimental Workflows
References
Cyclo(Ala-Gly): A Comparative Analysis of its Efficacy in the Diketopiperazine Landscape
For Immediate Publication
[City, State] – [Date] – In the ever-evolving field of peptide research, diketopiperazines (DKPs) stand out as a class of cyclic dipeptides with a broad spectrum of biological activities. Among these, Cyclo(Ala-Gly) has garnered attention for its potential therapeutic applications. This comparative guide provides an in-depth analysis of the efficacy of Cyclo(Ala-Gly) in relation to other notable diketopiperazines, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Diketopiperazines are the smallest class of cyclic peptides and are known for their enhanced stability and bioavailability compared to their linear counterparts. Their rigid structure allows for specific interactions with biological targets, leading to a range of effects including anticancer, neuroprotective, and anti-inflammatory activities. This guide will delve into a quantitative comparison of Cyclo(Ala-Gly) and other DKPs in these key therapeutic areas.
Anticancer Efficacy: A Quantitative Comparison
The potential of diketopiperazines as anticancer agents has been a significant area of research. Cyclo(Ala-Gly) has demonstrated cytotoxic effects against several cancer cell lines. A comparative summary of the half-maximal inhibitory concentration (IC50) values for Cyclo(Ala-Gly) and other selected diketopiperazines is presented below, offering a clear view of their relative potencies.
| Diketopiperazine | Cancer Cell Line | IC50 (µM) | Reference |
| Cyclo(Ala-Gly) | A549 (Lung) | 9.5 - 18.1 | [1] |
| HepG2 (Liver) | 9.5 - 18.1 | [1] | |
| HT29 (Colon) | 9.5 - 18.1 | [1] | |
| Cyclo(His-Ala) | HT-29 (Colon) | 100 | [2][3] |
| MCF-7 (Breast) | 100 | ||
| HeLa (Cervical) | 100 | ||
| Cyclo(His-Gly) | MCF-7 (Breast) | 100 | |
| HeLa (Cervical) | 1699 | ||
| MCF-7 (Breast) | 358 | ||
| Plinabulin Derivative (c) | BxPC-3 (Pancreatic) | 0.0007 | |
| NCI-H460 (Lung) | 0.0038 | ||
| Compound 11 | A549 (Lung) | 1.2 | |
| HeLa (Cervical) | 0.7 |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of diketopiperazines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the diketopiperazine compounds. A control group with no compound is also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT (typically 5 mg/mL in PBS) is added to each well. The plates are then incubated for another 3-4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals that have formed in viable cells.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined as the concentration of the compound that inhibits cell growth by 50%.
Neuroprotective Efficacy: Emerging Evidence
Diketopiperazines are being investigated for their potential to protect neurons from damage and degeneration, a key factor in neurodegenerative diseases. While specific quantitative data for Cyclo(Ala-Gly) in neuroprotection assays is still emerging, its potential is suggested by its structural similarity to other neuroprotective peptides.
| Diketopiperazine | Assay | Efficacy Metric | Reference |
| Cyclo(Ala-Gly) | In vitro neuroprotection studies suggested | - | |
| Novel DBT Derivatives | In vitro traumatic injury model | Active at pM concentrations |
Experimental Protocol: Neuronal Viability Assay
A common method to assess the neuroprotective effects of a compound is to measure neuronal viability after exposure to a neurotoxin.
-
Neuronal Culture: Primary neurons or neuronal cell lines (e.g., SH-SY5Y) are cultured in appropriate media.
-
Compound Pre-treatment: Neurons are pre-treated with various concentrations of the diketopiperazine for a specific duration.
-
Neurotoxin Exposure: A neurotoxin (e.g., hydrogen peroxide for oxidative stress, or glutamate (B1630785) for excitotoxicity) is added to the culture medium to induce neuronal damage.
-
Incubation: The cells are incubated with the neurotoxin and the compound for a set period.
-
Viability Assessment: Cell viability is measured using assays such as the MTT assay, or by using fluorescent dyes that distinguish between live and dead cells (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells).
-
Data Analysis: The percentage of viable neurons is calculated and compared to control groups (no toxin and toxin only) to determine the neuroprotective effect of the compound.
Anti-inflammatory Activity: Modulating the Immune Response
The anti-inflammatory properties of diketopiperazines are another promising area of investigation. Cyclo(Ala-Gly) is noted for its potential in anti-inflammatory pathways.
| Diketopiperazine | Assay | Efficacy Metric | Reference |
| Cyclo(Ala-Gly) | In vitro anti-inflammatory studies suggested | - | |
| Penipiperazine A & B | Inhibition of NO production in RAW264.7 cells | Significant inhibition at 25.0 µM |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory activity of compounds can be assessed by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in immune cells.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the diketopiperazine.
-
Inflammatory Stimulus: An inflammatory agent, such as lipopolysaccharide (LPS), is added to stimulate the production of NO.
-
Incubation: The plates are incubated for a specified time to allow for NO production.
-
Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite levels in the treated groups to the LPS-stimulated control group.
Signaling Pathways in Diketopiperazine Bioactivity
The biological effects of diketopiperazines are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for targeted drug development.
Neuroprotective Signaling Pathways:
Several signaling pathways are implicated in the neuroprotective effects of bioactive compounds. These often involve the modulation of oxidative stress and inflammatory responses within the central nervous system. Key pathways include the Nrf2/HO-1 pathway, which upregulates antioxidant defenses, and the inhibition of the NF-κB pathway, which reduces the expression of pro-inflammatory genes.
Anti-inflammatory Signaling Pathways:
The anti-inflammatory effects of diketopiperazines often involve the suppression of pro-inflammatory signaling cascades. A key target is the NF-κB pathway, which plays a central role in regulating the immune response and the production of inflammatory mediators like nitric oxide and various cytokines.
Conclusion
Cyclo(Ala-Gly) demonstrates promising cytotoxic activity against various cancer cell lines, with IC50 values that are competitive with some other diketopiperazines. While quantitative data on its neuroprotective and anti-inflammatory efficacy is still emerging, its structural characteristics and the known activities of related compounds suggest significant potential in these areas. Further research is warranted to fully elucidate the mechanisms of action and comparative efficacy of Cyclo(Ala-Gly) to solidify its position as a valuable lead compound in drug discovery. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers in this dynamic field.
References
In Vivo Validation of Cyclo(Ala-Gly) Biological Activity: A Comparative Guide Based on Structurally Related Cyclic Dipeptides
For Researchers, Scientists, and Drug Development Professionals
While direct in vivo validation studies on the biological activity of Cyclo(Ala-Gly) are not extensively documented in publicly available literature, valuable insights can be gleaned from examining structurally similar cyclic dipeptides. This guide provides a comparative overview of the experimentally validated in vivo biological activities of close analogs—Cyclo(Gly-Pro), Cyclo(His-Pro), and Cyclo(Leu-Gly)—to infer potential therapeutic applications and guide future research on Cyclo(Ala-Gly).
Introduction to Cyclo(Ala-Gly) and its Analogs
Cyclo(Ala-Gly) is a simple cyclic dipeptide (CDP) or diketopiperazine. The rigid, cyclic structure of these compounds confers enhanced stability against enzymatic degradation compared to their linear counterparts, making them attractive candidates for therapeutic development. By studying the in vivo effects of closely related CDPs, we can hypothesize and design experimental frameworks to validate the biological activities of Cyclo(Ala-Gly). This guide focuses on the anti-inflammatory and neuroprotective potentials, activities frequently reported for this class of molecules.
Comparison of In Vivo Biological Activities
This section details the validated in vivo biological activities of three key analogs of Cyclo(Ala-Gly).
Cyclo(Gly-Pro) (CGP): A Potent Anti-Inflammatory and Nociceptive Modulator
In vivo studies have demonstrated that Cyclo(Gly-Pro) exhibits significant anti-inflammatory and antinociceptive properties in mouse models.[1]
| Biological Activity | Animal Model | Treatment | Dosage | Outcome | Reference |
| Anti-inflammatory | Carrageenan-induced paw edema in mice | Intraperitoneal (i.p.) injection | 10 µmol/kg | 55.5% reduction in myeloperoxidase (MPO) activity | [1][2] |
| Antinociceptive (Neurogenic phase) | Formalin test in mice | Intraperitoneal (i.p.) injection | 0.1, 1, or 10 µmol/kg | 40.6%, 43.1%, and 48.6% reduction in nociceptive response, respectively | [2] |
| Antinociceptive (Inflammatory phase) | Formalin test in mice | Intraperitoneal (i.p.) injection | 0.1, 1, or 10 µmol/kg | 39.2%, 47.4%, and 54.9% reduction in nociceptive response, respectively | [2] |
| Antinociceptive | Acetic acid-induced writhing test in mice | Intraperitoneal (i.p.) injection | Not specified | Antinociceptive effect detected for up to 6 hours | |
| Antinociceptive | Hot plate test in mice | Intraperitoneal (i.p.) injection | 0.1, 1, or 10 µmol/kg | Significant increase in latency response time |
This widely used model assesses the efficacy of anti-inflammatory compounds.
-
Animal Model: Male ICR mice are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Treatment: A solution of Cyclo(Gly-Pro) or a vehicle control is administered, commonly via intraperitoneal injection, one hour before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan (typically 50 µL) is injected into the plantar side of the right hind paw.
-
Measurement of Edema: Paw volume or thickness is measured at baseline and at various time points (e.g., 1 to 4 hours) after carrageenan injection using a plethysmometer or calipers.
-
Biochemical Analysis: At the end of the experiment (e.g., 5 hours), animals are euthanized, and the paw tissue is collected. Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, can be quantified to assess the inflammatory response.
Cyclo(His-Pro): Neuroprotection via Modulation of NF-κB and Nrf2 Signaling
In vivo and in vitro studies have identified Cyclo(His-Pro) as a modulator of key signaling pathways involved in inflammation and oxidative stress, suggesting its neuroprotective potential.
Cyclo(His-Pro) has been shown to exert its anti-inflammatory effects by activating the Nrf2 signaling pathway, which in turn suppresses the pro-inflammatory NF-κB pathway. This was demonstrated in a mouse ear edema model induced by 12-otetradecanoylphorbol-13-acetate.
Cyclo(Leu-Gly): Nootropic and Neuroprotective Effects Through Dopaminergic Modulation
In vivo studies in rodents have highlighted the ability of Cyclo(Leu-Gly) to modulate the dopaminergic system, suggesting its potential as a neuroprotective and nootropic agent.
| Biological Activity | Animal Model | Treatment | Dosage | Outcome | Reference |
| Attenuation of Dopaminergic Supersensitivity | Chronic morphine-induced model in rats | Co-administration with morphine | 8 mg/kg | Blocked behavioral and receptor changes associated with supersensitivity | |
| Reversal of Dopamine (B1211576) Receptor Upregulation | Ovariectomized rat model | 4 daily doses | 8 mg/kg, s.c. | Reversed the increase in D2 dopamine receptor binding | |
| Blockade of Neuroleptic-Induced Supersensitivity | Haloperidol-induced model in mice | Concurrent administration with haloperidol | Not specified | Blocked enhanced locomotor activity and hypothermic responses to apomorphine |
The CCI model is a highly reproducible method for inducing traumatic brain injury (TBI) in rodents to evaluate the efficacy of neuroprotective agents.
-
Animal Model: Adult mice are commonly used.
-
Anesthesia: The animal is anesthetized (e.g., with isoflurane).
-
Surgery: A craniectomy is performed to expose the dura mater over the desired cortical region.
-
Induction of Injury: A pneumatically or electromagnetically controlled impactor tip is used to strike the exposed dura at a specific velocity and depth.
-
Treatment: The test compound, such as a cyclic dipeptide, can be administered at various time points before or after the injury.
-
Behavioral Assessment: Neurological and cognitive functions are assessed using tests like the adhesive tape removal test for sensorimotor integration or maze tests for learning and memory.
-
Histological Analysis: Brain tissue is collected at the end of the study to evaluate lesion volume and other markers of neuronal damage and repair.
Cyclo(Leu-Gly) appears to exert its effects by normalizing dopamine receptor sensitivity, particularly the D2 receptor, which can become dysregulated in various neurological conditions.
Conclusion
The in vivo data from Cyclo(Gly-Pro), Cyclo(His-Pro), and Cyclo(Leu-Gly) provide a strong rationale for investigating the anti-inflammatory and neuroprotective properties of Cyclo(Ala-Gly). The experimental models and signaling pathways detailed in this guide offer a robust framework for designing and executing preclinical studies to validate the biological activity of this and other novel cyclic dipeptides. Future research should focus on direct in vivo testing of Cyclo(Ala-Gly) to confirm these hypothesized activities and elucidate its specific mechanisms of action.
References
A Comparative Analysis of the Bioactivities of Cyclo(Ala-Gly) and Cyclo(His-Ala)
For Researchers, Scientists, and Drug Development Professionals
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring or synthetic compounds that have garnered significant interest in the scientific community due to their diverse biological activities. Their rigid structure confers stability against enzymatic degradation, making them attractive candidates for therapeutic development. This guide provides a comparative analysis of the bioactivities of two such CDPs: Cyclo(Ala-Gly) and Cyclo(His-Ala), presenting available experimental data, detailed methodologies for key experiments, and putative signaling pathways.
Data Presentation: A Side-by-Side Look at Bioactivity
The following table summarizes the reported biological activities of Cyclo(Ala-Gly) and Cyclo(His-Ala) based on available experimental data. Direct quantitative comparisons are challenging due to variations in experimental setups and reporting standards in the literature.
| Bioactivity | Cyclo(Ala-Gly) | Cyclo(His-Ala) |
| Anticancer Activity | Exhibits cytotoxicity against various cancer cell lines. IC50 values are reported to be in the range of 9.5 to 18.1 μM against A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HT29 (colorectal adenocarcinoma) cells. | Demonstrates inhibitory effects on the growth of several cancer cell lines. At a concentration of 100 μM, it inhibits the in vitro growth of HT-29 (colorectal adenocarcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical carcinoma) cells[1]. |
| Antimicrobial Activity | Limited data available in the public domain. | Shows significant inhibitory activity against the fungal pathogen Candida albicans. Its antibacterial potential has been reported as limited[1]. |
| Anti-inflammatory Activity | Implicated in anti-inflammatory pathways, though specific quantitative data and mechanisms are not well-defined. | The related compound Cyclo(His-Pro) has been shown to exert anti-inflammatory effects by modulating NF-κB and Nrf2 signaling, suggesting a potential similar role for Cyclo(His-Ala)[2][3]. |
| Neuroprotective Effects | Has been utilized in studies exploring its role in neuroprotective pathways. | The related cyclic dipeptide Cyclo(His-Pro) is known to have neuroprotective effects, but specific data for Cyclo(His-Ala) is limited. |
| Antithrombotic Activity | No significant data available. | Inhibits thrombin, resulting in a 63.3% reduction in the rate of fibrin (B1330869) formation. However, it showed no notable effects on platelet aggregation[1]. |
| Cardiovascular Effects | No significant data available. | At a concentration of 100 μM, it has been observed to cause a decrease in heart rate, coronary flow rate, and left ventricular systolic pressure in isolated rat hearts. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for the key bioassays mentioned in this guide.
MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cyclic dipeptides (Cyclo(Ala-Gly), Cyclo(His-Ala))
-
Human cancer cell lines (e.g., A549, HepG2, HT-29, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cyclic dipeptides in culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Broth Microdilution Assay for Antifungal Susceptibility
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a fungal strain.
Materials:
-
Cyclic dipeptide (Cyclo(His-Ala))
-
Candida albicans strain
-
RPMI-1640 medium buffered with MOPS
-
Sterile saline or PBS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture C. albicans on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Compound Dilution: Prepare a stock solution of Cyclo(His-Ala) in a suitable solvent. Perform serial twofold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the diluted compound. Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.
Fibrin Polymerization Assay
This turbidimetric assay measures the formation of a fibrin clot over time.
Materials:
-
Cyclic dipeptide (Cyclo(His-Ala))
-
Human fibrinogen
-
Human α-thrombin
-
Tris-buffered saline (TBS; e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
96-well plate
-
Spectrophotometer with temperature control
Procedure:
-
Reagent Preparation: Prepare a solution of fibrinogen in TBS. Prepare a solution of thrombin in TBS.
-
Assay Setup: In a 96-well plate, add the desired concentration of Cyclo(His-Ala) or a vehicle control to the fibrinogen solution.
-
Initiation of Polymerization: Initiate the reaction by adding the thrombin solution to the fibrinogen mixture.
-
Turbidity Measurement: Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for a defined period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis: Plot the absorbance as a function of time. The rate of fibrin polymerization can be determined from the slope of the linear phase of the curve. The percentage of inhibition by the cyclic dipeptide can be calculated by comparing the polymerization rate in the presence and absence of the compound.
Signaling Pathway and Experimental Workflow Diagrams
The precise signaling pathways through which Cyclo(Ala-Gly) and Cyclo(His-Ala) exert their biological effects are still under investigation. Based on studies of related cyclic dipeptides and known cellular responses to similar compounds, the following diagrams illustrate putative signaling pathways and a general experimental workflow for bioactivity screening.
References
Validating the Binding Affinity of Cyclo(Ala-Gly) to Histone Deacetylase (HDAC): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of the cyclic dipeptide Cyclo(Ala-Gly) to its putative target, Histone Deacetylase (HDAC), with established HDAC inhibitors. The cytotoxic activity of Cyclo(Ala-Gly) against various cancer cell lines, including A549 (lung), HepG2 (liver), and HT29 (colon) with IC50 values in the micromolar range (9.5 to 18.1 μM), suggests its potential as an anti-cancer agent. A growing body of evidence points towards HDACs as a likely target for cyclic peptides, as their inhibition is known to induce apoptosis and cell cycle arrest, consistent with the observed cytotoxicity.
This document summarizes quantitative binding data, details experimental protocols for affinity validation, and provides visualizations to illustrate key concepts and workflows.
Comparative Analysis of HDAC Inhibitor Binding Affinities
While direct experimental data on the binding affinity of Cyclo(Ala-Gly) to specific HDAC isoforms is not yet available in the public domain, a comparison with well-characterized HDAC inhibitors is crucial for contextualizing its potential potency and for guiding future validation studies. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several established HDAC inhibitors against various HDAC isoforms.
| Compound | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| Cyclo(Ala-Gly) | Cyclic Dipeptide | Data not available | Data not available | Data not available | Data not available | Data not available |
| Vorinostat (SAHA) | Hydroxamic Acid | 10[1] | - | 20[1] | - | - |
| Romidepsin (FK228) | Cyclic Depsipeptide | 36[2] | 47[2] | 510[2] | 14,000 | - |
| Panobinostat (LBH589) | Hydroxamic Acid | <13.2 | <13.2 | <13.2 | <13.2 | mid-nanomolar |
| Belinostat (PXD101) | Hydroxamic Acid | - | - | - | - | - |
| Trichostatin A (TSA) | Hydroxamic Acid | 4.99 | - | 5.21 | 16.4 | - |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Experimental Protocols for Validating Binding Affinity
To validate the binding affinity of Cyclo(Ala-Gly) to HDAC enzymes, several robust experimental methods can be employed. Below are detailed protocols for two commonly used assays.
In Vitro HDAC Inhibition Assay (Fluorogenic)
This assay is a standard method to determine the IC50 of a compound against a specific HDAC isoform.
Principle: A fluorogenic substrate containing an acetylated lysine (B10760008) is incubated with a recombinant HDAC enzyme. Deacetylation by the HDAC allows a developer enzyme to cleave the substrate, releasing a fluorescent molecule. The intensity of the fluorescence is inversely proportional to the HDAC activity. An inhibitor will prevent deacetylation, resulting in a lower fluorescence signal.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a suitable buffer)
-
Cyclo(Ala-Gly) and reference HDAC inhibitors (e.g., Trichostatin A)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of Cyclo(Ala-Gly) and reference inhibitors in the assay buffer.
-
Reaction Setup: To the wells of a 384-well plate, add the diluted compounds.
-
Enzyme Addition: Add the diluted HDAC enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Enzymatic Reaction: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measurement: Read the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
Principle: A solution of the ligand (Cyclo(Ala-Gly)) is titrated into a solution of the protein (HDAC) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured for each injection.
Materials:
-
Purified, recombinant HDAC enzyme
-
Cyclo(Ala-Gly)
-
ITC buffer (dialysis buffer for the protein)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation: Dialyze the purified HDAC enzyme extensively against the ITC buffer. Dissolve Cyclo(Ala-Gly) in the final dialysis buffer. Degas both solutions before use.
-
Instrument Setup: Load the HDAC solution into the sample cell and the Cyclo(Ala-Gly) solution into the injection syringe. Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Titration: Perform a series of small, sequential injections of the Cyclo(Ala-Gly) solution into the HDAC solution while stirring.
-
Data Acquisition: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat peaks to obtain the heat change per injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.
References
Head-to-head comparison of different synthesis methods for Cyclo(Ala-Gly)
For Researchers, Scientists, and Drug Development Professionals
The cyclic dipeptide Cyclo(Ala-Gly) is a molecule of significant interest in various fields of research. Its synthesis can be approached through several methods, each with distinct advantages and disadvantages. This guide provides a comprehensive, head-to-head comparison of the three primary synthesis routes: solution-phase synthesis, solid-phase peptide synthesis (SPPS), and enzymatic synthesis. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Comparative Overview
The choice of synthesis method for Cyclo(Ala-Gly) is often a trade-off between yield, purity, scalability, and cost. The following table summarizes the key performance indicators for each method based on literature values and expert analysis.
| Parameter | Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) | Enzymatic Synthesis |
| Overall Yield | 60-75% (for cyclization step)[1] | Typically >70% (crude) | 80-95%[2][3] |
| Purity (after purification) | High (>98%) | High (>98%)[4] | Very High (>99%) |
| Reaction Time (Total) | Days | Hours to Days | Hours |
| Scalability | Excellent (grams to kilograms) | Good (milligrams to grams) | Moderate (milligrams to grams) |
| Cost of Reagents | Low to Moderate | High (resin, coupling reagents) | Moderate to High (enzyme, co-factors) |
| Purification Complexity | High (multiple steps) | Moderate (single final purification) | Low to Moderate |
| Environmental Impact | High (large solvent volumes) | Moderate (solvent usage for washing) | Low (aqueous media) |
Experimental Protocols
Detailed methodologies for the synthesis of Cyclo(Ala-Gly) via solution-phase, solid-phase, and enzymatic routes are provided below. These protocols are based on established procedures and can be adapted to specific laboratory conditions.[5]
Solution-Phase Synthesis of Cyclo(Ala-Gly)
This method involves the sequential coupling of protected amino acids in a solvent, followed by deprotection and cyclization.
Materials:
-
Boc-L-Alanine
-
Glycine methyl ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Peptide Coupling:
-
Dissolve Boc-L-Alanine (1.1 eq), HOBt (1.1 eq), and Glycine methyl ester hydrochloride (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0°C.
-
Add DIPEA (2.2 eq) to neutralize the hydrochloride salt.
-
Add EDC (1.1 eq) to the reaction mixture.
-
Stir the reaction at 0°C for 2 hours and then at room temperature overnight.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo to obtain the protected dipeptide, Boc-Ala-Gly-OMe.
-
-
Boc Deprotection:
-
Dissolve the protected dipeptide in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the dipeptide ester trifluoroacetate (B77799) salt (H-Ala-Gly-OMe·TFA).
-
-
Cyclization:
-
Dissolve the crude dipeptide ester in toluene.
-
Add a mild base, such as sodium bicarbonate (1.5 eq).
-
Heat the solution to reflux for 12-24 hours to facilitate intramolecular aminolysis and formation of the diketopiperazine ring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude Cyclo(Ala-Gly) by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
Combine the fractions containing the pure product and evaporate the solvent to obtain Cyclo(Ala-Gly) as a white solid.
-
Solid-Phase Peptide Synthesis (SPPS) of Cyclo(Ala-Gly)
This method utilizes a solid support (resin) for the stepwise assembly of the peptide chain, followed by cleavage and cyclization.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-L-Alanine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
HOBt
-
DIPEA
-
20% Piperidine (B6355638) in DMF
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
DMF, DCM
-
Diethyl ether
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Fmoc-Gly-Wang resin in DMF in a reaction vessel for 1 hour.
-
Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes to remove the Fmoc protecting group.
-
Drain the solution and wash the resin thoroughly with DMF and DCM.
-
-
Coupling of Fmoc-L-Alanine:
-
In a separate vial, pre-activate Fmoc-L-Alanine (3 eq) with HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection:
-
Remove the Fmoc group from the N-terminal alanine (B10760859) by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
-
Cleavage and Cyclization:
-
Treat the dried peptidyl-resin with a TFA cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude linear dipeptide (H-Ala-Gly-OH) by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
The cyclization of the linear dipeptide to Cyclo(Ala-Gly) can be achieved by heating in a high-boiling point solvent like toluene with a mild base, similar to the solution-phase method, or by using specific cyclization-promoting reagents.
-
-
Purification:
-
Purify the crude Cyclo(Ala-Gly) by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Enzymatic Synthesis of Cyclo(Ala-Gly)
This method utilizes an enzyme, such as a protease or a ligase, to catalyze the formation of the peptide bond and subsequent cyclization under mild, aqueous conditions.
Materials:
-
L-Alanine ethyl ester
-
Glycine
-
Papain (or another suitable protease/ligase)
-
Phosphate (B84403) buffer (pH 7.5)
Procedure:
-
Enzymatic Reaction Setup:
-
Prepare a solution of L-Alanine ethyl ester (acyl donor) and Glycine (acyl acceptor) in a phosphate buffer (pH 7.5). The concentration of substrates can range from 0.1 to 0.5 M.
-
Add a small amount of a co-solvent like acetonitrile if solubility is an issue.
-
Add the enzyme (e.g., papain) to the reaction mixture. The enzyme concentration typically ranges from 1 to 20 mg/mL.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with gentle agitation.
-
The reaction progress can be monitored by HPLC to track the formation of the linear dipeptide and the subsequent cyclized product. The cyclization can occur spontaneously from the activated dipeptide intermediate or may be catalyzed by the same enzyme.
-
-
Reaction Quenching and Product Isolation:
-
Once the reaction reaches completion (typically within a few hours), quench the reaction by denaturing the enzyme (e.g., by heating or adding an organic solvent).
-
Remove the denatured enzyme by centrifugation or filtration.
-
-
Purification:
-
Purify the Cyclo(Ala-Gly) from the reaction mixture using techniques such as preparative reverse-phase HPLC or size-exclusion chromatography.
-
Lyophilize the pure fractions to obtain the final product.
-
Mandatory Visualization
The following diagrams illustrate the general workflows for each synthesis method.
Caption: Workflow for the solution-phase synthesis of Cyclo(Ala-Gly).
Caption: Workflow for the solid-phase synthesis of Cyclo(Ala-Gly).
Caption: Workflow for the enzymatic synthesis of Cyclo(Ala-Gly).
References
Cyclo(Ala-Gly): A Comparative Analysis of In Vitro Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis and comparison of the in vitro data available for Cyclo(Ala-Gly) and related cyclic dipeptides. The information is intended to support researchers and professionals in the fields of drug discovery and development by offering a concise overview of the current, albeit limited, state of knowledge regarding the biological effects of this simple cyclic dipeptide.
Comparative Analysis of In Vitro Cytotoxicity
Direct quantitative data for the biological activity of Cyclo(Ala-Gly) is most prominently available in the context of its cytotoxic effects against various cancer cell lines. In contrast, data for its anti-inflammatory and neuroprotective effects are less direct and often inferred from studies on structurally similar cyclic dipeptides.
| Cyclic Dipeptide | Cell Line | Assay | Endpoint | Result |
| Cyclo(Ala-Gly) | A549 (Lung Carcinoma) | Cytotoxicity Assay | IC50 | 9.5 µM[1] |
| HepG2 (Hepatocellular Carcinoma) | Cytotoxicity Assay | IC50 | 18.1 µM[1] | |
| HT29 (Colon Adenocarcinoma) | Cytotoxicity Assay | IC50 | Not specified, but cytotoxic | |
| Cyclo(His-Ala) | HT-29, MCF-7, HeLa | Growth Inhibition | % Inhibition at 100 µM | Significant inhibition |
| Cyclo(His-Gly) | MCF-7 | Growth Inhibition | % Inhibition at 100 µM | Significant inhibition |
In Vitro Anti-inflammatory and Neuroprotective Potential: A Comparative Overview
Potential Anti-inflammatory Activity
Cyclic dipeptides are known to possess anti-inflammatory properties. For instance, Cyclo(Gly-L-Pro) has been shown to suppress the release of the pro-inflammatory cytokine TNF-α, reduce the mRNA expression of IL-1β and IL-6, and inhibit the production of nitric oxide (NO).[2] Another related compound, Cyclo(His-Pro), exerts anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[3] Based on these findings, it is plausible that Cyclo(Ala-Gly) could also modulate inflammatory responses in vitro, a hypothesis that warrants experimental validation.
Potential Neuroprotective Activity
The neuroprotective potential of cyclic dipeptides is another area of active research. Cyclo(Gly-L-Pro) has demonstrated neuroprotective and immunostimulatory properties in animal models, enhancing memory and improving functional recovery.[2] Furthermore, the cyclic dipeptide Cyclo(Pro-Gly) has been investigated for its neuroprotective effects in the context of neurodegenerative disorders. These observations suggest that Cyclo(Ala-Gly) may also possess neuroprotective capabilities, potentially by mitigating neuronal damage or modulating signaling pathways relevant to neuronal survival.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the in vitro analysis of cyclic dipeptides.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Cyclo(Ala-Gly) or other test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Statistical Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) in a 24-well plate. Pre-treat the cells with different concentrations of the test compound for 1 hour before stimulating with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubation: Allow the mixture to incubate at room temperature for 10-15 minutes to allow for the formation of a colored azo compound.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite (B80452) concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Statistical Analysis: Analyze the data for statistically significant differences in NO production between treated and untreated control groups.
Cytokine Release Assay (ELISA)
-
Cell Treatment: Seed immune cells (e.g., peripheral blood mononuclear cells or macrophages) in a culture plate and treat them with the test compound and/or an inflammatory stimulus.
-
Supernatant Collection: After the desired incubation period, collect the cell culture supernatant.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β).
-
Block the plate to prevent non-specific binding.
-
Add the collected cell supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).
-
-
Data Acquisition: Measure the signal using a microplate reader.
-
Data Analysis: Calculate the concentration of the cytokine in the samples based on a standard curve.
-
Statistical Analysis: Compare the cytokine levels in the treated groups to the control groups to determine the effect of the compound.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms and experimental processes involved in studying Cyclo(Ala-Gly), the following diagrams are provided.
References
Reproducibility of Experimental Results with Cyclo(Ala-Gly): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility of results obtained with the cyclic dipeptide Cyclo(Ala-Gly). The information is compiled from available studies to assist researchers in evaluating its biological activities and potential therapeutic applications. The guide focuses on cytotoxicity, neuroprotective, and anti-inflammatory effects, presenting available quantitative data, detailed experimental protocols, and relevant signaling pathways.
Cytotoxicity of Cyclo(Ala-Gly)
Cyclo(Ala-Gly) has demonstrated cytotoxic effects against various human cancer cell lines. While the reproducibility of these findings across different laboratories is a key consideration, the available data consistently points towards its anti-proliferative potential.
Data Summary:
| Cell Line | Alternative Compound/Condition | IC50 (µM) | Reference Compound IC50 (µM) |
| A549 | Data for specific IC50 not available. Range reported as 9.5 - 18.1 µM[1][2]. | ||
| HepG2 | Data for specific IC50 not available. Range reported as 9.5 - 18.1 µM[1]. | ||
| HT29 | Data for specific IC50 not available. Range reported as 9.5 - 18.1 µM. |
Experimental Protocol: Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and cytotoxicity. The following is a generalized protocol that can be adapted for testing Cyclo(Ala-Gly).
-
Cell Seeding: Plate cells (e.g., A549, HepG2, HT29) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Cyclo(Ala-Gly) in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO or PBS) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Signaling Pathway: Apoptosis
The cytotoxic activity of many anti-cancer compounds is mediated through the induction of apoptosis, or programmed cell death. This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of effector caspases, which are proteases that execute the final stages of apoptosis.
Figure 1. Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.
Neuroprotective Effects of Cyclo(Ala-Gly) and Related Peptides
While direct quantitative data on the neuroprotective effects of Cyclo(Ala-Gly) is limited in publicly available literature, studies on closely related cyclic dipeptides suggest a potential role in neuroprotection. For instance, Cyclic Glycine-Proline (cGP), another cyclic dipeptide, has been shown to improve memory and reduce amyloid plaque load in a transgenic mouse model of Alzheimer's disease.
Data Summary (Comparative Data for a Related Compound):
| Compound | Model System | Endpoint Measured | Result |
| Cyclic Glycine-Proline (cGP) | APP/PS1 Transgenic Mice | Spatial Memory (Morris Water Maze) | Improved performance |
| Amyloid Plaque Load | Reduced |
Experimental Protocol: Neuroprotection Assessment (In Vivo Model)
The following protocol is a generalized example based on studies of neuroprotective compounds in Alzheimer's disease models.
-
Animal Model: Utilize a relevant animal model, such as the APP/PS1 transgenic mouse model which develops amyloid plaques characteristic of Alzheimer's disease.
-
Compound Administration: Administer Cyclo(Ala-Gly) or a control substance (e.g., vehicle) to the animals over a specified period. The route of administration (e.g., oral, intraperitoneal, intranasal) and dosage should be optimized.
-
Behavioral Testing: Conduct behavioral tests to assess cognitive function. The Morris Water Maze is a common test for spatial learning and memory.
-
Biochemical and Histological Analysis: After the treatment period, sacrifice the animals and collect brain tissue.
-
Amyloid Plaque Quantification: Use immunohistochemistry with antibodies against amyloid-beta to stain brain sections and quantify the plaque load.
-
Biomarker Analysis: Measure levels of relevant biomarkers of neuroinflammation or neurodegeneration (e.g., cytokines, synaptic proteins) using techniques like ELISA or Western blotting.
-
Signaling Pathway: Neuroinflammation
Neuroinflammation, characterized by the activation of microglia and astrocytes, is implicated in the pathogenesis of neurodegenerative diseases. Neuroprotective compounds may exert their effects by modulating these inflammatory pathways.
Figure 2. Potential modulation of neuroinflammatory pathways by Cyclo(Ala-Gly).
Anti-inflammatory Effects of Cyclo(Ala-Gly) and Related Peptides
The anti-inflammatory potential of cyclic dipeptides is an area of active research. A study on Cyclo-Gly-Pro (CGP) demonstrated its ability to attenuate nociceptive behavior and inflammatory responses in mice. This provides a basis for investigating similar properties in Cyclo(Ala-Gly).
Data Summary (Comparative Data for a Related Compound):
| Compound | Model System | Endpoint Measured | Result |
| Cyclo-Gly-Pro (CGP) | Carrageenan-induced paw edema in mice | Paw edema volume | Reduced |
| Myeloperoxidase (MPO) activity (neutrophil infiltration) | Reduced | ||
| Acetic acid-induced writhing in mice | Number of writhes | Reduced |
Experimental Protocol: Anti-inflammatory Assessment (In Vivo Model)
The carrageenan-induced paw edema model is a widely used and reproducible method for evaluating the anti-inflammatory activity of compounds.
-
Animal Model: Use male Swiss mice or Wistar rats.
-
Compound Administration: Administer Cyclo(Ala-Gly) or a control substance (e.g., vehicle, standard anti-inflammatory drug like indomethacin) orally or intraperitoneally one hour before the induction of inflammation.
-
Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
-
Myeloperoxidase (MPO) Assay (Optional): At the end of the experiment, sacrifice the animals and collect the paw tissue to measure MPO activity, which is an indicator of neutrophil infiltration into the inflamed tissue.
Experimental Workflow: Carrageenan-Induced Paw Edema Assay
References
Correlating In Vitro and In Vivo Efficacy of Cyclo(Ala-Gly): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the currently available data on the in vitro and in vivo efficacy of Cyclo(Ala-Gly), a cyclic dipeptide identified as a metabolite from the mangrove endophytic fungus, Penicillium thomi. This document is intended to serve as a resource for researchers and professionals in drug development by summarizing key experimental findings, outlining methodologies, and visualizing relevant biological pathways and workflows.
In Vitro Efficacy: Cytotoxicity Against Human Cancer Cell Lines
Cyclo(Ala-Gly) has demonstrated cytotoxic activity against several human cancer cell lines. A key study investigating the metabolites of Penicillium thomi reported its inhibitory effects on the proliferation of A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HT29 (colorectal adenocarcinoma) cells. The efficacy, measured as the half-maximal inhibitory concentration (IC50), indicates that Cyclo(Ala-Gly) is effective at micromolar concentrations.
Table 1: In Vitro Cytotoxicity of Cyclo(Ala-Gly) Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 9.5 - 18.1[1] |
| HepG2 | Hepatocellular Carcinoma | 9.5 - 18.1[1] |
| HT29 | Colorectal Adenocarcinoma | 9.5 - 18.1[1] |
Note: A specific IC50 value for each cell line was not individually reported in the available literature; a range was provided for the three cell lines.
In Vivo Efficacy
Currently, there is a lack of publicly available data on the in vivo efficacy of Cyclo(Ala-Gly). While studies have been conducted on the metabolites of Penicillium thomi, specific in vivo investigations for Cyclo(Ala-Gly) have not been reported in the reviewed literature. Further research, including studies in animal models, is required to determine its therapeutic potential, pharmacokinetic profile, and safety in a whole-organism context.
Experimental Protocols
The following is a generalized protocol for a colorimetric-based cytotoxicity assay, such as the MTT assay, which is a standard method for determining the IC50 values reported for Cyclo(Ala-Gly).
Protocol: MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding:
-
Culture A549, HepG2, or HT29 cells in appropriate complete culture medium.
-
Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Cyclo(Ala-Gly) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final concentrations to be tested.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Cyclo(Ala-Gly). Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Visualizations
Diagram 1: General Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for determining the in vitro cytotoxicity of Cyclo(Ala-Gly).
Diagram 2: Proposed Logical Relationship for Drug Discovery
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Cyclo(Ala-Gly)
This document provides crucial safety and logistical information for the proper disposal of Cyclo(Ala-Gly), also known as (S)-3-Methylpiperazine-2,5-dione. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure laboratory safety and environmental compliance. While specific hazard data for Cyclo(Ala-Gly) is not extensively documented, it is imperative to treat it as a potentially hazardous chemical and follow standard laboratory chemical waste disposal protocols.[1][2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of Cyclo(Ala-Gly) is provided in the table below. This information is valuable for a preliminary risk assessment and for ensuring compatible waste storage.
| Property | Value | Reference |
| CAS Number | 4526-77-6 | [3] |
| Molecular Formula | C₅H₈N₂O₂ | [4] |
| Molecular Weight | 128.13 g/mol | [4] |
| Appearance | White Powder / White crystalline | |
| Purity | Typically ≥95% for research grades | |
| Storage Conditions | Store at < -15°C to 0-8°C |
Step-by-Step Disposal Protocol
The disposal of Cyclo(Ala-Gly) must be conducted in accordance with local, state, and federal regulations. The following is a general, procedural guide for its safe management as laboratory chemical waste.
Personal Protective Equipment (PPE)
Before handling Cyclo(Ala-Gly) for disposal, it is essential to wear appropriate Personal Protective Equipment (PPE) to minimize exposure. This includes:
-
Safety Goggles: To protect against accidental splashes or dust.
-
Lab Coat: To protect clothing and skin.
-
Chemical-Resistant Gloves: Nitrile or other suitable gloves should be worn.
Waste Identification and Segregation
Proper identification and segregation are the foundational steps for safe chemical waste disposal.
-
Waste Classification: All waste containing Cyclo(Ala-Gly) must be classified as chemical waste. This includes the pure compound, solutions, and any contaminated materials such as weighing paper, pipette tips, and gloves.
-
Segregation: Keep Cyclo(Ala-Gly) waste separate from other waste streams to prevent inadvertent and potentially hazardous chemical reactions.
Waste Collection and Containment
All chemical waste must be stored in appropriate containers.
-
Solid Waste:
-
Place unused or expired Cyclo(Ala-Gly) powder into a clearly labeled, sealed, and chemically compatible container designated for solid chemical waste.
-
Collect contaminated disposable items (e.g., weighing paper, gloves) in a separate, clearly labeled waste bag or container.
-
-
Liquid Waste:
-
Collect all solutions containing Cyclo(Ala-Gly) in a dedicated, sealed, and leak-proof waste container. The original container is often a suitable choice for waste storage.
-
-
Container Requirements:
-
Containers must be in good condition, free from damage or leaks, and have a secure, tight-fitting cap.
-
Do not overfill containers; leave at least one inch of headspace to allow for expansion.
-
Labeling and Storage
Properly labeled waste containers are critical for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste" or "Chemical Waste".
-
The full chemical name: "Cyclo(Ala-Gly)".
-
The approximate quantity of the waste.
-
The date of accumulation.
-
Known hazards (e.g., "Caution: Toxicological properties not fully investigated").
-
-
Storage:
-
Store labeled waste containers in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation.
-
This area should be away from general laboratory traffic.
-
Disposal
The final disposal of chemical waste must be handled by trained professionals.
-
Do Not Use Sink or Trash Disposal: Never dispose of Cyclo(Ala-Gly) or its containers in the regular trash or down the drain. This can lead to environmental contamination and is a violation of regulations.
-
Contact Environmental Health & Safety (EHS): Your institution's EHS office is the designated authority for chemical waste disposal. Contact them to schedule a waste pickup. They will ensure the waste is handled and disposed of by a licensed hazardous waste contractor.
Disposal Workflow
The following diagram illustrates the procedural workflow for the proper disposal of Cyclo(Ala-Gly).
Caption: Workflow for the proper disposal of Cyclo(Ala-Gly).
References
Personal protective equipment for handling Cyclo(Ala-Gly)
Essential Safety and Handling Guide for Cyclo(Ala-Gly)
Compound Information:
-
Name: Cyclo(Ala-Gly)
-
Molecular Weight: 128.13 g/mol
-
Known Hazards: While a full toxicological profile is not available, Cyclo(Ala-Gly) has demonstrated cytotoxicity against A549, HepG2, and HT29 cells, with IC50 values ranging from 9.5 to 18.1 μM. Therefore, it should be handled with care to avoid exposure.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is crucial to minimize exposure and ensure personal safety. The following PPE is recommended based on general guidelines for handling powdered peptide compounds.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Chemical Safety Goggles | Essential to protect eyes from airborne dust particles and potential splashes. Goggles should be marked with "Z87" to signify adherence to ANSI Z87.1 standards. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves should be worn to prevent skin contact. It is advisable to change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is necessary to protect skin and clothing from contamination. |
| Respiratory Protection | Air-Purifying Respirator / Dust Mask | Recommended, especially when weighing and handling the powder form, to prevent the inhalation of fine dust particles which can easily become airborne. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling Cyclo(Ala-Gly) from receipt to disposal is critical for safety and maintaining the integrity of the compound.
Experimental Protocol: Handling and Reconstitution
-
Receiving and Storage : Upon receipt, visually inspect the container for any damage or compromised seals. Store the lyophilized powder in a tightly sealed container at -20°C or -80°C for long-term stability.
-
Preparation for Weighing : Before opening, allow the container to warm to room temperature inside a desiccator. This crucial step prevents moisture from condensing on the powder, which can degrade the peptide.
-
Weighing : Conduct all weighing and handling of the lyophilized powder in a chemical fume hood or a ventilated enclosure to prevent inhalation of airborne particles. Weigh the desired amount quickly to minimize exposure to air and moisture.
-
Reconstitution : Add the appropriate solvent to the vial containing the lyophilized powder. For peptides, the choice of solvent depends on its properties; consult relevant literature or the supplier for guidance on suitable solvents for Cyclo(Ala-Gly).
-
Storage of Solutions : For reconstituted solutions, it is best practice to create single-use aliquots to avoid repeated freeze-thaw cycles. Stock solutions should be stored at -80°C. Ensure all vials are clearly labeled with the compound name, concentration, date, and storage conditions.
Disposal Plan: Waste Management
Proper disposal of Cyclo(Ala-Gly) and associated materials is essential to protect personnel and the environment. All waste should be treated as chemical waste and must adhere to local, state, and federal regulations. Never dispose of peptides in regular trash or down the drain.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
